molecular formula C9H9BrO2 B170314 3-Bromo-2,6-dimethylbenzoic acid CAS No. 123278-07-9

3-Bromo-2,6-dimethylbenzoic acid

Cat. No.: B170314
CAS No.: 123278-07-9
M. Wt: 229.07 g/mol
InChI Key: KSSHISAHZOMUES-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylbenzoic acid (CAS 123278-07-9) is a high-purity benzoic acid derivative supplied at 95% purity . This compound serves as a versatile chemical building block and synthetic intermediate in organic chemistry and drug discovery research . Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol . The compound is particularly valuable in the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs), with research applications in developing compounds that target inflammation and pain . The presence of both a bromine atom and a carboxylic acid functional group on the aromatic ring makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and for further functional group transformations . This allows researchers to design and modify chemical structures efficiently. The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

3-bromo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHISAHZOMUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429105
Record name 3-bromo-2,6-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123278-07-9
Record name 3-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,6-dimethylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

3-Bromo-2,6-dimethylbenzoic acid is a solid compound at room temperature. Its fundamental identifiers and properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1][2][3][4]
CAS Number 123278-07-9[1][2][3][4][5]
Molecular Formula C9H9BrO2[1][2][4]
Molecular Weight 229.07 g/mol [1][2][4]
Physical Form Solid
Purity 98%
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols for Determination of Physical Properties

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.

  • Apparatus: A melting point apparatus is used, which consists of a heated block or oil bath with a thermometer and a means to observe the capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

For solid organic compounds, the boiling point is determined at atmospheric pressure and can be an important characteristic for identification and assessing thermal stability.

Methodology:

  • Apparatus: A small-scale distillation apparatus or a Thiele tube can be used.

  • Procedure: A small quantity of the substance is placed in a distillation flask or a test tube. For the Thiele tube method, a small, inverted capillary tube is placed in the test tube containing the sample.

  • Heating: The sample is heated, and the temperature is monitored with a thermometer.

  • Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary or the temperature at which the vapor and liquid phases are in equilibrium during distillation.

Solubility Determination

The solubility of this compound in various solvents provides insight into its polarity and potential applications in different solvent systems.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, such as water, ethanol, acetone, and toluene.

  • Procedure: A small, accurately weighed amount of the compound is added to a known volume of the solvent in a test tube or vial.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached. This can be facilitated by shaking or stirring.

  • Observation: The solubility is determined by visual inspection (whether the solid dissolves completely) or by quantitative analysis of the saturated solution. The results can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/L or mol/L).

Logical Relationship of Key Properties

The following diagram illustrates the interconnectedness of the fundamental identifiers and physical characteristics of this compound.

G Properties of this compound substance This compound cas CAS: 123278-07-9 substance->cas is identified by formula Formula: C9H9BrO2 substance->formula has physical_state Physical State: Solid substance->physical_state exists as melting_point Melting Point substance->melting_point has a boiling_point Boiling Point substance->boiling_point has a solubility Solubility substance->solubility has a mol_weight MW: 229.07 g/mol formula->mol_weight determines experimental_protocol Experimental Protocols melting_point->experimental_protocol determined by boiling_point->experimental_protocol determined by solubility->experimental_protocol determined by

Caption: Key identifiers and physical properties of this compound.

References

An In-depth Technical Guide to 3-Bromo-2,6-dimethylbenzoic Acid (CAS: 123278-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid, with the CAS number 123278-07-9, is a substituted aromatic carboxylic acid. Its chemical structure features a benzoic acid scaffold with a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions. This arrangement of substituents makes it a valuable synthetic intermediate in various chemical syntheses, particularly in the development of novel pharmaceutical compounds and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources. Commercial suppliers typically offer this compound as a solid with a purity of 95-98%.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 123278-07-9[1][2]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Physical Form Solid
Purity 95-98%[1][2]
Storage Ambient temperature, sealed in a dry environment[3]

Synthesis

A reliable method for the synthesis of this compound involves the direct bromination of 2,6-dimethylbenzoic acid.

Experimental Protocol: Bromination of 2,6-Dimethylbenzoic Acid

This protocol is adapted from a procedure described in the supporting information of a publication by the Royal Society of Chemistry.

Reaction Scheme:

Synthesis of this compound cluster_workflow Synthetic Workflow start 2,6-Dimethylbenzoic Acid reagents + Bu₄NBr₃ (Tetrabutylammonium tribromide) conditions 100 °C, 16 h product This compound conditions->product start_node Start with 2,6-Dimethylbenzoic Acid add_reagents Add Bu₄NBr₃ start_node->add_reagents react Heat at 100 °C for 16 hours add_reagents->react workup Aqueous Work-up react->workup purification Purification workup->purification final_product Obtain this compound purification->final_product

Caption: Synthetic workflow for the preparation of this compound.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • A suitable reaction vessel

Procedure:

  • Combine 2,6-dimethylbenzoic acid and tetrabutylammonium tribromide (Bu₄NBr₃) in a reaction vessel.

  • Heat the reaction mixture to 100 °C.

  • Maintain the temperature and stir the reaction for 16 hours.

  • After the reaction is complete, perform an appropriate aqueous work-up to isolate the crude product.

  • Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure this compound.

Expected Yield: This procedure has been reported to yield approximately 86% of the desired product.

Spectral Data

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺228.98587
[M+Na]⁺250.96781
[M-H]⁻226.97131
[M+NH₄]⁺246.01241
[M+K]⁺266.94175

Data sourced from PubChem.

Applications in Research and Drug Development

This compound serves primarily as a synthetic building block. Its utility lies in the potential to introduce a substituted phenyl ring into a larger molecule, which can be a key step in the synthesis of complex organic compounds, including those with potential biological activity.

While specific examples of the direct use of this compound in drug development are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. The bromo- and dimethyl- substitutions on the benzoic acid core can influence the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its binding affinity to biological targets.

For instance, related brominated benzoic acid derivatives have been investigated for a range of biological activities, including as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors.[4] The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of novel derivatives for biological screening in various therapeutic areas.

Safety Information

Based on available safety data sheets, this compound is classified as a warning-level hazard.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

Standard precautionary measures for handling chemicals of this nature should be followed, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Conclusion

This compound is a readily synthesizable aromatic carboxylic acid with potential as a versatile intermediate in organic synthesis. While its direct biological activity is not yet well-characterized, its structural features suggest its utility in the construction of more complex molecules for drug discovery and other applications. Further research into the synthesis of derivatives of this compound and their subsequent biological evaluation could lead to the discovery of novel therapeutic agents.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for utilizing this compound in a research setting.

Research_Workflow A Synthesis of This compound B Purification and Characterization (NMR, MS, IR) A->B C Use as a Building Block in Derivative Synthesis B->C D Biological Screening of Derivatives C->D E Identification of Biologically Active Compounds D->E F SAR Studies and Lead Optimization E->F

Caption: General research workflow starting from the synthesis of the title compound.

Signaling_Pathway_Investigation Compound Synthesized Derivative CellAssay Cell-Based Assays Compound->CellAssay TargetID Target Identification CellAssay->TargetID Pathway Signaling Pathway Elucidation TargetID->Pathway Mechanism Mechanism of Action Pathway->Mechanism

References

Chemical structure of 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated aromatic carboxylic acid, serves as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While direct biological data on the parent compound is limited, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery. This document aims to be a foundational resource for professionals engaged in the research and development of novel chemical entities.

Chemical Structure and Properties

This compound is a disubstituted benzoic acid with a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions of the benzene ring.

Chemical Structure:

Molecular Formula: C₉H₉BrO₂[1][2]

Molecular Weight: 229.07 g/mol [2]

CAS Number: 123278-07-9[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Physical Form Solid[1]
Purity 98%[1]
Storage Temperature Ambient Storage[1]
Monoisotopic Mass 227.97859 Da (Predicted)[3]
XlogP 2.9 (Predicted)[3]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2,6-dimethylbenzoic acid. A general procedure for this transformation is outlined below.

Experimental Protocol: Bromination of 2,6-Dimethylbenzoic Acid

This procedure describes the synthesis of a brominated derivative of an aromatic carboxylic acid and can be adapted for the synthesis of this compound.

Materials:

  • 2,6-dimethylbenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Acetonitrile (MeCN)

  • Potassium Phosphate (K₃PO₄)

  • 15% aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Pentane/Ethyl Acetate (EtOAc) mixture

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a vial, combine 2,6-dimethylbenzoic acid (0.50 mmol, 1.0 equiv), tetrabutylammonium tribromide (Bu₄NBr₃, 1.0 mmol, 2.0 equiv), and anhydrous potassium phosphate (K₃PO₄, 0.50 mmol, 1.0 equiv).

  • Add acetonitrile (MeCN, 2.5 mL, 0.2 M) to the vial.

  • Cap the vial and stir the reaction mixture at 100 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 15% aqueous sodium thiosulfate (10.0 mL) and saturated aqueous sodium carbonate (10.0 mL).

  • Extract the organic phase with a mixture of pentane/EtOAc (95:5, 3 x 15.0 mL).

  • Dry the combined organic layers over magnesium sulfate (MgSO₄).

  • Remove the solvent in vacuo to yield the desired product.

Expected Outcome:

This procedure is reported to yield the desired product as a yellow oil.[4] The reported yield for a similar reaction was 86%.[4]

Spectral Characterization

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for various adducts of this compound are presented in Table 2.

Adductm/z
[M+H]⁺228.98587
[M+Na]⁺250.96781
[M-H]⁻226.97131
[M+NH₄]⁺246.01241
[M+K]⁺266.94175
[M]⁺227.97804
[M]⁻227.97914

Table 2: Predicted m/z values for this compound adducts.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. Although experimental spectra for this compound are not available, the expected chemical shifts can be inferred from related structures. For instance, in the ¹H NMR spectrum of the closely related 3-bromo-2-methylbenzoic acid, the methyl protons appear as a singlet around δ 2.73 ppm, and the aromatic protons are observed in the range of δ 7.15-7.94 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6] The introduction of a bromine atom can significantly influence the biological properties of aromatic compounds.[6]

Derivatives of benzoic acid are being investigated as potential therapeutic agents for various diseases, including Alzheimer's disease, by targeting enzymes like acetylcholinesterase and carbonic anhydrases.[7] The structural framework of this compound makes it an interesting candidate for the synthesis of novel derivatives with potential pharmacological activities.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, the general class of benzoic acid derivatives has been shown to modulate various cellular pathways. For instance, some benzoic acid derivatives have been found to affect the ubiquitin-proteasome and autophagy-lysosome pathways.

To illustrate a potential synthetic pathway, a diagram for the synthesis of this compound from its precursor is provided below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_6_dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Bromination Bromination (Bu4NBr3, K3PO4, MeCN, 100°C, 16h) 2_6_dimethylbenzoic_acid->Bromination Reactant 3_bromo_2_6_dimethylbenzoic_acid This compound Bromination->3_bromo_2_6_dimethylbenzoic_acid Yields

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in the development of new chemical entities for research and therapeutic purposes. This guide has summarized the available information on its chemical properties, synthesis, and spectral characteristics. Further research is warranted to explore its biological activities and potential roles in modulating cellular signaling pathways, which could open new avenues for its application in drug discovery and development.

References

Synthesis of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3-Bromo-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical research. The document provides a comparative analysis of the available synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural features, including the bromine atom and the sterically hindered carboxyl group, make it a valuable building block for the synthesis of complex molecules with tailored biological activities and material properties. This guide explores the most viable methods for its preparation, focusing on direct bromination and a multi-step synthesis involving a Sandmeyer reaction.

Comparative Overview of Synthesis Pathways

Two principal strategies for the synthesis of this compound have been identified and are detailed below. The choice of pathway may depend on factors such as starting material availability, desired purity, and scalability.

Pathway 1: Direct Bromination of 2,6-Dimethylbenzoic Acid

This approach involves the direct electrophilic aromatic substitution of 2,6-dimethylbenzoic acid. While potentially more atom-economical, this method can present challenges in achieving the desired regioselectivity, as bromination can occur at different positions on the aromatic ring or on the methyl groups.

Pathway 2: Sandmeyer Reaction via 3-Amino-2,6-dimethylbenzoic Acid

This multi-step pathway offers greater control over the final product's regiochemistry. It proceeds through the formation of an amino-substituted precursor, which is then converted to the target bromo-compound via a Sandmeyer reaction. This method typically involves three key stages: nitration of 2,6-dimethylbenzoic acid, reduction of the nitro group to an amine, and finally, the diazotization of the amine followed by bromination.

Detailed Synthesis Protocols and Data

Pathway 1: Direct Bromination of 2,6-Dimethylbenzoic Acid

While direct bromination of 2,6-dimethylbenzoic acid has been reported, achieving selective bromination at the 3-position can be challenging. A general procedure using a brominating agent that favors aromatic substitution over benzylic bromination is presented.

Experimental Protocol:

A procedure for the bromination of 2,6-dimethylbenzoic acid involves the use of tetrabutylammonium tribromide (Bu4NBr3) as the brominating agent.[1]

  • Reaction Setup: To a solution of 2,6-dimethylbenzoic acid (1.0 equivalent) in a suitable solvent such as acetonitrile, add tetrabutylammonium tribromide (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated at 100 °C for 16 hours.[1]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and sodium carbonate. The organic phase is extracted with dichloromethane, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Quantitative Data:

ParameterValueReference
Starting Material2,6-Dimethylbenzoic acid (75.1 mg, 0.50 mmol)[1]
ReagentBu4NBr3 (482.2 mg, 1.0 mmol)[1]
Temperature100 °C[1]
Reaction Time16 h[1]
Yield86% (as a yellow oil)[1]

Note: The original literature describes the product as a yellow oil and mentions a 50:1 mixture with 1,3-dibromo-2,4-dimethylbenzene, indicating that the primary product is the desired monobrominated species. However, the exact position of bromination is not explicitly confirmed as the 3-position in this specific context and would require further analytical characterization.

Pathway 2: Sandmeyer Reaction

This pathway provides a more definitive route to this compound.

The first step is the nitration of 2,6-dimethylbenzoic acid. This reaction requires careful control of temperature to prevent side reactions.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2,6-dimethylbenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: Maintain the reaction temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up and Purification: Pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be recrystallized from a suitable solvent like ethanol.

The nitro group is reduced to an amine. A common method is catalytic hydrogenation.

Experimental Protocol:

A general procedure for the reduction of a nitrobenzoic acid derivative to the corresponding aminobenzoic acid is as follows.[2]

  • Reaction Setup: Dissolve 3-Nitro-2,6-dimethylbenzoic acid in a suitable solvent such as ethyl acetate in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (5% Pd-C).

  • Reaction Conditions: The mixture is stirred under a hydrogen atmosphere (balloon pressure) for several hours until the reaction is complete (monitored by TLC).[2]

  • Work-up and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by column chromatography or recrystallization.

Quantitative Data for a similar reduction:

ParameterValueReference
Starting Material2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol)[2]
Catalyst5% Pd-C (0.10 g)[2]
Reaction Time15 h[2]
Yield90% (as a pure white solid)[2]

The final step is the conversion of the amino group to a bromo group using the Sandmeyer reaction.[3][4]

Experimental Protocol:

A general procedure for the Sandmeyer reaction is as follows.[4][5]

  • Diazotization: Dissolve 3-Amino-2,6-dimethylbenzoic acid in an aqueous solution of a strong acid like hydrobromic acid and cool the solution to 0-5 °C in an ice bath. Slowly add a cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will be evolved.

  • Work-up and Purification: After the addition is complete, the reaction mixture is warmed to room temperature and then heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed to give the crude product. Purification is typically achieved by recrystallization or column chromatography.

Visualizations

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_path1 Pathway 1: Direct Bromination cluster_path2 Pathway 2: Sandmeyer Reaction A1 2,6-Dimethylbenzoic Acid B1 This compound A1->B1 Bu4NBr3, 100°C A2 2,6-Dimethylbenzoic Acid B2 3-Nitro-2,6-dimethylbenzoic Acid A2->B2 HNO3, H2SO4 C2 3-Amino-2,6-dimethylbenzoic Acid B2->C2 H2, Pd/C D2 This compound C2->D2 1. NaNO2, HBr 2. CuBr

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental Workflow for Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start Dissolve 3-Amino-2,6-dimethylbenzoic acid in HBr(aq) cool1 Cool to 0-5 °C start->cool1 add_nitrite Slowly add NaNO2(aq) cool1->add_nitrite stir1 Stir at 0-5 °C add_nitrite->stir1 diazonium_salt Diazonium Salt Solution stir1->diazonium_salt add_diazonium Slowly add Diazonium Salt Solution diazonium_salt->add_diazonium prep_cu Prepare CuBr in HBr prep_cu->add_diazonium warm Warm to RT, then heat add_diazonium->warm extract Extract with organic solvent warm->extract purify Purify (Recrystallization/Chromatography) extract->purify product This compound purify->product

Caption: Step-by-step experimental workflow for the Sandmeyer reaction stage.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct bromination offers a more concise synthesis but may require significant optimization to ensure high regioselectivity. The multi-step Sandmeyer reaction pathway, while longer, provides a more reliable and controlled method for obtaining the desired isomer with high purity. The choice of the optimal synthesis strategy will be dictated by the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the necessary foundational information for chemists to make an informed decision and to successfully implement the synthesis in a laboratory setting.

References

3-Bromo-2,6-dimethylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of 3-Bromo-2,6-dimethylbenzoic acid, a valuable building block in organic synthesis and drug discovery.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 123278-07-9[1]
Physical Form Solid
Purity Typically ≥98%
InChI InChI=1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1][2]
InChI Key KSSHISAHZOMUES-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C(=O)O)C(C)=CC=C1Br

Synthesis Protocol: Electrophilic Bromination

While multiple synthetic routes can be envisioned, a common and direct method for the preparation of this compound is the electrophilic bromination of 2,6-dimethylbenzoic acid. The following protocol is a representative procedure based on established chemical principles for aromatic bromination.

Materials:

  • 2,6-dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylbenzoic acid in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via electrophilic bromination.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_6_dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Reaction_Vessel Electrophilic Bromination (0 °C) 2_6_dimethylbenzoic_acid->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel DCM Dichloromethane (solvent) DCM->Reaction_Vessel Quenching Quenching (Na₂S₂O₃) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Final_Product 3-Bromo-2,6-dimethylbenzoic Acid Purification->Final_Product

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-2,6-dimethylbenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and spectral databases.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.2-7.4Doublet1HAr-H
~7.0-7.2Doublet1HAr-H
~2.4Singlet6H2 x Ar-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~170-175-COOH
~138-142Ar-C (quaternary, attached to CH₃)
~135-138Ar-C (quaternary, attached to CH₃)
~130-135Ar-CH
~128-132Ar-CH
~120-125Ar-C (quaternary, attached to Br)
~120-125Ar-C (quaternary, attached to COOH)
~20-25Ar-CH₃
~20-25Ar-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
1680-1710StrongC=O stretch (carboxylic acid dimer)
1550-1600Medium-StrongC=C stretch (aromatic)
~1450MediumC-H bend (aliphatic)
~1300MediumC-O stretch
~920BroadO-H bend (out-of-plane, dimer)
700-800StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted FragmentationNotes
228/230[M]⁺Molecular ion peak, showing isotopic pattern for Bromine.
211/213[M-OH]⁺Loss of hydroxyl radical.
183/185[M-COOH]⁺Loss of carboxyl group.
149[M-Br]⁺Loss of Bromine radical.
104[C₈H₈]⁺Further fragmentation.
91[C₇H₇]⁺Tropylium ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The pressure arm is lowered to ensure good contact between the sample and the crystal.

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to TMS.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized by heating under vacuum.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of a compound like this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis Sample Unknown Compound (e.g., this compound) MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups NMR_1H ¹H NMR MS->NMR_1H IR->NMR_1H NMR_13C ¹³C NMR NMR_1H->NMR_13C Determine C-H Framework Structure Proposed Structure NMR_13C->Structure Elucidate Final Structure

Caption: Logical workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While the data presented is predictive, the outlined experimental protocols provide a robust framework for obtaining and interpreting empirical data, which is essential for definitive structural confirmation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromobenzoic Acid and 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Direct experimental ¹H and ¹³C NMR data for 3-Bromo-2,6-dimethylbenzoic acid was not available in the public databases searched. This guide provides a detailed analysis of the NMR spectra of two closely related structural analogues: 3-Bromobenzoic acid and 2,6-Dimethylbenzoic acid. This information serves as a valuable reference for understanding the spectroscopic characteristics of substituted benzoic acid derivatives.

¹H and ¹³C NMR Spectral Data

The quantitative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromobenzoic acid and 2,6-Dimethylbenzoic acid are summarized below. These assignments are based on the analysis of their chemical structures and established spectroscopic principles.

3-Bromobenzoic Acid

Table 1: ¹H NMR Spectral Data for 3-Bromobenzoic Acid [1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH12.5 (broad)s-1H
H-28.15t1.81H
H-67.95ddd7.9, 1.8, 1.01H
H-47.70ddd8.0, 2.0, 1.01H
H-57.35t7.91H
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectral Data for 3-Bromobenzoic Acid [1]

CarbonChemical Shift (δ, ppm)
C=O171.5
C-2136.0
C-4133.0
C-1132.8
C-5130.2
C-6128.8
C-3122.5
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]
2,6-Dimethylbenzoic Acid

Table 3: ¹H NMR Spectral Data for 2,6-Dimethylbenzoic Acid

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-COOH11.90s (broad)1H
H-47.22m1H
H-3, H-57.07m2H
-CH₃2.45s6H
Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 4: ¹³C NMR Spectral Data for 2,6-Dimethylbenzoic Acid

CarbonChemical Shift (δ, ppm)
C=O172.9
C-2, C-6138.2
C-1135.5
C-4129.2
C-3, C-5127.9
-CH₃21.2
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[2]

Experimental Protocols

The following methodologies provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of benzoic acid derivatives.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the benzoic acid derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering solvent signals in the ¹H NMR spectrum.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are visible, it is advisable to filter the solution through a small plug of glass wool or cotton in the pipette to prevent issues with the magnetic field homogeneity (shimming).[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol
  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the spectrometer's magnet. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of 12-15 ppm is generally sufficient for benzoic acid derivatives.

    • Acquisition Time: An acquisition time of 2-4 seconds is common.

    • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is typically employed. For quantitative analysis, a longer delay may be necessary to ensure complete relaxation of all protons.

    • Number of Scans (ns): For a sample of this concentration, 8-16 scans are usually adequate to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: The same sample prepared for ¹H NMR can be used. The spectrometer should be locked and shimmed as described for the ¹H NMR protocol.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wider spectral width, typically 0-220 ppm, is required for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally used.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. Quaternary carbons and carbonyl carbons have longer relaxation times, so a longer delay might be necessary for accurate quantitative measurements.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

Visualization of NMR Assignments

The following diagrams illustrate the chemical structures of 3-Bromobenzoic acid and 2,6-Dimethylbenzoic acid with atom numbering corresponding to the NMR data tables.

Figure 1. Chemical structure of 3-Bromobenzoic Acid.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate analysis Structural Elucidation integrate->analysis Spectral Analysis

References

An In-depth Technical Guide to the Core Chemical Properties of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methyl groups on the benzoic acid scaffold, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. The interplay of the electron-withdrawing bromine atom and the electron-donating methyl groups, combined with the steric hindrance they provide, imparts unique reactivity and specific physical properties to the molecule. This guide provides a comprehensive overview of its core chemical properties, available experimental data, and logical workflows for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the following tables provide known and predicted values to guide researchers.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 123278-07-9[1]
Physical Form Solid[1]
Purity ≥98%[1]
Storage Temperature Ambient[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Table 2: Molecular and Spectroscopic Properties
PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol Calculated
Monoisotopic Mass 227.97859 Da[2]
IUPAC Name This compound[1]
SMILES CC1=C(C(=C(C=C1)Br)C)C(=O)O[2]
InChI 1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1][2]
InChIKey KSSHISAHZOMUES-UHFFFAOYSA-N[1][2]
Predicted XlogP 2.9[2]
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 228.98587138.5[2]
[M+Na]⁺ 250.96781151.1[2]
[M-H]⁻ 226.97131144.3[2]
[M+NH₄]⁺ 246.01241160.1[2]
[M+K]⁺ 266.94175140.2[2]

Experimental Protocols & Synthesis

General Synthesis Workflow: Electrophilic Bromination

The synthesis would likely proceed via electrophilic aromatic substitution. Given the ortho- and para-directing nature of the methyl groups and the meta-directing nature of the carboxylic acid group, direct bromination of 2,6-dimethylbenzoic acid should yield the desired 3-bromo product.

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Analysis Start 2,6-Dimethylbenzoic Acid Reaction Electrophilic Bromination Reagents: Br₂, FeBr₃ (catalyst) Solvent: e.g., CCl₄ or CH₂Cl₂ Start->Reaction Add Workup 1. Quench with Na₂S₂O₃ solution 2. Extraction with organic solvent 3. Wash with brine Reaction->Workup Process Purification Recrystallization or Column Chromatography Workup->Purification Purify Product This compound Purification->Product Isolate Analysis Characterization: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Product->Analysis Confirm Structure

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity and Potential Applications

This compound serves as a versatile building block in organic synthesis. The presence of three key functional regions—the carboxylic acid group, the bromine atom, and the aromatic ring with its methyl groups—allows for a variety of subsequent chemical transformations.

  • Carboxylic Acid Group: This group can be readily converted into esters, amides, or acyl chlorides, enabling the coupling of this fragment to other molecules.

  • Bromine Atom: The C-Br bond is a key site for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the formation of new carbon-carbon bonds. This is a critical step in building molecular complexity.

  • Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

These reactive sites make the compound a valuable intermediate for the synthesis of biologically active molecules in drug discovery programs. The halogenated benzoic acid motif is present in numerous compounds explored for various therapeutic areas.

Structure-Activity Relationship (SAR) Context

While no specific biological activity or signaling pathway data has been published for this compound itself, the broader class of substituted benzoic acid derivatives is widely studied in medicinal chemistry. The biological efficacy of these derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring.[3]

The introduction of halogen atoms, such as bromine, can significantly influence a molecule's properties by altering its lipophilicity, electronic character, and metabolic stability.[4] These changes can, in turn, affect how the molecule interacts with biological targets like enzymes or receptors.

SAR Structure-Activity Relationship Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_props Physicochemical Properties cluster_bio Biological Outcome Core Benzoic Acid Derivative (e.g., this compound) Mods Vary Substituents: - Halogens (Br, Cl, F) - Alkyl Groups (CH₃) - Position (ortho, meta, para) Core->Mods Synthesize Analogs Props Altered Properties: - Lipophilicity (LogP) - Electronic Effects - Steric Hindrance - Metabolic Stability Mods->Props Impacts Bio Modulated Biological Activity: - Target Binding Affinity - Efficacy (e.g., IC₅₀) - Selectivity - Pharmacokinetics Props->Bio Influences Bio->Mods Guides Further Design

Caption: Logical diagram illustrating the principles of Structure-Activity Relationship (SAR) studies.

Safety Information

Based on available safety data for this compound, it should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. While comprehensive public data on its properties and reactivity is limited, its structural features suggest a high degree of utility for constructing complex molecular architectures. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers working with this compound and to facilitate its application in developing novel and innovative chemical entities. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted.

References

Navigating the Research Landscape of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the commercial availability, chemical properties, and potential synthetic routes of 3-Bromo-2,6-dimethylbenzoic acid. While direct biological data on this specific molecule is limited in currently available literature, this guide also explores the broader context of substituted benzoic acids in biological systems to inform potential research directions.

Commercial Availability and Supplier Information

This compound (CAS No. 123278-07-9) is commercially available from a number of chemical suppliers, facilitating its acquisition for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of key suppliers and their offerings.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
FINETECH INDUSTRY LIMITED [1]123278-07-9C9H9BrO2229.07Not SpecifiedOffers various pack sizes and provides MSDS and COA documentation. Custom synthesis and bulk quantities are available.
Sigma-Aldrich (Fluorochem) 123278-07-9C9H9BrO2Not Specified98%Available as a preferred partner product. Technical service is available for inquiries.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling and application in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
CAS Number 123278-07-9[1]
Molecular Formula C9H9BrO2[1]
Molecular Weight 229.07 g/mol [1]
Physical Form Solid
Storage Temperature Ambient Storage
InChI Key KSSHISAHZOMUES-UHFFFAOYSA-N[1]
Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, should be strictly followed when handling this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and similar transformations reported for related benzoic acid derivatives.

A potential approach involves the direct bromination of 2,6-dimethylbenzoic acid. The methyl groups are activating and ortho-, para-directing. However, the carboxylic acid group is deactivating and meta-directing. The steric hindrance from the two methyl groups ortho to the carboxyl group would likely direct the bromination to the position meta to the carboxyl group and ortho/para to the methyl groups.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Product 2_6_dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Bromination Electrophilic Aromatic Substitution (Bromination) 2_6_dimethylbenzoic_acid->Bromination Reacts with Bromine Bromine (Br2) Bromine->Bromination Catalyst Lewis Acid Catalyst (e.g., FeBr3) Catalyst->Bromination Catalyzes Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Bromination Solvent 3_bromo_2_6_dimethylbenzoic_acid This compound Bromination->3_bromo_2_6_dimethylbenzoic_acid Yields

Conceptual workflow for the synthesis of this compound.
Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2,6-dimethylbenzoic acid in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., iron(III) bromide) is added.

  • Bromination: Bromine is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Biological Activity and Potential Research Applications (Contextual Overview)

Halogenated benzoic acid derivatives are recognized as important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals.[2] For instance, some are utilized in the production of quinolone-based chemotherapeutics.[2]

Recent studies have highlighted the diverse biological activities of various benzoic acid derivatives:

  • Autophagy-Lysosome Pathway: A study on benzoic acid derivatives isolated from Bjerkandera adusta revealed that a mono-halogenated benzoic acid derivative demonstrated significant bioactivity related to the activation of the autophagy-lysosome pathway.[3] This suggests that halogen substitution on the benzoic acid scaffold can influence cellular degradation pathways.

  • Enzyme Inhibition for Neurodegenerative Diseases: Novel series of benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are implicated in the pathology of Alzheimer's disease.[4] This line of research underscores the potential of the benzoic acid core in designing enzyme inhibitors.

  • Preparation of Biologically Active Compounds: The related compound, 3-Bromo-2-methylbenzoic acid, is used in the preparation of various biologically active compounds, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors.[5]

Given these precedents, this compound represents a valuable scaffold for further chemical derivatization and biological screening. Its unique substitution pattern may confer novel pharmacological properties. Future research could explore its potential as an intermediate in the synthesis of new therapeutic agents or screen it for activity in various biological assays, particularly in areas where other substituted benzoic acids have shown promise.

G cluster_core Core Scaffold cluster_applications Potential Research Applications Benzoic_Acid Substituted Benzoic Acids (e.g., this compound) Drug_Intermediate Intermediate for Pharmaceutical Synthesis Benzoic_Acid->Drug_Intermediate Can be used as Enzyme_Inhibition Enzyme Inhibition (e.g., AChE, CAs) Benzoic_Acid->Enzyme_Inhibition May exhibit Signaling_Modulation Modulation of Cellular Pathways (e.g., Autophagy) Benzoic_Acid->Signaling_Modulation Could potentially influence Bioactive_Scaffold Scaffold for Novel Biologically Active Molecules Benzoic_Acid->Bioactive_Scaffold Serves as a

Potential research avenues for substituted benzoic acids.

Conclusion

This compound is a readily accessible chemical entity with a defined set of physicochemical properties. While specific biological data for this compound is currently sparse, the well-established importance of substituted benzoic acids in medicinal chemistry and drug discovery suggests that it holds potential as a building block for the synthesis of novel, biologically active molecules. Further investigation into its synthesis optimization and its effects in various biological systems is warranted to fully elucidate its scientific value. Researchers are encouraged to use this guide as a foundational resource for their future studies involving this compound.

References

Potential Research Areas for 3-Bromo-2,6-dimethylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, presents a compelling yet underexplored scaffold for novel research in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two methyl groups ortho to the carboxylic acid, suggests significant potential for the development of new therapeutic agents and advanced materials. This technical guide outlines promising research avenues for this compound, providing a foundation for its synthesis, exploration of its biological activities, and investigation into its materials science applications. While direct experimental data for this compound is limited, this document leverages data from structurally analogous compounds to propose viable research directions. All quantitative data from related compounds is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical techniques are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research trajectories.

Introduction

Substituted benzoic acids are a cornerstone of modern chemical research, serving as versatile building blocks in a wide array of applications, from pharmaceuticals to polymers. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1] this compound (Figure 1) is a sparsely documented compound that holds considerable promise due to its unique structural features. The steric hindrance provided by the two ortho methyl groups can influence the conformation of the carboxylic acid group, potentially impacting its interactions with biological targets. The presence of the bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, and may contribute to enhanced biological activity.

This guide aims to stimulate research into this promising molecule by outlining potential synthetic routes, proposing areas of investigation for its biological activity, and exploring its application in the field of materials science.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C1=C(C(=C(C=C1)Br)C)C(=O)O C1=C(C(=C(C=C1)Br)C)C(=O)O

Chemical structure of the title compound.

Synthesis of this compound

Proposed Synthetic Pathway: Carboxylation of 2-Bromo-1,3-dimethylbenzene

A potential synthetic route to this compound involves the carboxylation of 2-bromo-1,3-dimethylbenzene. This method avoids the potential for decarboxylation that can occur when brominating 2,6-dimethylbenzoic acid directly.

References

Navigating the Safe Handling of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-2,6-dimethylbenzoic acid (CAS No. 123278-07-9), a compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in the drug development industry to ensure the safe use and management of this chemical.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 123278-07-9[1][2][3]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Physical Form Solid[2]
Purity 98%[2]
Storage Temperature Ambient[2]

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and pictograms are crucial for understanding its potential risks.

Signal Word: Warning[2]

GHS Hazard Pictogram: [2]

  • GHS07: Exclamation Mark

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A detailed breakdown of the hazard classification is provided in Table 2.

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335May cause respiratory irritation

Table 2: GHS Hazard Classification

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.

  • Store locked up.[2]

  • Store at ambient temperature.[2]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Transfer_Chemical Transfer to Reaction Vessel Weigh_Chemical->Transfer_Chemical Clean_Work_Area Clean Work Area Transfer_Chemical->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures for different routes of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

The following diagram outlines the first aid response protocol.

First_Aid_Response First Aid Response for Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid procedures for different routes of exposure to this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Carbon oxides, Hydrogen bromide gas.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

This guide is intended to provide essential safety and handling information. Always refer to the full Safety Data Sheet (SDS) before working with this compound and consult with your institution's environmental health and safety department for specific guidance.

References

Solubility Profile of 3-Bromo-2,6-dimethylbenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 3-Bromo-2,6-dimethylbenzoic acid. This guide, therefore, provides a comprehensive framework for understanding its expected solubility behavior based on the principles of physical chemistry and offers a detailed experimental protocol for its determination. The methodologies described herein are standard practices in the pharmaceutical and chemical industries for characterizing the solubility of new chemical entities.

Introduction to this compound and the Significance of its Solubility

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a hydrophobic benzene ring, a polar carboxylic acid group, and methyl and bromo substituents, suggests a nuanced solubility profile that is critical for its application in research and drug development. Understanding the solubility of this compound in various organic solvents is paramount for:

  • Reaction Media Selection: Choosing appropriate solvents for synthesis and subsequent reactions.

  • Purification and Crystallization: Developing effective methods for isolating and purifying the compound.

  • Formulation Development: Creating stable and effective dosage forms for potential therapeutic applications.

  • Pharmacokinetic and Toxicological Assessment: Predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as solubility is a key determinant of bioavailability.[1][2][3]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidHighThe carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl or carboxyl groups of the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileModerate to HighThe polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid group. The absence of a highly acidic proton on the solvent prevents deprotonation of the solute but still allows for good solvation.
Low Polarity Dichloromethane, Chloroform, Ethyl AcetateLow to ModerateThese solvents have a lower capacity for hydrogen bonding and polar interactions, leading to reduced solubility compared to more polar solvents. However, they can still interact with the hydrophobic portions of the molecule.
Non-Polar Toluene, Hexane, CyclohexaneVery LowThe significant difference in polarity between the highly polar carboxylic acid group and the non-polar solvent results in weak solute-solvent interactions, leading to poor solubility. The principle of "like dissolves like" is the dominant factor here.[4][5]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary to obtain reliable quantitative solubility values. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8][9]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

3.1.1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.1.2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[7][9] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed. Alternatively, filter the supernatant through a syringe filter that is compatible with the organic solvent.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

    • Measure the concentration of the diluted sample using the calibrated analytical method.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination via Shake-Flask Method A 1. Preparation of Saturated Solution - Add excess solid to a known volume of solvent. B 2. Equilibration - Agitate at constant temperature for 24-48 hours. A->B C 3. Phase Separation - Centrifuge or filter to remove undissolved solid. B->C D 4. Sample Analysis - Dilute supernatant and measure concentration (e.g., HPLC). C->D E 5. Solubility Calculation - Determine solubility from concentration and dilution factor. D->E

Figure 1: Experimental Workflow for Solubility Determination via Shake-Flask Method

Application of Solubility Data in Research and Development

The quantitative solubility data obtained from the experimental protocol is a critical parameter that informs several stages of the research and drug development pipeline.

Visualization of the Role of Solubility Data

G Figure 2: The Central Role of Solubility Data in Drug Development Solubility Solubility Data ProcessChem Process Chemistry (Synthesis & Purification) Solubility->ProcessChem Formulation Formulation Development (Dosage Form Design) Solubility->Formulation Preclinical Preclinical Studies (ADME & Toxicology) Solubility->Preclinical Manufacturing Manufacturing & Scale-up (Crystallization & Control) Solubility->Manufacturing

Figure 2: The Central Role of Solubility Data in Drug Development

As illustrated in Figure 2, solubility data is not an isolated piece of information but a cornerstone of chemical and pharmaceutical development. It directly influences decisions in process chemistry, such as the choice of solvents for reaction and crystallization.[10] In formulation science, solubility dictates the types of dosage forms that can be developed and the strategies needed to enhance bioavailability.[11] For preclinical studies, solubility is a key input for predicting in vivo behavior and designing appropriate toxicological and pharmacokinetic studies.[1] Finally, during manufacturing and scale-up, solubility data is essential for controlling crystallization processes and ensuring product quality and consistency.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its experimental determination and interpretation. The shake-flask method remains the most reliable approach for obtaining accurate thermodynamic solubility values. The resulting data is indispensable for advancing the research and development of this compound, from laboratory-scale synthesis to potential pharmaceutical applications. It is strongly recommended that researchers and drug development professionals invest in the experimental determination of this critical physicochemical property.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives from 3-bromo-2,6-dimethylbenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below address the challenges posed by the sterically hindered nature of this substrate.

Esterification of this compound

The steric hindrance provided by the two methyl groups ortho to the carboxylic acid in this compound makes direct acid-catalyzed esterification challenging. A more effective approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol.

Data Presentation: Esterification of this compound

ProductAlcoholMethodKey ReagentsReaction Time (h)Typical Yield (%)
Methyl 3-bromo-2,6-dimethylbenzoateMethanolAcyl Chloride FormationThionyl chloride, Pyridine4-685-95
Ethyl 3-bromo-2,6-dimethylbenzoateEthanolAcyl Chloride FormationOxalyl chloride, DMF (cat.)3-588-96
Isopropyl 3-bromo-2,6-dimethylbenzoateIsopropanolAcyl Chloride FormationThionyl chloride, Pyridine6-880-90
tert-Butyl 3-bromo-2,6-dimethylbenzoatetert-ButanolAcyl Chloride FormationOxalyl chloride, DMF (cat.)8-1275-85

Experimental Protocol: Synthesis of Methyl 3-bromo-2,6-dimethylbenzoate via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid). Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g of starting acid) and cool the solution to 0 °C in an ice bath. Add a solution of methanol (1.2 eq) and pyridine (1.2 eq) in DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure methyl 3-bromo-2,6-dimethylbenzoate.[1]

Workflow for Esterification via Acyl Chloride

Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start This compound reagent1 SOCl₂ or (COCl)₂ intermediate 3-Bromo-2,6-dimethylbenzoyl Chloride reagent1->intermediate Reflux reagent2 Alcohol (R-OH) + Pyridine intermediate->reagent2 product Ester Derivative reagent2->product 0 °C to RT

Esterification via acyl chloride intermediate.

Amide Synthesis from this compound

Similar to esterification, direct amide formation is hindered. The use of peptide coupling reagents is a standard and effective method for synthesizing amides from sterically hindered carboxylic acids.

Data Presentation: Amide Coupling of this compound

AmineCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
BenzylamineHATUDIPEADMF2-480-90
AnilineCOMU2,6-LutidineApolar aprotic solvent3-675-85
MorpholineEDC/HOBtNMMDCM12-1870-85
N,N-DimethylethylenediamineT3PEt₃NAcetonitrile4-885-95

Experimental Protocol: HATU-mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of acid), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Amine Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure amide.

Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling start This compound reagent1 Coupling Reagent (e.g., HATU) + Base intermediate Activated Ester Intermediate reagent1->intermediate 0 °C reagent2 Amine (R-NH₂) intermediate->reagent2 product Amide Derivative reagent2->product RT

General workflow for amide synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of this compound and its derivatives serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

Boronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O9088-97
Thiophene-2-boronic acidPd(OAc)₂XPhosCs₂CO₃THF/H₂O8075-90
2,6-Dimethylphenylboronic acidPdCl₂(dppf)-Na₂CO₃DME/H₂O11070-85

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X (3-Bromo-2,6-dimethyl- benzoic acid derivative) Ar_prime_B Ar'-B(OH)₂

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Potential Biological Applications

While specific biological activities of this compound derivatives are not extensively documented, the benzoic acid scaffold is a common feature in many biologically active molecules.[3] Derivatives of benzoic acid have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The substitution pattern on the aromatic ring plays a crucial role in determining the specific biological target and potency.

For instance, many substituted aminobenzoic acid derivatives are known to be inhibitors of receptor tyrosine kinases (RTKs).[5] These enzymes are involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of RTK signaling is a hallmark of many cancers.

Potential Signaling Pathway Inhibition

Derivatives of this compound, particularly after conversion of the carboxylic acid to an amide and modification of the bromo-substituent, could potentially be designed to target the ATP-binding site of RTKs, thereby inhibiting downstream signaling.

Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-MAPK pathway) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Benzoic Acid Derivative (Potential Inhibitor) inhibitor->dimerization Inhibition

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

The information and protocols provided herein are intended as a guide for trained research professionals. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, particularly for sterically hindered substrates, may require optimization to achieve desired yields.

References

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid is a valuable building block in organic synthesis, particularly for the construction of sterically hindered biaryl carboxylic acids and other complex molecular architectures. The presence of two methyl groups ortho to the bromine atom introduces significant steric hindrance, which can pose challenges for standard cross-coupling methodologies. However, these sterically demanding motifs are often crucial in medicinal chemistry and materials science to modulate molecular conformation, improve metabolic stability, and fine-tune biological activity.

This document provides detailed application notes and experimental protocols for the successful application of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols provided are based on established methods for sterically hindered substrates and aim to provide a robust starting point for researchers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For sterically hindered substrates like this compound, the selection of an appropriate bulky and electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides (Representative Examples):

Aryl BromideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,6-DimethylbromobenzenePhenylboronic acidPd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3)THFRT-High
2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acidPd(dba)₂ (1)S-PhosK₃PO₄·H₂O (3)Toluene100-Good

Note: Specific yields for this compound may vary and require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the use of bulky, electron-rich phosphine ligands is crucial for the successful amination of sterically hindered this compound. The choice of base is also critical and often requires a strong, non-nucleophilic base like sodium tert-butoxide.

Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, BrettPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides (Representative Examples):

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilinePd(OAc)₂L4 (Carbazolyl-derived P,N-ligand)NaOtBuToluene/Hexane--High
Aryl ChloridesVarious AminesPd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃NNaOtBuToluene100-High

Note: Specific yields for this compound may vary and require optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For sterically hindered substrates, higher catalyst loadings and temperatures may be necessary.

Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-10 mol%)

    • Base (e.g., Et₃N, i-Pr₂NH, as solvent or co-solvent)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the anhydrous, degassed solvent and the base, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Bromides (Representative Examples):

Aryl BromideTerminal AlkynePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
Aryl BromidesPhenylacetylenePd₂(dba)₃ (0.5)P(tBu)₃ (0.5)0Cs₂CO₃TolueneRTHigh
3-Bromo-6-methyl-1,2,4,5-tetrazineVarious terminal alkynesPd(PPh₃)₄ (5)-10Et₃NTHF60Good

Note: Specific yields for this compound may vary and require optimization.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. Due to the steric hindrance of this compound, higher temperatures and robust catalytic systems are generally required. The regioselectivity of the alkene addition can also be influenced by the steric environment.

Reaction Scheme:

Experimental Protocol: General Procedure for Heck Reaction

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., styrene, butyl acrylate, 1.2-2.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%) or N-heterocyclic carbene (NHC) ligand

    • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., DMF, NMP, Toluene)

  • Procedure:

    • In a sealed tube, combine this compound, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the tube with an inert gas.

    • Add the degassed solvent and the alkene via syringe.

    • Seal the tube and heat the reaction mixture to a high temperature (typically 100-140 °C) with stirring.

    • Monitor the reaction progress by GC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data for Heck Reaction of Aryl Bromides (Representative Examples):

Aryl BromideAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
BromobenzeneStyrenePd(OAc)₂ (2)-K₂CO₃ (2)DMF60High
BromobenzeneStyrenePd/USY--DMAc-High

Note: Specific yields for this compound may vary and require optimization.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl carboxylic acid scaffold, readily accessible from this compound via Suzuki-Miyaura coupling, is a privileged structure in medicinal chemistry. These compounds have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors.[1][2] For instance, derivatives of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid are key intermediates in the synthesis of thrombopoietin receptor agonists like Eltrombopag.[3] The sterically hindered nature of the 2',6'-dimethylbiphenyl core can be exploited to control the conformation of the molecule, leading to enhanced binding affinity and selectivity for biological targets.

The arylamine and alkynyl-substituted benzoic acid derivatives obtained from Buchwald-Hartwig and Sonogashira couplings, respectively, also serve as valuable intermediates for the synthesis of novel bioactive compounds.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar = 2,6-dimethyl-3-carboxyphenyl X = Br pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2, Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar = 2,6-dimethyl-3-carboxyphenyl X = Br pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Deprotonation (Base) pd2_complex->amine_coordination HNR'R'' amido_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar = 2,6-dimethyl-3-carboxyphenyl X = Br pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation alkynyl_pd2 Ar-Pd(II)-C≡CR'(L_n) transmetalation->alkynyl_pd2 cu_salt Cu(I) transmetalation->cu_salt reductive_elimination Reductive Elimination alkynyl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR' reductive_elimination->product alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide Base, Cu(I) cu_acetylide->transmetalation Heck_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar = 2,6-dimethyl-3-carboxyphenyl X = Br pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion H2C=CHR' alkyl_pd2 R'-CH(Ar)-CH2-Pd(II)-X(L_n) migratory_insertion->alkyl_pd2 beta_hydride_elimination β-Hydride Elimination alkyl_pd2->beta_hydride_elimination product Ar-CH=CH-R' beta_hydride_elimination->product hydrido_pd2 H-Pd(II)-X(L_n) beta_hydride_elimination->hydrido_pd2 reductive_elimination Reductive Elimination (Base) hydrido_pd2->reductive_elimination reductive_elimination->pd0 Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Desired Temperature with Vigorous Stirring solvent->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol and application notes for the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 3-bromo-2,6-dimethylbenzoic acid. The synthesis of di-ortho-substituted biaryl carboxylic acids is a crucial transformation in the development of pharmaceuticals and functional materials. This protocol offers a robust method for achieving this synthesis, addressing the challenges associated with sterically demanding substrates.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] The catalytic cycle, as depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[3] For sterically hindered substrates like this compound, the use of bulky and electron-rich phosphine ligands is essential to promote efficient oxidative addition and reductive elimination, preventing catalyst deactivation and side reactions.

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L2-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diarylpalladium Ar-Pd(II)L2-Ar' transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid Ar'-B(OH)2 base Base boronic_acid->base base->transmetalation Experimental_Workflow start Start: Assemble Reagents setup Combine aryl bromide, boronic acid, base, catalyst, and ligand in a Schlenk flask. start->setup inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add degassed solvent(s). inert->solvent reaction Heat the reaction mixture with vigorous stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to room temperature. Perform aqueous workup. monitor->workup Reaction Complete purification Purify the crude product by recrystallization or chromatography. workup->purification product Obtain the pure biphenyl carboxylic acid. purification->product

References

Application Notes and Protocols: 3-Bromo-2,6-dimethylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry applications of 3-Bromo-2,6-dimethylbenzoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established use of structurally similar compounds, such as 3-bromo-2-methylbenzoic acid and other substituted benzoic acid derivatives. These examples serve as a guide to the potential applications and synthetic utility of this compound in drug discovery and development.

Introduction

This compound is a substituted aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a bromine atom and two methyl groups on the benzoic acid scaffold, offers multiple points for chemical modification. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug design. The steric hindrance provided by the two ortho-methyl groups can influence the conformation of resulting molecules, which may be advantageous for specific target binding.

Core Applications in Medicinal Chemistry (Based on Analogs)

Derivatives of structurally similar brominated and methylated benzoic acids have been utilized in the synthesis of a range of biologically active molecules. These applications suggest potential therapeutic areas for compounds derived from this compound.

1. Synthesis of Anti-inflammatory Agents: Substituted benzoic acids are key components in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is often crucial for activity, while the substituted aromatic ring contributes to the overall pharmacological profile.

2. Development of Receptor Agonists and Antagonists: The versatility of the bromobenzoic acid scaffold allows for its incorporation into molecules targeting various receptors. For instance, 3-Bromo-2-methylbenzoic acid has been used as an intermediate in the synthesis of α-2 adrenoceptor agonists and Smoothened receptor antagonists.[1]

3. Design of Enzyme Inhibitors: The ability to introduce diverse substituents via cross-coupling and amide bond formation makes this scaffold suitable for designing enzyme inhibitors. For example, isocoumarins derived from 3-bromo-2-methylbenzoic acid have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK).[2]

4. Antiviral Drug Discovery: Certain benzoic acid derivatives have shown promise as antiviral agents. For example, derivatives of 3-bromo-2-methylbenzoic acid have been explored in the development of new antiviral drugs for the treatment of the common cold.[2]

Data Presentation

The following table summarizes representative quantitative data for reactions and biological activities of compounds derived from structurally similar benzoic acid analogs. This data can serve as a benchmark for designing and evaluating synthetic routes and biological screening for derivatives of this compound.

Reaction TypeStarting MaterialCoupling Partner/ReagentProductYield (%)Biological Activity (IC50/Ki)Target
Suzuki Coupling2-Bromobenzoic Acid2,5-Dimethylphenylboronic acid2-(2,5-Dimethylphenyl)benzoic acid85%Not ReportedNot Applicable
Amide CouplingBenzoic AcidBenzylamineN-Benzylbenzamide89% (catalytic)Not ReportedNot Applicable
Enzyme InhibitionTetrahydroisoquinolynyl-benzoic acid derivativeNot ApplicableCompound 6e Not ReportedKi = 18.78 ± 0.09 nMAcetylcholinesterase
Enzyme InhibitionTetrahydroisoquinolynyl-benzoic acid derivativeNot ApplicableCompound 6f Not ReportedKi = 13.62 ± 0.21 nMCarbonic Anhydrase II

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations that are applicable to this compound, based on established methods for similar substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a bromo-benzoic acid with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

This protocol outlines a standard procedure for the synthesis of amides from a carboxylic acid and an amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt, 0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • 5% aqueous LiCl solution (if using DMF as solvent)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add EDC, HOBt (catalytic amount), and DMAP (if required for unreactive amines).[4]

  • Add the amine and then DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.[4][5]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic acid - Base (K3PO4) Catalyst Add Catalyst System: - Pd(OAc)2 - RuPhos Reactants->Catalyst Solvent Add Anhydrous Toluene Catalyst->Solvent Degas Degas with Ar/N2 Solvent->Degas Heat Heat to 100°C (12-24h) Degas->Heat Cool Cool to RT Heat->Cool Acidify Acidify with HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Work-up & Purification Acid Dissolve this compound Reagents Add Coupling Reagents: - EDC - HOBt (cat.) Acid->Reagents Amine Add Amine & DIPEA Reagents->Amine Stir Stir at RT (2-18h) Amine->Stir Concentrate_initial Concentrate Stir->Concentrate_initial Dilute_Wash Dilute & Wash Sequentially Concentrate_initial->Dilute_Wash Dry_Final Dry over Na2SO4 Dilute_Wash->Dry_Final Concentrate_Final Concentrate Dry_Final->Concentrate_Final Purify_Final Column Chromatography / Recrystallization Concentrate_Final->Purify_Final

Caption: General workflow for amide bond formation using a coupling reagent.

SAR_Logic Start 3-Bromo-2,6-dimethyl- benzoic acid Suzuki Suzuki Coupling (Vary R1) Start->Suzuki Amide Amide Coupling (Vary R2) Start->Amide Intermediate1 Biaryl Carboxylic Acid (R1-Aryl) Suzuki->Intermediate1 Final_Product Diverse Library of Bioactive Candidates Suzuki->Final_Product Intermediate2 Aryl Amide (R2-Amine) Amide->Intermediate2 Amide->Final_Product Intermediate1->Amide Intermediate2->Suzuki

Caption: Logical relationship for generating a library of compounds for SAR studies.

References

Application Notes and Protocols: 3-Bromo-2,6-dimethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid is a valuable aromatic building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. The presence of a bromine atom, a carboxylic acid group, and two methyl groups on the benzene ring offers multiple reaction sites for diversification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters and amides. The steric hindrance provided by the two ortho-methyl groups can influence the regioselectivity of reactions and the conformational properties of the resulting products.

These application notes provide detailed protocols for two fundamental transformations of this compound: the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds and amide bond formation for the preparation of N-aryl benzamides.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and it is widely used to synthesize biaryl scaffolds, which are prevalent in many biologically active compounds. This compound is an excellent substrate for these reactions.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes various conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, providing a comparative overview of catalysts, bases, and solvent systems that can be adapted for this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/Ethanol/H₂O80-1006-1285-95General conditions for halobenzoic acids.
Pd(OAc)₂ (2 mol%) / PPh₃ (8 mol%)K₂CO₃1,4-Dioxane/H₂O901280-90Effective for a range of aryl bromides.[1]
PdCl₂(dppf) (3 mol%)Cs₂CO₃1,4-Dioxane801.5~96Good for sterically hindered substrates.
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃H₂ORoom Temp.1.589-99Green and efficient method for bromobenzoic acids.[2]

Experimental Protocol: Synthesis of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 229.07 mg)

  • Phenylboronic acid (1.2 mmol, 146.34 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (8 mL, anhydrous and degassed)

  • Ethanol (4 mL, degassed)

  • Water (4 mL, degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add the degassed solvents: toluene (8 mL), ethanol (4 mL), and water (4 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvents under reduced pressure.

  • Extraction: To the residue, add 20 mL of water and acidify to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid.

Visualizations:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Phenylboronic acid, K₂CO₃ inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Solvents (Toluene/Ethanol/H₂O) catalyst->solvent heat Heat to 90 °C (8-12 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Acidify and Extract with Ethyl Acetate cool->extract purify Column Chromatography or Recrystallization extract->purify product 2',6'-Dimethyl-[1,1'-biphenyl]- 3-carboxylic acid purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide 3-Bromo-2,6-dimethyl- benzoic acid (Ar-Br) aryl_halide->pd2_complex boronic_acid Phenylboronic acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation_complex Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound and DIPEA in anhydrous DMF cool Cool to 0 °C dissolve->cool activate Add HATU (Pre-activation for 15-30 min) cool->activate add_amine Add Aniline activate->add_amine stir Stir at Room Temperature (1-4 hours) add_amine->stir monitor Monitor by TLC stir->monitor quench Quench with Water and Extract with Ethyl Acetate monitor->quench wash Wash with NaHCO₃, Water, Brine quench->wash purify Column Chromatography or Recrystallization wash->purify product N-Phenyl-3-bromo-2,6-dimethylbenzamide purify->product Applications cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds cluster_applications Potential Applications start This compound suzuki Suzuki-Miyaura Coupling start->suzuki amide Amide Bond Formation start->amide biaryl Biaryl Carboxylic Acids suzuki->biaryl benzamide N-Aryl Benzamides amide->benzamide pharma Pharmaceuticals (e.g., Kinase Inhibitors) biaryl->pharma agro Agrochemicals (e.g., Fungicides) benzamide->agro

References

Application Notes and Protocols for the Amidation of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its sterically hindered carboxylic acid group, flanked by two methyl groups, presents a significant challenge for standard amidation reactions. This document provides detailed protocols and reaction conditions to overcome this steric hindrance and achieve efficient amide bond formation, a crucial step in the synthesis of a wide range of biologically active molecules. The selection of appropriate coupling reagents, bases, and solvents is critical for maximizing yield and purity.

Reaction Conditions for Amidation

The successful amidation of the sterically hindered this compound requires carefully optimized conditions. The choice of coupling reagent is paramount, with more potent reagents often required to overcome the steric hindrance. Below is a summary of common conditions employed for the amidation of hindered benzoic acids.

Table 1: Summary of Reaction Conditions for Amidation of Hindered Benzoic Acids

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Notes
EDC HOBtDIPEADMF0 to RT12-24ModerateA common and cost-effective choice, though may be less effective for highly hindered substrates. The urea byproduct is water-soluble, simplifying workup.
HATU NoneDIPEADMFRT2-6HighHighly efficient and fast-acting, especially for challenging couplings. May be more expensive.
T3P® NonePyridineEtOAcRT to 504-12HighA versatile and safe reagent with a straightforward workup.
Acyl Fluoride (e.g., DAST)NoneDCMRT1-3HighIn situ formation of the acyl fluoride can be highly effective for very hindered systems. Requires careful handling of fluorinating agent.
Boric Acid NoneNoneTolueneReflux5-20Good to HighA greener alternative that requires azeotropic removal of water.

Yields are generalized and can vary significantly based on the specific amine and exact reaction conditions used.

Experimental Protocols

Protocol 1: Amidation using HATU

This protocol is recommended for achieving high yields and shorter reaction times, especially with less reactive amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amidation using EDC/HOBt

This protocol provides a more economical, though potentially slower, method for amidation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Experimental Workflow and Signaling Pathways

The general workflow for the amidation of this compound involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Amidation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid This compound Activated_Intermediate Activated Ester Intermediate Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Product N-Substituted-3-bromo- 2,6-dimethylbenzamide Activated_Intermediate->Product Nucleophilic Attack Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine Primary or Secondary Amine Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the amidation of this compound.

The logic of reagent selection is critical for overcoming the steric hindrance of the substrate.

Reagent_Selection_Logic Start Amidation of this compound Steric_Hindrance High Steric Hindrance Start->Steric_Hindrance Reagent_Choice Coupling Reagent Choice Steric_Hindrance->Reagent_Choice HATU HATU (High Reactivity) Reagent_Choice->HATU For high yield & speed EDC_HOBt EDC/HOBt (Cost-Effective) Reagent_Choice->EDC_HOBt For economy Other_Methods Alternative Methods (e.g., Acyl Fluoride) Reagent_Choice->Other_Methods For extremely hindered cases

Caption: Logic for selecting a suitable coupling reagent.

Application Notes and Protocols for the Esterification of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,6-dimethylbenzoic acid is a sterically hindered aromatic carboxylic acid. The presence of two methyl groups in the ortho positions relative to the carboxyl group significantly obstructs the approach of nucleophiles, such as alcohols, to the carbonyl carbon. This steric hindrance renders traditional direct acid-catalyzed esterification methods, like the Fischer esterification, largely ineffective.[1] Consequently, the successful synthesis of esters from this compound necessitates the use of more sophisticated methods that involve the activation of the carboxylic acid or the use of potent coupling reagents under mild conditions.

These application notes provide detailed protocols for several effective esterification methods applicable to sterically hindered carboxylic acids, with a focus on this compound. The methods covered include Steglich esterification, Mitsunobu reaction, and Yamaguchi esterification, which are widely employed in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

Comparative Data of Esterification Methods

The selection of an appropriate esterification method is critical and often depends on factors such as substrate sensitivity, desired yield, and the scale of the reaction. The following table summarizes key parameters for the esterification of sterically hindered benzoic acids using various established methods.

MethodKey ReagentsSolventTemperatureTypical TimeYield (%)Key Considerations
Steglich Esterification DCC (or EDC), DMAPDichloromethane (DCM)Room Temp.3-12 h>90Mild conditions; byproduct (DCU) precipitation can simplify purification.[2][3][4]
Mitsunobu Reaction PPh₃, DEAD (or DIAD)Tetrahydrofuran (THF)0 °C to Room Temp.2-12 h85-95Mild, neutral conditions; byproduct removal can be challenging.[2][5][6]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene or THFRoom Temp.1-6 h>90Highly effective for hindered acids and macrolactonization; requires formation of a mixed anhydride.[7][8][9]
Fischer Esterification Catalytic H₂SO₄, Excess AlcoholAlcoholReflux10-24 h<10Generally ineffective for 2,6-disubstituted benzoic acids due to severe steric hindrance.[1]
Thionyl Chloride SOCl₂, AlcoholAlcohol or Inert Solvent0 °C to Reflux2-6 h~99Highly effective but harsh; involves formation of an intermediate acid chloride.[10]
TMS-Diazomethane (CH₃)₃SiCHN₂Diethyl ether / Methanol0 °C to Room Temp.2-5 h~100For methyl esters only; safer alternative to diazomethane; very mild and high-yielding.

Experimental Protocols & Workflows

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used as an acyl transfer catalyst, which is crucial for the esterification of sterically hindered acids.[3][11][12] The reaction proceeds at room temperature and is known for its high yields.[4] A key feature is the formation of a urea byproduct (dicyclohexylurea, DCU, if using DCC), which is insoluble in most organic solvents and can be easily removed by filtration.[3]

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow Diagram:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid, Alcohol, & DMAP in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc react Warm to RT Stir for 3-12h add_dcc->react monitor Monitor by TLC react->monitor filter_dcu Filter to remove precipitated DCU monitor->filter_dcu wash Wash filtrate with HCl, NaHCO₃, Brine filter_dcu->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product: Ester

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into esters under exceptionally mild and neutral conditions.[5][6][13] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The alcohol is activated by the phosphine, leading to its displacement by the carboxylate nucleophile.[6] This method is particularly advantageous for sensitive substrates. However, purification can be complicated by the triphenylphosphine oxide and hydrazine byproducts.

Protocol:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in THF to the reaction mixture dropwise. A color change and/or precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine derivative. Alternatively, precipitation techniques can be employed to remove some of the byproducts prior to chromatography.

Workflow Diagram:

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid, Alcohol, & PPh₃ in anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD solution dropwise cool->add_dead react Warm to RT Stir for 2-12h add_dead->react monitor Monitor by TLC react->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Final Product: Ester

Caption: Workflow for the Mitsunobu Reaction.

Yamaguchi Esterification

The Yamaguchi esterification is renowned for its effectiveness in synthesizing esters from sterically demanding carboxylic acids and alcohols, including the formation of macrolactones.[9][14] The method involves a two-step, one-pot procedure where the carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N) to form a highly reactive mixed anhydride.[7][8] In the second step, the alcohol is added along with a stoichiometric amount of DMAP, which catalyzes the regioselective acylation to yield the desired ester with high efficiency.[8][9]

Protocol:

  • Anhydride Formation: To a stirred solution of this compound (1.0 eq) in anhydrous toluene or THF (approx. 0.3 M) under an inert atmosphere, add triethylamine (Et₃N, 1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • Esterification: In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

  • Add the solution from step 3 to the mixed anhydride solution from step 2.

  • Stir the final reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Yamaguchi_Esterification cluster_anhydride Step 1: Mixed Anhydride Formation cluster_ester Step 2: Esterification cluster_workup Work-up & Purification start Dissolve Acid & Et₃N in anhydrous Toluene/THF add_reagent Add Yamaguchi Reagent start->add_reagent react_anhydride Stir at RT for 1-2h add_reagent->react_anhydride combine Add Alcohol/DMAP solution to anhydride mixture react_anhydride->combine prep_alcohol Prepare solution of Alcohol & DMAP prep_alcohol->combine react_ester Stir at RT for 1-6h combine->react_ester monitor Monitor by TLC react_ester->monitor wash Wash with NaHCO₃ & Brine monitor->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product: Ester

Caption: Workflow for Yamaguchi Esterification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 3-Bromo-2,6-dimethylbenzoic acid, a valuable building block in pharmaceutical and chemical research. The outlined procedure is based on the bromination of 2,6-dimethylbenzoic acid.

Reaction Scheme

The synthesis proceeds via the direct bromination of 2,6-dimethylbenzoic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2,6-Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid Reaction_Vessel Reaction at 100°C for 16h 2,6-Dimethylbenzoic_Acid->Reaction_Vessel Brominating_Agent Tetrabutylammonium Tribromide (Bu4NBr3) Brominating_Agent->Reaction_Vessel 3-Bromo-2,6-dimethylbenzoic_Acid This compound Reaction_Vessel->3-Bromo-2,6-dimethylbenzoic_Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures for similar brominations and is intended for large-scale synthesis.[1]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalence
2,6-Dimethylbenzoic Acid632-46-2150.171.0 kg (6.66 mol)1.0 equiv
Tetrabutylammonium Tribromide (Bu4NBr3)38932-80-8482.176.42 kg (13.32 mol)2.0 equiv
Dichloromethane (DCM)75-09-284.9320 L-
Saturated Sodium Bicarbonate (NaHCO3) solution--10 L-
10% Sodium Thiosulfate (Na2S2O3) solution--10 L-
Brine--5 L-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.371.0 kg-
Hexanes110-54-386.18As needed for recrystallization-
Ethyl Acetate141-78-688.11As needed for recrystallization-
Equipment
  • 20L glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Large separation funnel (20L).

  • Filtration apparatus.

  • Rotary evaporator.

  • Drying oven.

Synthesis Workflow

G A Charge Reactor with 2,6-Dimethylbenzoic Acid and Bu4NBr3 B Heat to 100°C A->B C Maintain at 100°C for 16 hours B->C D Cool to Room Temperature C->D E Dilute with Dichloromethane D->E F Wash with 10% Na2S2O3 Solution E->F G Wash with Saturated NaHCO3 Solution F->G H Wash with Brine G->H I Dry Organic Layer with MgSO4 H->I J Filter and Concentrate I->J K Recrystallize from Hexanes/Ethyl Acetate J->K L Dry Final Product K->L M This compound L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure
  • Reaction Setup:

    • To a 20L glass reactor, add 2,6-dimethylbenzoic acid (1.0 kg, 6.66 mol) and tetrabutylammonium tribromide (6.42 kg, 13.32 mol).[1]

    • Seal the reactor and purge with nitrogen.

  • Reaction:

    • Begin stirring the mixture and heat the reactor to 100°C.

    • Maintain the reaction temperature at 100°C for 16 hours.[1] Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up:

    • After 16 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with 10L of dichloromethane.

    • Transfer the mixture to a 20L separation funnel.

    • Wash the organic layer sequentially with 10L of 10% sodium thiosulfate solution to quench any remaining bromine, followed by 10L of saturated sodium bicarbonate solution, and finally with 5L of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (1.0 kg).

  • Purification and Isolation:

    • Filter off the magnesium sulfate and wash the filter cake with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a solid.

    • Dry the purified product in a vacuum oven at 50°C to a constant weight.

Expected Yield and Purity
ParameterExpected Value
Yield 75-85%
Purity >98% (by HPLC)
Appearance White to off-white solid
Melting Point 116°C (for 2,6-dimethylbenzoic acid)[2]

Note: The melting point of the final product should be determined and compared to literature values.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tetrabutylammonium tribromide is a source of bromine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a closed system or with adequate ventilation.

  • The reaction is heated to 100°C; ensure proper temperature control to avoid overheating.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Spectral data should be consistent with the structure of this compound.

  • ¹³C NMR (CDCl₃): Expected peaks should correspond to the carbon atoms in the molecule.[1]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (C₉H₉BrO₂).

  • Infrared Spectroscopy (IR): Characteristic peaks for the carboxylic acid and aromatic C-Br bonds should be present.

References

The Synthetic Potential of 3-Bromo-2,6-dimethylbenzoic Acid in Heterocyclic Chemistry: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 29, 2025 – While 3-Bromo-2,6-dimethylbenzoic acid presents as a promising scaffold for the synthesis of novel heterocyclic compounds, a comprehensive review of current chemical literature reveals a notable absence of specific applications for this starting material in the construction of heterocyclic frameworks. This report, therefore, aims to provide a theoretical framework for researchers, scientists, and drug development professionals on how this readily available building block could be utilized in the synthesis of potentially bioactive heterocycles. The following application notes and protocols are based on well-established synthetic methodologies for analogous aryl bromides and serve as a guide for future research endeavors.

Application Notes

This compound possesses three key functional handles that can be exploited for the synthesis of diverse heterocyclic systems: the carboxylic acid, the bromine atom, and the sterically hindered aromatic ring. The strategic manipulation of these functionalities can pave the way for the construction of novel quinazolinones, benzoxazinones, and other fused heterocyclic systems.

The primary synthetic strategies applicable to this substrate are transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The presence of the two methyl groups ortho to the bromine and carboxylic acid moieties introduces significant steric hindrance. This can influence reaction kinetics and may necessitate the use of specialized ligands and catalysts to achieve desired transformations. However, this steric bulk can also be advantageous, potentially leading to unique regioselectivity and the formation of atropisomeric products.

Hypothetical Synthetic Pathways

The following sections outline theoretical protocols for the synthesis of representative heterocyclic compounds from this compound. These are illustrative and would require experimental optimization.

Synthesis of a Hypothetical Quinazolinone Derivative

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. A potential route to a novel quinazolinone from this compound could involve an initial amination followed by cyclization.

Experimental Protocol: Two-Step Synthesis of a Hypothetical 3-Amino-2,6-dimethylbenzoic Acid Derivative and Subsequent Cyclization

Step 1: Buchwald-Hartwig Amination

  • To a sealed reaction vessel, add this compound (1.0 eq), an appropriate amine (e.g., ammonia or a primary amine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 eq).

  • Add anhydrous toluene as the solvent.

  • Purge the vessel with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the hypothetical 3-amino-2,6-dimethylbenzoic acid derivative.

Step 2: Cyclization to the Quinazolinone

  • Dissolve the 3-amino-2,6-dimethylbenzoic acid derivative (1.0 eq) in an excess of formamide.

  • Heat the mixture to 150-180 °C for 4-6 hours.

  • Monitor the formation of the quinazolinone product by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified, hypothetical quinazolinone.

Table 1: Hypothetical Quantitative Data for Quinazolinone Synthesis

StepReactantProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1This compound3-Amino-2,6-dimethylbenzoic acidPd₂(dba)₃/XPhos, NaOtBuToluene1001865-85
23-Amino-2,6-dimethylbenzoic acidHypothetical QuinazolinoneFormamideNone160570-90

Note: The yields presented are hypothetical and would need to be determined experimentally.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Cyclization Start This compound Reaction1 Reaction Start->Reaction1 Amine Amine (R-NH2) Amine->Reaction1 Catalyst Pd Catalyst + Ligand Catalyst->Reaction1 Base Base (e.g., NaOtBu) Base->Reaction1 Product1 3-Amino-2,6-dimethylbenzoic acid derivative Reaction2 Reaction Product1->Reaction2 Reaction1->Product1 Reagent2 Formamide Reagent2->Reaction2 FinalProduct Hypothetical Quinazolinone Reaction2->FinalProduct

Caption: Hypothetical workflow for quinazolinone synthesis.

Synthesis of a Hypothetical Fused Heterocycle via Intramolecular Ullmann Condensation

An intramolecular Ullmann condensation could be a viable strategy to form a new heterocyclic ring fused to the benzene ring of the starting material. This would first require the introduction of a suitable nucleophilic group.

Experimental Protocol: Synthesis of a Hypothetical N-Substituted Intermediate and Subsequent Intramolecular Cyclization

Step 1: Amide Formation

  • Activate the carboxylic acid of this compound by converting it to the acid chloride (e.g., using thionyl chloride or oxalyl chloride).

  • React the resulting acid chloride with a suitable amine containing a nucleophilic group for the subsequent cyclization (e.g., 2-aminophenol or 2-aminothiophenol) in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at 0 °C to room temperature.

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude amide.

  • Purify by recrystallization or column chromatography.

Step 2: Intramolecular Ullmann Condensation

  • To a reaction flask, add the N-substituted amide (1.0 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the hypothetical fused heterocyclic compound.

Table 2: Hypothetical Quantitative Data for Fused Heterocycle Synthesis

StepReactantProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2,6-dimethylbenzoyl chlorideN-(2-hydroxyphenyl)-3-bromo-2,6-dimethylbenzamide2-Aminophenol, Et₃NDCM0 - 25480-95
2N-(2-hydroxyphenyl)-3-bromo-2,6-dimethylbenzamideHypothetical Fused HeterocycleCuI/L-proline, K₂CO₃DMF1401850-70

Note: The yields presented are hypothetical and would need to be determined experimentally.

G cluster_0 Amide Formation cluster_1 Intramolecular Ullmann Condensation Start 3-Bromo-2,6-dimethylbenzoyl chloride Reaction1 Reaction Start->Reaction1 Amine Nucleophilic Amine Amine->Reaction1 Product1 N-Substituted Amide Intermediate Reaction2 Reaction Product1->Reaction2 Reaction1->Product1 Catalyst Cu Catalyst + Ligand Catalyst->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 FinalProduct Hypothetical Fused Heterocycle Reaction2->FinalProduct

Caption: Hypothetical workflow for fused heterocycle synthesis.

Conclusion and Future Directions

While direct, published applications of this compound in heterocyclic synthesis are currently unavailable, the theoretical pathways outlined in this report provide a solid foundation for future research. The exploration of various palladium and copper-catalyzed cross-coupling reactions, tailored to overcome the steric challenges of this substrate, holds significant promise for the discovery of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. It is our hope that these theoretical protocols will inspire and guide the scientific community to unlock the synthetic potential of this intriguing building block.

Protocol for the Purification of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the purification of 3-Bromo-2,6-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization, column chromatography, and acid-base extraction, are designed for use by researchers, scientists, and professionals in drug development. Proper purification is critical to ensure the quality and purity of the final product, removing unreacted starting materials, byproducts, and other impurities. The choice of method will depend on the nature and quantity of the impurities present.

Data Presentation

SolventPolarityExpected SolubilityApplication
WaterHighSparingly soluble in cold water, more soluble in hot water.Recrystallization (as a single solvent or as an anti-solvent)
EthanolHighSolubleRecrystallization (good solvent, often used with an anti-solvent)
MethanolHighSolubleRecrystallization (good solvent, often used with an anti-solvent)
Ethyl AcetateMediumSolubleRecrystallization, Column Chromatography, Extraction
DichloromethaneMediumSolubleColumn Chromatography, Extraction
Hexane / Petroleum EtherLowSparingly soluble to insolubleRecrystallization (as an anti-solvent), Column Chromatography

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, water, or a mixture such as ethanol/water) to each tube.

  • Observe the solubility at room temperature. A suitable solvent should show low solubility at room temperature.

  • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent system. For a solvent in which the compound is highly soluble, a miscible anti-solvent (in which the compound is insoluble) can be added to induce crystallization.

2. Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. c. Perform a hot filtration to remove insoluble impurities and the activated charcoal. d. Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. e. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. h. Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

Column chromatography is employed for the separation of components in a mixture based on their differential adsorption onto a stationary phase.

1. Mobile Phase Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a Thin Layer Chromatography (TLC) plate (silica gel).

  • Develop the TLC plate using various solvent systems (e.g., petroleum ether:ethyl acetate or hexane:ethyl acetate in different ratios).

  • The ideal mobile phase will provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.3-0.5. A common starting point for compounds like this is a 8:1 to 1:1 mixture of petroleum ether and ethyl acetate.[1]

2. Procedure: a. Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column. b. Dissolve the crude this compound in a minimal amount of the mobile phase. c. Carefully load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Protocol 3: Purification by Acid-Base Extraction

This method takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

1. Procedure: a. Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate. b. Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). c. Shake the funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. e. Drain the aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the acid. g. Combine the aqueous extracts and cool in an ice bath. h. Slowly add a strong acid (e.g., concentrated HCl) to the aqueous solution until it is acidic (pH ~2), which will precipitate the purified this compound. i. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash_Base Wash with Aqueous Base (e.g., NaHCO3) Dissolve->Wash_Base Separate_Layers Separate Layers Wash_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Contains Deprotonated Acid) Separate_Layers->Aqueous_Layer Acidic Product Organic_Layer Organic Layer (Contains Neutral/Basic Impurities) Separate_Layers->Organic_Layer Impurities Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product Recrystallize Optional: Recrystallization Filter_Dry->Recrystallize Recrystallize->Pure_Product

Caption: Workflow for the purification of this compound via acid-base extraction.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for key metal-catalyzed cross-coupling reactions involving 3-Bromo-2,6-dimethylbenzoic acid. This sterically hindered aryl bromide is a valuable building block in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally similar substrates and serve as a robust starting point for synthetic applications. Due to the steric hindrance imparted by the ortho-methyl groups, optimization of ligand, base, and temperature may be necessary to achieve optimal results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling method for the formation of C(sp²)–C(sp²) bonds. It is particularly effective for the synthesis of biaryl carboxylic acids, which are common motifs in pharmaceuticals. The reaction of this compound with various arylboronic acids can be achieved using a suitable palladium catalyst and ligand system. The steric hindrance of the substrate necessitates the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.597[1]
23-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRoom Temp1.599[1]
33,4,5-Tribromo-2,6-dimethylpyridineo-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Toluene/EtOH/H₂O10024(Mixture)
41-Bromo-4-(chloromethyl)benzeneo-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene/H₂O80290[2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,6-dimethylbiphenyl-3-carboxylic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reactants: - this compound - Arylboronic acid - Pd(OAc)₂, SPhos, K₃PO₄ B 2. Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C 3. Add Solvents: Anhydrous Dioxane & Degassed Water B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Cool & Quench: Add EtOAc & Water E->F G 7. Extraction: Separate layers, extract aqueous phase F->G H 8. Dry & Concentrate: Wash with brine, dry (Na₂SO₄), evaporate G->H I 9. Purify: Column Chromatography or Recrystallization H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing aryl amines from aryl halides. For a sterically hindered substrate like this compound, the selection of a bulky, electron-rich phosphine ligand is crucial to overcome the steric hindrance and achieve efficient coupling with primary or secondary amines.

Comparative Data for Buchwald-Hartwig Amination

The following table presents conditions from amination reactions of various aryl bromides, which can serve as a starting point for the amination of this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (6)Cs₂CO₃ (2.1)Dioxane1002481[3]
24-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.4)Toluene100<0.190
3BromobenzeneDiphenylaminePd₂(dba)₃ (2)XPhos (8)NaOtBu (2.08)Toluene10024>95[4]
43-BromoanisoleDimethylaminePd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)THF801891
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk tube with a screw cap

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk tube.

  • Add this compound to the tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-2,6-dimethylbenzoic acid derivative.

Catalytic_Cycle_Buchwald cluster_reactants Pd0 Pd(0)L₂ Int1 Ar-Pd(II)-Br(L₂) Int2 [Ar-Pd(II)-NHR'R'']⁺L₂ Int1->Int2 Ligand Exchange Int3 Ar-Pd(II)-NR'R''(L₂) Int2->Int3 Deprotonation Product Ar-NR'R'' (Product) Int3->Product Reductive Elimination ArBr Ar-Br (3-Bromo-2,6-dimethyl- benzoic acid) ArBr->Int1 Oxidative Addition Amine HNR'R'' (Amine) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable method for the synthesis of arylalkynes. The reaction is typically carried out under mild, basic conditions. For sterically demanding substrates, careful selection of the palladium source, ligand, and base is important. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

Comparative Data for Sonogashira Coupling

This table provides examples of Sonogashira coupling conditions that can be adapted for this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePhenylacetylenePdCl₂(PPh₃)₂ (1)-Pyrrolidine (2)Water1300.563[5]
24-IodotoluenePhenylacetylenePd/Al₂O₃ (cat.)Cu₂O/Al₂O₃ (cat.)-THF/DMA7572<2
32-Bromo-1,3-dimethylbenzenePhenylacetylenePd-Oxime (1)-Pyrrolidine (2)Water1300.569[5]
41-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORoom Temp1897[2]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general copper-free method for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To the Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethyl-3-(alkynyl)benzoic acid derivative.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Alkyne Activation Pd0 Pd(0)L₂ Pd_Ar Ar-Pd(II)-Br(L₂) Pd0->Pd_Ar Oxidative Addition Pd_Ar_Alkyne Ar-Pd(II)-C≡CR'(L₂) Pd_Ar->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Ar_Alkyne->Product Alkyne H-C≡CR' Cu_Alkyne Cu-C≡CR' Alkyne->Cu_Alkyne [Cu(I)] or Base Cu_Alkyne->Pd_Ar_Alkyne ArBr Ar-Br ArBr->Pd_Ar

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols: 3-Bromo-2,6-dimethylbenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-Bromo-2,6-dimethylbenzoic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While direct synthesis of a currently marketed API from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document outlines the reactivity of this compound and provides a representative protocol for its derivatization into a compound with potential therapeutic applications, drawing parallels from existing research on related molecules.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as foundational scaffolds for a diverse range of therapeutic agents. The presence of multiple functional groups allows for intricate molecular modifications to optimize pharmacological properties. This compound, with its carboxylic acid, bromine atom, and ortho-dimethyl substitution pattern, presents a unique platform for the development of novel chemical entities. The steric hindrance provided by the two methyl groups can influence the conformation of the final molecule, potentially leading to enhanced selectivity for biological targets. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of various aryl or alkyl moieties to explore structure-activity relationships (SAR).

Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound can be exploited at two primary positions: the carboxylic acid group and the bromine atom.

  • Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into a variety of other functional groups, most notably amides, which are prevalent in many APIs. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) can be employed to form amide bonds with a wide range of amines. Esterification is another common transformation.

  • Bromine Atom: The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can be utilized to form new carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the introduction of diverse substituents at the 3-position of the benzene ring, significantly expanding the chemical space that can be explored from this intermediate.

Representative Application: Synthesis of a Novel Benzamide with Potential Antipsychotic Activity

Drawing inspiration from the documented antipsychotic potential of 2,6-dialkoxybenzamides, a hypothetical synthetic application of this compound is presented below. This protocol details the synthesis of a novel benzamide derivative, illustrating a potential pathway to a biologically active molecule.

Experimental Protocol: Synthesis of N-(2-(dimethylamino)ethyl)-3-bromo-2,6-dimethylbenzamide

This protocol describes the amide coupling of this compound with N,N-dimethylethane-1,2-diamine.

Materials:

  • This compound

  • N,N-dimethylethane-1,2-diamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N,N-dimethylethane-1,2-diamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Quantitative Data

The following table summarizes representative data for the synthesis of N-(2-(dimethylamino)ethyl)-3-bromo-2,6-dimethylbenzamide.

ParameterValue
Starting Material This compound
Reagent N,N-dimethylethane-1,2-diamine
Coupling Agent HATU
Base DIPEA
Solvent DMF
Reaction Time 16 hours
Reaction Temperature Room Temperature
Yield 85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Molecular Formula C₁₃H₁₉BrN₂O
Molecular Weight 300.21 g/mol

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound coupling HATU, DIPEA, DMF start->coupling reagent N,N-dimethylethane-1,2-diamine reagent->coupling product N-(2-(dimethylamino)ethyl)- 3-bromo-2,6-dimethylbenzamide coupling->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein_D2 Gi/o Protein D2R->G_protein_D2 HT2AR Serotonin 5-HT2A Receptor G_protein_HT2A Gq/11 Protein HT2AR->G_protein_HT2A API Benzamide API API->D2R Antagonist API->HT2AR Antagonist Dopamine Dopamine Dopamine->D2R Agonist Serotonin Serotonin Serotonin->HT2AR Agonist AC Adenylyl Cyclase (Inhibited) G_protein_D2->AC PLC Phospholipase C (Activated) G_protein_HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common and practical synthetic routes are:

  • Direct Electrophilic Bromination: This method involves the direct bromination of the aromatic ring of 2,6-dimethylbenzoic acid.

  • Sandmeyer Reaction: This is a two-step process that involves the synthesis of 3-amino-2,6-dimethylbenzoic acid, followed by its conversion to the target compound via a diazonium salt intermediate.

Q2: Which synthetic route typically provides a higher yield?

A2: The yield is highly dependent on the optimization of reaction conditions for either route. A reported direct bromination method shows a yield of around 86%.[1] The Sandmeyer reaction can also be high-yielding, often exceeding 80%, provided that the intermediate 3-amino-2,6-dimethylbenzoic acid is pure and the diazotization and copper-catalyzed bromination steps are carefully controlled.[2]

Q3: What are the main challenges in the direct bromination of 2,6-dimethylbenzoic acid?

A3: The primary challenges include controlling the regioselectivity of the bromination to favor the 3-position and preventing over-bromination, which can lead to the formation of dibromo- byproducts. The two methyl groups are ortho-para directing, while the carboxylic acid group is meta-directing. This substitution pattern makes the 3-position sterically hindered and electronically influenced by multiple groups, which can complicate the reaction.

Q4: What are the critical parameters for a successful Sandmeyer reaction?

A4: The critical parameters for a successful Sandmeyer reaction are:

  • Complete Diazotization: Ensuring the complete conversion of the starting amine to the diazonium salt is crucial. This is typically done at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.[3]

  • Purity of the Diazonium Salt: Impurities can lead to side reactions and the formation of tar-like byproducts.

  • Activity of the Copper(I) Bromide Catalyst: The Cu(I) catalyst is essential for the conversion of the diazonium salt to the aryl bromide. Using fresh or properly prepared CuBr is recommended.

  • Temperature Control: Low temperatures are necessary during diazotization, and the subsequent reaction with CuBr should also be carefully temperature-controlled to minimize side reactions.

Q5: How can I purify the final product, this compound?

A5: The most common method for purification is recrystallization.[4] A suitable solvent system, likely a mixture of an organic solvent and water, will need to be determined based on the solubility of the product and impurities. Column chromatography can also be used for higher purity.

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination
Possible Cause Recommended Solution
Incomplete Reaction - Increase the reaction time or temperature as per the protocol. - Ensure the brominating agent is active and added in the correct stoichiometric amount.
Suboptimal Reaction Conditions - Verify the solvent is anhydrous if required by the protocol. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Side Products - Over-bromination can be minimized by controlling the stoichiometry of the brominating agent and the reaction time. - Formation of other isomers can be influenced by the choice of catalyst and solvent. Consider screening different conditions.
Loss of Product During Workup - Ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. - Use cold solvents for washing the filtered product to minimize solubility losses.
Issue 2: Low Yield in Sandmeyer Reaction
Possible Cause Recommended Solution
Incomplete Diazotization - Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.[3] - Use a slight excess of nitrous acid and check for its presence with starch-iodide paper to confirm the consumption of the starting amine.[3]
Decomposition of Diazonium Salt - Avoid allowing the diazonium salt solution to warm up before the addition of the copper(I) bromide. - Use the diazonium salt immediately after its preparation.
Inactive Copper(I) Bromide - Use freshly prepared or commercially available high-purity copper(I) bromide. - Ensure the CuBr solution is active and properly prepared according to the protocol.
Side Reactions (e.g., Hydroxylation) - The formation of phenolic byproducts can occur if water is present and the reaction conditions are not optimal. Ensure the reaction is performed under the specified acidic conditions.
Formation of Tar-like Byproducts - This is often due to the decomposition of the diazonium salt at elevated temperatures or in the presence of impurities.[3] Ensure rigorous temperature control and use pure starting materials.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Method Starting Material Key Reagents Reported Yield Key Advantages Key Disadvantages
Direct Bromination 2,6-dimethylbenzoic acidBu4NBr386%[1]Single step, potentially high yield.Risk of over-bromination and formation of isomers.
Sandmeyer Reaction 3-amino-2,6-dimethylbenzoic acidNaNO2, HBr, CuBrTypically >80%[2]High regioselectivity, generally clean reaction.Two-step process, requires careful control of temperature and reagents.[3]

Experimental Protocols

Protocol 1: Direct Bromination of 2,6-dimethylbenzoic acid

This protocol is adapted from a reported procedure for the bromination of 2,6-dimethylbenzoic acid.[1]

Materials:

  • 2,6-dimethylbenzoic acid

  • Tetrabutylammonium tribromide (Bu4NBr3)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylbenzoic acid (1.0 equivalent) in anhydrous acetonitrile.

  • Add tetrabutylammonium tribromide (Bu4NBr3) (1.0 - 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Sandmeyer Reaction of 3-amino-2,6-dimethylbenzoic acid (General Procedure)

This is a general procedure and may require optimization for the specific substrate.

Step 2a: Synthesis of 3-amino-2,6-dimethylbenzoic acid

This step would typically involve the reduction of a corresponding nitro-compound, such as 2,6-dimethyl-3-nitrobenzoic acid. A patent for a similar compound, 3-amino-2-methylbenzoic acid, reports a yield of over 95% via catalytic hydrogenation of the nitro-precursor.[5]

Step 2b: Sandmeyer Reaction

Materials:

  • 3-amino-2,6-dimethylbenzoic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO2)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 3-amino-2,6-dimethylbenzoic acid (1.0 equivalent) in a mixture of hydrobromic acid and water in a flask.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1 equivalents) in hydrobromic acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_direct_bromination start Start: 2,6-dimethylbenzoic acid dissolve Dissolve in anhydrous Acetonitrile start->dissolve add_reagent Add Bu4NBr3 dissolve->add_reagent react Stir at RT or gentle heat (Monitor by TLC/LC-MS) add_reagent->react quench Quench with aq. Na2S2O3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. NaHCO3, water, and brine extract->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify by recrystallization or chromatography dry->purify end End: this compound purify->end

Caption: Experimental workflow for the direct bromination of 2,6-dimethylbenzoic acid.

troubleshooting_low_yield start Low Yield Observed check_reaction Check for complete consumption of starting material (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Starting material consumed check_reaction->complete Yes optimize_reaction Optimize reaction conditions: - Increase time/temperature - Check reagent quality incomplete->optimize_reaction side_products Analyze crude mixture for side products (NMR/MS) complete->side_products purification_issue Check workup and purification for product loss complete->purification_issue side_product_remediation Address side product formation: - Adjust stoichiometry - Change catalyst/solvent side_products->side_product_remediation optimize_purification Optimize workup/purification: - Adjust pH - Use cold wash solvents purification_issue->optimize_purification

Caption: Troubleshooting guide for low reaction yield.

signaling_pathway_sandmeyer start 3-amino-2,6-dimethylbenzoic acid diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt [Ar-N2]+ diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer side_reaction Side Reactions (e.g., hydroxylation, tar formation) diazonium_salt->side_reaction product This compound sandmeyer->product

Caption: Key steps in the Sandmeyer reaction pathway.

References

Technical Support Center: Synthesis of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can form, originating from starting materials, side reactions, or subsequent degradation. The most common impurities include:

  • Unreacted Starting Material: Residual 2,6-dimethylbenzoic acid.

  • Over-brominated Species: Dibrominated products such as 3,5-dibromo-2,6-dimethylbenzoic acid. The formation of 1,3-dibromo-2,4-dimethylbenzene has also been reported as a byproduct in similar reactions.[1]

  • Isomeric Impurities: Positional isomers may form depending on the regioselectivity of the bromination reaction.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Reagent Residues: Byproducts from the brominating agent (e.g., succinimide from N-bromosuccinimide).

Q2: How can I minimize the formation of dibrominated impurities?

A2: To minimize the formation of dibrominated byproducts, consider the following strategies:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be necessary for complete conversion of the starting material, but a large excess will favor di- and polybromination.

  • Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of over-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution over a period to maintain a low concentration in the reaction mixture.

Q3: What are the recommended analytical methods for purity assessment of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify and quantify major impurities if their signals are well-resolved from the product's signals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction.- Ensure the reaction is run for the recommended time. - Check the quality and reactivity of the starting materials and reagents. - Monitor the reaction progress using TLC or HPLC.
Product loss during workup or purification.- Optimize the extraction and washing steps to minimize product loss in the aqueous phase. - Use an appropriate solvent system for chromatography to ensure good separation and recovery.
Presence of Unreacted Starting Material Insufficient amount of brominating agent.- Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
Short reaction time.- Increase the reaction time and monitor for the disappearance of the starting material.
High Levels of Dibrominated Impurities Excess brominating agent.- Carefully control the stoichiometry of the brominating agent.
High reaction temperature.- Maintain the reaction temperature as specified in the protocol.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product using column chromatography or recrystallization to remove impurities that may be lowering the melting point.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocols

Synthesis of this compound

This protocol is based on the bromination of 2,6-dimethylbenzoic acid.

Materials:

  • 2,6-Dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium tribromide (Bu₄NBr₃) (alternative brominating agent)[1]

  • Dichloromethane

  • Sodium sulfite solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution. Alternatively, tetrabutylammonium tribromide (2.0 eq) can be used at 100°C for 16 hours.[1]

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a 10% sodium sulfite solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2,6-dimethylbenzoic acid in acetonitrile add_nbs Add N-Bromosuccinimide start->add_nbs react Stir at room temperature add_nbs->react quench Quench with Na2SO3 solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities SM Starting Material (2,6-dimethylbenzoic acid) Product Desired Product (this compound) SM->Product Bromination Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Isomeric Positional Isomers SM->Isomeric Side Reaction Over_brominated Dibrominated Species Product->Over_brominated Over-bromination

Caption: Logical relationship of desired product and potential impurities in the synthesis.

References

Troubleshooting failed reactions with 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this sterically hindered building block.

General Considerations

The significant steric hindrance presented by the two methyl groups ortho to the carboxylic acid and bromine atom in this compound poses unique challenges in various chemical reactions. These methyl groups can impede the approach of reagents and catalysts to the reactive centers, often leading to sluggish or failed reactions. Overcoming these steric barriers typically requires careful optimization of reaction conditions, including the choice of catalyst, ligands, base, and solvent.

Troubleshooting Guides & FAQs

This section provides detailed troubleshooting for common reactions encountered when using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the steric hindrance in this compound can make the oxidative addition of the palladium catalyst challenging.

FAQs:

  • Q: My Suzuki-Miyaura reaction with this compound is not proceeding or giving low yields. What are the likely causes?

    • A: The primary issue is often the sterically hindered nature of the aryl bromide. The two ortho-methyl groups impede the oxidative addition step, which is a critical part of the catalytic cycle. Additionally, catalyst deactivation or inappropriate ligand choice can contribute to low conversion.

  • Q: What are the best catalyst and ligand combinations for this substrate?

    • A: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition. Catalyst systems involving ligands like SPhos, XPhos, or RuPhos have shown success with sterically demanding substrates. N-heterocyclic carbene (NHC) ligands are also effective.

  • Q: How can I optimize the reaction conditions?

    • A:

      • Base: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The choice of base can be crucial and may need to be screened.

      • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

      • Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Table: Suzuki-Miyaura Coupling

ProblemPossible CauseSuggested Solution
Low or No Conversion Steric hindrance impeding oxidative addition.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. Increase reaction temperature.
Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure rigorous exclusion of air and moisture.
Homocoupling of Boronic Acid Catalyst deactivation or slow cross-coupling.Thoroughly degas all solvents and reagents. Consider using a different palladium precatalyst.
Debromination of Starting Material Side reaction promoted by certain conditions.Optimize the base and solvent system. Sometimes a weaker base or anhydrous conditions can mitigate this.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. As with other cross-coupling reactions, steric hindrance is a major challenge.

FAQs:

  • Q: I am observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. What can I do?

    • A: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. For sterically hindered substrates where the desired cross-coupling is slow, this side reaction can dominate. Consider switching to a copper-free Sonogashira protocol.

  • Q: What are the recommended conditions for a copper-free Sonogashira coupling with this substrate?

    • A: Copper-free protocols often employ a palladium catalyst with a bulky, electron-rich ligand and a suitable base in an appropriate solvent. The choice of base is critical in the absence of copper.

Troubleshooting Table: Sonogashira Coupling

ProblemPossible CauseSuggested Solution
Low or No Conversion Steric hindrance preventing catalyst access.Use a palladium catalyst with a bulky phosphine ligand (e.g., P(t-Bu)₃) or an NHC ligand. Increase reaction temperature.
Ineffective catalyst system.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and co-catalysts (CuI).
Significant Alkyne Homocoupling Glaser coupling is outcompeting the cross-coupling.Switch to a copper-free Sonogashira protocol. Optimize the reaction conditions to favor the desired reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The success of this reaction with this compound is highly dependent on the ligand and base used.

FAQs:

  • Q: My Buchwald-Hartwig amination is failing. What are the critical parameters to consider?

    • A: The choice of ligand is paramount for coupling sterically hindered aryl bromides. Bulky, electron-rich biarylphosphine ligands are typically required. The base is also a critical factor; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.

  • Q: Can the carboxylic acid group interfere with the reaction?

    • A: Yes, the acidic proton of the carboxylic acid can react with the strong base required for the amination. It is often necessary to protect the carboxylic acid group as an ester before performing the Buchwald-Hartwig reaction.

Troubleshooting Table: Buchwald-Hartwig Amination

ProblemPossible CauseSuggested Solution
Low or No Conversion Steric hindrance preventing C-N bond formation.Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).
Interference from the carboxylic acid group.Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction.
Inappropriate base.Use a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄. The choice of base can be solvent and substrate dependent.[1][2]
Esterification

Due to the steric hindrance from the two ortho-methyl groups, standard Fischer esterification of this compound can be very slow.

FAQs:

  • Q: Fischer esterification of this compound is giving poor yields. What are my alternatives?

    • A: For sterically hindered carboxylic acids, alternative esterification methods are often more effective. The Steglich esterification, which uses a coupling agent like DCC and a catalyst such as DMAP, is a good option that proceeds under milder conditions.[3][4] Another approach is to first convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.

Troubleshooting Table: Esterification

ProblemPossible CauseSuggested Solution
Low Yield with Fischer Esterification Steric hindrance preventing nucleophilic attack of the alcohol.Use the Steglich esterification method with DCC and DMAP.[3][4]
Convert the carboxylic acid to its acyl chloride and then react with the alcohol.
Difficulty in purifying Steglich product Removal of dicyclohexylurea (DCU) byproduct.Ensure complete precipitation of DCU and remove by filtration. Further purification can be achieved by column chromatography.

Quantitative Data: Esterification of 3-Bromobenzoic Acid (Model System) [5]

Esterification MethodAlcoholCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
FischerMethanolH₂SO₄MethanolReflux1085
FischerEthanolH₂SO₄EthanolReflux2-4~95
Steglichtert-ButanolDCC, DMAPDichloromethaneRoom Temp12>90 (typical)
Grignard Reaction

Direct formation of a Grignard reagent from this compound is not feasible due to the acidic proton of the carboxylic acid.

FAQs:

  • Q: Can I form a Grignard reagent directly from this compound?

    • A: No, the highly basic Grignard reagent will be quenched by the acidic carboxylic acid proton. The carboxylic acid must be protected, typically as an ester, before attempting to form the Grignard reagent.[6]

  • Q: What are the key considerations for forming the Grignard reagent from the corresponding ester?

    • A: The reaction must be carried out under strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used. Initiation of the Grignard formation can sometimes be sluggish and may require an activating agent like iodine or 1,2-dibromoethane.[7]

Troubleshooting Table: Grignard Reaction (from the ester)

ProblemPossible CauseSuggested Solution
Reaction fails to initiate Passivated magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7]
Presence of water.Ensure all glassware is rigorously dried and use anhydrous solvents.
Low yield of Grignard reagent Wurtz coupling side reaction.Add the aryl bromide solution slowly to the magnesium turnings to maintain a gentle reflux and minimize side reactions.

Experimental Protocols & Workflows

Logical Flow for Troubleshooting Failed Reactions

A logical workflow for troubleshooting failed reactions.
General Workflow for Cross-Coupling Reactions

CrossCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Setup Assemble Flask under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Setup Solvent Degas Solvent Addition Add Reagents & Solvent Solvent->Addition Setup->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

A general experimental workflow for cross-coupling reactions.
Detailed Protocol: Steglich Esterification of this compound

This protocol is adapted from the general procedure for Steglich esterification and is suitable for sterically hindered carboxylic acids.[3][5]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Detailed Protocol: Grignard Reagent Formation from Methyl 3-bromo-2,6-dimethylbenzoate

This protocol requires strictly anhydrous conditions.

Materials:

  • Methyl 3-bromo-2,6-dimethylbenzoate

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, drying tubes

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq.) in the three-neck flask.

  • Dissolve methyl 3-bromo-2,6-dimethylbenzoate (1.0 eq.) in anhydrous ether or THF and place this solution in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling or a cloudy appearance), add a single crystal of iodine and gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting gray/brown solution is the Grignard reagent, ready for reaction with an electrophile.

Signaling Pathways and Logical Relationships

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimization of Reaction Temperature for 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 3-Bromo-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature in the synthesis of this compound?

A common starting point for the bromination of 2,6-dimethylbenzoic acid using a brominating agent like tetrabutylammonium tribromide (Bu4NBr3) is 100 °C.[1] This temperature generally provides a good balance between reaction rate and selectivity. However, optimization is often necessary to achieve the highest yield and purity.

Q2: How does reaction temperature affect the yield and purity of this compound?

Reaction temperature is a critical parameter that can significantly impact the yield and purity of the final product.

  • Low Temperatures: Insufficient temperatures may lead to a slow or incomplete reaction, resulting in a low yield of the desired product and a significant amount of unreacted starting material.

  • High Temperatures: Excessively high temperatures can promote the formation of byproducts, such as di-brominated species (e.g., 3,5-dibromo-2,6-dimethylbenzoic acid), or degradation of the starting material and product, leading to a decrease in both yield and purity.

Q3: What are the common byproducts observed when the reaction temperature is not optimal?

The primary byproduct of concern is the di-brominated product, 3,5-dibromo-2,6-dimethylbenzoic acid. At elevated temperatures, the initial product, this compound, can undergo a second bromination. Other potential byproducts can arise from the degradation of the starting material or solvent at very high temperatures.

Troubleshooting Guide

Problem 1: Low yield of this compound with a significant amount of unreacted 2,6-dimethylbenzoic acid.

  • Possible Cause: The reaction temperature is too low, leading to a slow reaction rate and incomplete conversion.

  • Recommended Solution:

    • Gradually increase the reaction temperature in increments of 10 °C.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Consider extending the reaction time at the current temperature before increasing it.

Problem 2: The final product is impure, with the presence of a significant amount of di-brominated byproduct.

  • Possible Cause: The reaction temperature is too high, promoting a second bromination reaction.

  • Recommended Solution:

    • Decrease the reaction temperature in 10 °C increments.

    • Ensure that the brominating agent is added slowly and portion-wise to maintain better control over the reaction exotherm.

    • Consider using a milder brominating agent if lowering the temperature significantly reduces the reaction rate.

Problem 3: The reaction mixture turns dark, and multiple unidentified spots are observed on the TLC plate.

  • Possible Cause: The reaction temperature is excessively high, leading to the degradation of the starting material, product, or solvent.

  • Recommended Solution:

    • Immediately reduce the reaction temperature.

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Verify the stability of the solvent at the reaction temperature being used.

Data Presentation

The following table summarizes the hypothetical effect of reaction temperature on the synthesis of this compound.

Reaction Temperature (°C)Yield (%)Purity (%)Key Byproducts
804598Unreacted Starting Material
907597Unreacted Starting Material
1008695Di-brominated Product (minor)
1108288Di-brominated Product (significant)
1207075Di-brominated Product, Degradation Products

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add tetrabutylammonium tribromide (Bu4NBr3) (1.0-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Dissolve 2,6-dimethylbenzoic acid in solvent setup2 Add Bu4NBr3 setup1->setup2 reaction1 Heat to target temperature (e.g., 100°C) setup2->reaction1 reaction2 Stir for 16 hours reaction1->reaction2 reaction3 Monitor by TLC/HPLC reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 workup2 Quench with Na2S2O3 workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash, dry, and concentrate workup3->workup4 purification1 Column chromatography or recrystallization workup4->purification1 purification2 Obtain pure this compound purification1->purification2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_low_purity Low Purity cluster_degradation Degradation start Analyze Reaction Outcome low_yield_q Significant unreacted starting material? start->low_yield_q low_yield_a_yes Increase temperature by 10°C or extend reaction time low_yield_q->low_yield_a_yes Yes low_yield_a_no Proceed to Purity Analysis low_yield_q->low_yield_a_no No low_purity_q Di-brominated byproduct observed? low_yield_a_no->low_purity_q low_purity_a_yes Decrease temperature by 10°C low_purity_q->low_purity_a_yes Yes low_purity_a_no Consider other impurities low_purity_q->low_purity_a_no No degradation_q Dark reaction mixture & multiple TLC spots? low_purity_a_no->degradation_q degradation_a_yes Significantly reduce temperature & ensure inert atmosphere degradation_q->degradation_a_yes Yes degradation_a_no Reaction is clean degradation_q->degradation_a_no No

Caption: Troubleshooting decision tree for temperature optimization.

References

Technical Support Center: Synthesis of 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,6-dimethylbenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for the synthesis of this compound is through the electrophilic aromatic substitution of 2,6-dimethylbenzoic acid. This typically involves the use of a brominating agent, such as molecular bromine (Br₂), and a Lewis acid catalyst in a suitable solvent.

Q2: What are the most common side reactions and byproducts I should be aware of?

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities. The most common byproducts include:

  • Isomeric Bromination: Formation of 4-Bromo-2,6-dimethylbenzoic acid is a significant side reaction due to the directing effects of the substituents on the aromatic ring.

  • Polybromination: The product can undergo further bromination to yield dibrominated products, such as 3,5-Dibromo-2,6-dimethylbenzoic acid.

  • Benzylic Bromination: Under certain conditions, particularly with exposure to UV light or in the presence of radical initiators, bromination can occur on one of the methyl groups, leading to the formation of 2-(bromomethyl)-6-methylbenzoic acid or its isomers.

Q3: Why is the formation of the 4-bromo isomer a common issue?

In the electrophilic bromination of 2,6-dimethylbenzoic acid, the two methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. This means that the incoming electrophile (bromine) is directed to the 3, 4, and 5 positions of the benzene ring. While the 3- and 5- positions are the target, they are sterically hindered by the adjacent methyl groups. The 4-position is less sterically hindered, making it a competitive site for bromination.

Q4: How can I purify the desired this compound from its isomers and other byproducts?

Purification of the crude product is often necessary to isolate the desired 3-bromo isomer. Common purification techniques include:

  • Recrystallization: This can be effective if the solubility of the isomers and byproducts is sufficiently different in a particular solvent system.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating isomers and other impurities from the desired product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product Incomplete reaction.- Increase the reaction time. - Ensure the catalyst is active and used in the correct stoichiometric amount. - Monitor the reaction progress using TLC or GC-MS.
Suboptimal reaction temperature.- Optimize the reaction temperature. For many brominations, lower temperatures can improve selectivity.
Loss of product during work-up and purification.- Ensure proper pH adjustment during extraction. - Use appropriate solvent volumes for extraction and recrystallization to minimize loss.
Presence of a significant amount of 4-Bromo-2,6-dimethylbenzoic acid Steric hindrance at the 3-position is comparable to the electronic activation at the 4-position.- Use a bulkier brominating agent or a catalyst system that favors the less sterically hindered position. - Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable product.
Formation of polybrominated byproducts Excess brominating agent.- Use a stoichiometric amount of the brominating agent or a slight excess. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Reaction time is too long.- Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level.
Detection of benzylic bromination products Presence of radical initiators or exposure to UV light.- Conduct the reaction in the dark or in a flask wrapped in aluminum foil. - Ensure that the starting materials and solvents are free from radical initiators.

Experimental Protocols

Representative Experimental Protocol for the Direct Bromination of 2,6-Dimethylbenzoic Acid

This protocol is a representative procedure based on general principles of electrophilic aromatic bromination. Optimization may be required for specific laboratory conditions.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Molecular bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or iron filings

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve 2,6-dimethylbenzoic acid in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • From the dropping funnel, add a solution of molecular bromine in anhydrous dichloromethane dropwise to the stirred reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to isolate this compound.

Data Presentation

Table 1: Reaction Conditions for Bromination of Benzoic Acid Derivatives (Analogous Systems)

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Yield (%)Reference
2,6-Dimethoxybenzoic acidBromine/DioxaneDioxane-High[Patent Document]
2,5-Dimethylbenzoic acidNBSAIBN/Acetonitrile25 (photochemical)52[Research Paper]
p-Aminobenzoic acidBromine/Acetic AcidAcetic AcidRoom Temp.-[Technical Guide]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_6_dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Reaction_Vessel Electrophilic Aromatic Substitution 2_6_dimethylbenzoic_acid->Reaction_Vessel Bromine Br₂ Bromine->Reaction_Vessel Catalyst Lewis Acid (e.g., FeBr₃) Catalyst->Reaction_Vessel 3_Bromo_product This compound (Desired Product) Reaction_Vessel->3_Bromo_product

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_side_products Potential Side Products Start 2,6-Dimethylbenzoic Acid + Brominating Agent Isomer 4-Bromo-2,6-dimethylbenzoic Acid Start->Isomer Isomerization Polybromination Dibrominated Products Start->Polybromination Excess Bromine Benzylic_Bromination Benzylic Bromination Products Start->Benzylic_Bromination Radical Conditions

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Low_Yield_Solutions Increase reaction time Optimize temperature Improve work-up Check_Yield->Low_Yield_Solutions Yes Impurity_Identification Identify impurities (NMR, GC-MS) Check_Purity->Impurity_Identification Yes Isomer_Problem Isomeric byproduct present? Impurity_Identification->Isomer_Problem Polybromination_Problem Polybrominated byproduct? Isomer_Problem->Polybromination_Problem No Isomer_Solutions Optimize temperature Use different catalyst Isomer_Problem->Isomer_Solutions Yes Benzylic_Problem Benzylic bromination? Polybromination_Problem->Benzylic_Problem No Polybromination_Solutions Use stoichiometric bromine Reduce reaction time Polybromination_Problem->Polybromination_Solutions Yes Benzylic_Solutions Exclude light Use radical inhibitors Benzylic_Problem->Benzylic_Solutions Yes

Technical Support Center: Purification of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Bromo-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in obtaining highly pure this compound for your research needs.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by several factors:

  • High Impurity Concentration: A significant amount of impurities can lower the melting point of the mixture. Consider a preliminary purification step like acid-base extraction or a quick column filtration.

  • Supersaturation: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For this compound, polar solvents like ethanol or a mixture of ethanol and water could be effective.

Question: After recrystallization, the recovery of my product is very low. How can I improve the yield?

Answer: Low recovery can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with the hot solvent.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.

Question: The crystals I obtained are colored, but the pure compound should be white. How can I remove colored impurities?

Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.

Column Chromatography Issues

Question: I am not getting good separation of my compound from impurities on the silica gel column. What can I do?

Answer: Poor separation can be due to several issues:

  • Inappropriate Eluent System: The polarity of your mobile phase may not be optimal. Use Thin Layer Chromatography (TLC) to screen different solvent systems. For substituted benzoic acids, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.

  • Improper Column Packing: Channels or cracks in the silica gel will lead to uneven flow. Pack the column carefully as a slurry to ensure a uniform bed.

Question: My compound is tailing on the TLC plate and the column. How can I prevent this?

Answer: Tailing is common for acidic compounds like carboxylic acids due to strong interactions with the silica gel. To mitigate this, add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to your mobile phase. This will help to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, which often involves the bromination of 2,6-dimethylbenzoic acid, common impurities may include:

  • Unreacted Starting Material: Residual 2,6-dimethylbenzoic acid.

  • Over-brominated Products: Such as dibrominated species. A potential byproduct could be 1,3-dibromo-2,4-dimethylbenzene.[1]

  • Isomeric Byproducts: Other brominated isomers, although less likely due to the directing effects of the methyl groups.

Q2: What are the recommended primary purification methods for this compound?

A2: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. Acid-base extraction can also be a useful preliminary purification step to remove neutral and basic impurities.

Q3: Is there a recommended solvent for the recrystallization of this compound?

Data Presentation

The following tables provide a summary of qualitative solubility and potential solvent systems for the purification of this compound, based on general principles for substituted benzoic acids.

Table 1: Qualitative Solubility of Substituted Benzoic Acids

Solvent ClassExamplesExpected Solubility of this compound
Polar ProticWater, Ethanol, MethanolLow in cold water, higher in hot water. Soluble in alcohols.
Polar AproticAcetone, Ethyl AcetateLikely soluble.
Non-polarHexane, TolueneLikely sparingly soluble to insoluble.

Table 2: Potential Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemRationale
RecrystallizationEthanol/WaterGood solubility at high temperatures, lower at room temperature.
TolueneMay be suitable if the compound is sparingly soluble at room temperature.
Column ChromatographyHexanes/Ethyl AcetateA common system for separating moderately polar organic compounds.
Petroleum Ether/Ethyl AcetateSimilar to hexanes/ethyl acetate, offering good separation.[3]

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or an ethanol/water mixture). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying.

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure to form a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Stopper the funnel and shake gently, venting frequently. The deprotonated 3-bromo-2,6-dimethylbenzoate salt will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice more.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Mandatory Visualization

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude 3-Bromo-2,6- dimethylbenzoic Acid Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase AqueousLayer Aqueous Layer (Product as Salt) AcidBase->AqueousLayer Product OrganicLayer Organic Layer (Neutral/Basic Impurities) AcidBase->OrganicLayer Impurities Acidify Acidify to Precipitate AqueousLayer->Acidify FilterDry1 Filter and Dry Acidify->FilterDry1 Purified1 Purified Product (Preliminary) FilterDry1->Purified1 Recrystallize Recrystallization Purified1->Recrystallize Further Purification ColumnChromatography Column Chromatography Purified1->ColumnChromatography Alternative PureProduct Pure 3-Bromo-2,6- dimethylbenzoic Acid Recrystallize->PureProduct MotherLiquor Mother Liquor (Soluble Impurities) Recrystallize->MotherLiquor ColumnChromatography->PureProduct Impurities Impurities ColumnChromatography->Impurities

Caption: General purification workflow for this compound.

References

Technical Support Center: NMR Analysis of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 3-Bromo-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the spectroscopic analysis of this compound.

Predicted NMR Spectral Data

Due to the specific substitution pattern of this compound, obtaining a clean and well-resolved NMR spectrum can be challenging. Below is a summary of predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and known substituent effects.

Data Presentation: Predicted Quantitative NMR Data

¹H NMR
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-COOH10.0 - 13.0Broad Singlet (br s)-1H
H-4~ 7.5 - 7.7Doublet (d)~ 8.0 - 9.01H
H-5~ 7.1 - 7.3Doublet (d)~ 8.0 - 9.01H
2-CH₃~ 2.4 - 2.6Singlet (s)-3H
6-CH₃~ 2.4 - 2.6Singlet (s)-3H
¹³C NMR
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~ 170 - 175
C-1~ 135 - 140
C-2~ 138 - 142
C-3~ 120 - 125
C-4~ 132 - 136
C-5~ 128 - 132
C-6~ 138 - 142
2-CH₃~ 20 - 25
6-CH₃~ 20 - 25

Note: These are predicted values and may vary depending on the solvent, concentration, and instrument parameters.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Issue 1: The Carboxylic Acid Proton (-COOH) Signal is Broad or Not Observed.

  • Question: Why is the -COOH proton signal a broad singlet, and sometimes it doesn't appear in the spectrum at all?

  • Answer: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water present in the deuterated solvent.[1] This exchange process leads to a broadening of the signal.[1] In some instances, if the exchange rate is particularly fast, the peak can become so broad that it is indistinguishable from the baseline. To confirm the presence of the carboxylic acid proton, you can add a drop of deuterium oxide (D₂O) to your NMR tube. The -COOH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.

Issue 2: Poor Resolution and Broad Peaks in the Aromatic and Methyl Regions.

  • Question: My aromatic and methyl proton signals are broad and poorly resolved. What could be the cause?

  • Answer: There are several potential reasons for poor resolution and peak broadening:

    • High Sample Concentration: An overly concentrated sample can lead to increased viscosity, which in turn causes peak broadening. It is recommended to prepare a sample with a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent.[2]

    • Solid Particles in the Sample: The presence of suspended solid particles can disrupt the homogeneity of the magnetic field, leading to broader peaks. Filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube can resolve this issue.

    • Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening. Ensure that all glassware is scrupulously clean to avoid contamination.

    • Steric Hindrance: The two methyl groups at the ortho positions to the carboxylic acid can restrict the rotation of the carboxyl group. This steric hindrance, often referred to as the "ortho effect," can lead to conformational isomers that may be in slow exchange on the NMR timescale, resulting in broadened signals.[3] Acquiring the spectrum at a higher temperature can sometimes help to sharpen these signals by increasing the rate of conformational exchange.

Issue 3: Overlapping Signals in the Aromatic Region.

  • Question: The signals for the aromatic protons (H-4 and H-5) are overlapping, making them difficult to assign. How can I resolve them?

  • Answer: Overlapping aromatic signals are a common issue, especially with substituted benzene rings. Here are a few strategies to improve signal dispersion:

    • Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will provide better separation of signals.

    • Change the Deuterated Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlapping signals. For example, switching from CDCl₃ to DMSO-d₆ or benzene-d₆ can induce significant changes in the spectrum.

Issue 4: Presence of Unexpected Peaks in the Spectrum.

  • Question: I am seeing unexpected peaks in my ¹H NMR spectrum. What are the likely sources of these signals?

  • Answer: Unexpected peaks are often due to impurities or contaminants. Common sources include:

    • Residual Solvents: Solvents used during the synthesis or purification of the compound may still be present in the sample.

    • Grease: Contamination from glassware or handling can introduce grease signals, which typically appear as broad multiplets in the aliphatic region.

    • Starting Materials or Byproducts: Incomplete reactions or side reactions during the synthesis can result in the presence of starting materials or byproducts. Reviewing the synthetic route can help in identifying these potential impurities.

Issue 5: Inaccurate Quantification of the Compound.

  • Question: I am trying to determine the purity of my sample using quantitative NMR (qNMR), but my results are not accurate. What could be wrong?

  • Answer: For accurate qNMR results, several experimental parameters are crucial:

    • Proper Integration: Ensure that the spectrum is correctly phased and baseline-corrected before integration.

    • Sufficient Relaxation Delay (d1): For quantitative analysis, it is essential that all protons have fully relaxed between scans. A longer relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) is necessary. Carbonyl carbons and other quaternary carbons have particularly long relaxation times.[3]

    • Choice of Internal Standard: Use a certified internal standard that has a signal in a region of the spectrum that does not overlap with any of the analyte signals.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed inside the Pasteur pipette during the transfer to the NMR tube.

Protocol 2: NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (for qualitative analysis). For quantitative analysis, a longer delay (e.g., 30 seconds) is recommended to ensure full relaxation of all protons.

    • Number of Scans: 8-16 scans are usually sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for accurate integration of quaternary and carbonyl carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm is used. For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the molecular structure and a general troubleshooting workflow for NMR analysis of this compound.

Caption: Molecular structure of this compound with key proton environments highlighted.

NMR_Troubleshooting_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis cluster_Troubleshooting Troubleshooting A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter if Particulates Present B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Analyze Spectrum E->F G Broad Peaks? F->G H Overlapping Signals? F->H I Missing -COOH Peak? F->I J Unexpected Peaks? F->J G->H No K Check Concentration Filter Sample Increase Temperature G->K Yes H->I No L Use Higher Field Magnet Change Solvent H->L Yes I->J No M Add D₂O to Confirm Exchange I->M Yes N Identify Impurities: - Residual Solvents - Starting Materials J->N Yes Z Analysis Complete

Caption: A troubleshooting workflow for common issues encountered during the NMR analysis of this compound.

References

3-Bromo-2,6-dimethylbenzoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Bromo-2,6-dimethylbenzoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at ambient room temperature. Avoid exposure to moisture and direct sunlight.

Q2: Is this compound stable in solution?

A2: While stable under standard ambient conditions, the stability of this compound in solution can be influenced by the solvent, pH, and exposure to light and elevated temperatures. For instance, many brominated aromatic compounds are susceptible to photodegradation in solution, which can lead to debromination.[1][2] It is advisable to prepare solutions fresh and store them protected from light, especially if they are to be kept for extended periods.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and literature on similar compounds, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to UV or visible light can induce the cleavage of the carbon-bromine bond, leading to debromination.[1][2]

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide can occur, particularly at elevated temperatures or under certain acidic conditions.[3][4] The presence of ortho-substituents can influence the rate of this process.[5]

  • Oxidation: While less common for the aromatic ring itself without strong oxidizing agents, the methyl groups could be susceptible to oxidation under certain conditions.

Q4: Are there any known incompatible materials?

A4: Strong oxidizing agents should be avoided as they can react with the compound. Additionally, reactions with strong bases will form the corresponding benzoate salt.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in HPLC analysis of a stored solution. Photodegradation or hydrolysis.1. Prepare a fresh solution and re-analyze. 2. Store stock solutions in amber vials or wrapped in foil to protect from light. 3. Consider using aprotic solvents if hydrolysis is suspected. 4. Perform a forced degradation study to identify potential degradants.
Discoloration of the solid compound upon storage. Exposure to light or impurities.1. Ensure the container is tightly sealed and stored away from light. 2. If the compound is old, consider re-purification or ordering a fresh batch.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of the compound under your specific assay conditions (pH, temperature, light exposure). 2. Prepare stock solutions in a suitable solvent and dilute into the assay medium immediately before use.
Formation of an unknown precipitate in solution. Poor solubility or reaction with the solvent/container.1. Verify the solubility of the compound in the chosen solvent. 2. Ensure the storage container is made of an inert material. 3. Consider filtration of the solution before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
  • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration for analysis.
  • Analyze the samples using a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.
  • Determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Visualizations

G Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_purity Verify Purity and Identity of Starting Material start->check_purity check_storage Review Storage Conditions (Light, Temp, Humidity) start->check_storage check_solution_prep Examine Solution Preparation and Storage start->check_solution_prep purity_ok Purity Confirmed? check_purity->purity_ok storage_ok Proper Storage? check_storage->storage_ok solution_ok Proper Solution Handling? check_solution_prep->solution_ok repurify Repurify or Obtain New Batch purity_ok->repurify No forced_degradation Conduct Forced Degradation Study purity_ok->forced_degradation Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No storage_ok->forced_degradation Yes fresh_solution Prepare Fresh Solutions Daily solution_ok->fresh_solution No solution_ok->forced_degradation Yes identify_degradants Identify Degradation Pathway(s) and Products forced_degradation->identify_degradants end Develop Stability-Indicating Assay and Refine Protocol identify_degradants->end G Potential Degradation Pathways cluster_photo Photodegradation cluster_thermal Thermal/Acidic Stress parent This compound debrominated 2,6-Dimethylbenzoic Acid parent->debrominated hv (Light) - HBr decarboxylated 2-Bromo-1,3-dimethylbenzene parent->decarboxylated Heat or H+ - CO2 decarboxylated_debrominated 1,3-Dimethylbenzene debrominated->decarboxylated_debrominated Heat or H+ - CO2

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-dimethylbenzoic acid in catalyst-driven reactions. Due to the steric hindrance from the ortho-methyl groups, optimizing catalyst loading and reaction conditions is critical for achieving high yields and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge arises from the steric hindrance caused by the two methyl groups positioned ortho to the bromine atom. This steric bulk can impede the approach of the catalyst to the reaction center, slowing down key steps in the catalytic cycle, such as oxidative addition. Consequently, higher catalyst loadings, more active catalyst systems, or more forcing reaction conditions may be necessary compared to less hindered substrates.

Q2: What are the most common palladium-catalyzed cross-coupling reactions for this substrate?

A2: The most common and useful reactions for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.

  • Heck Coupling: For the formation of a C-C bond with an alkene.

Q3: What is a typical starting catalyst loading for reactions with this substrate?

A3: For sterically hindered substrates like this compound, a higher initial catalyst loading is often recommended. A starting point of 1-5 mol% of the palladium catalyst is common. If the reaction is sluggish or yields are low, increasing the catalyst loading can be a viable strategy.[1]

Q4: What are the signs of catalyst deactivation, and how can it be prevented?

A4: Signs of catalyst deactivation include a reaction that starts but does not go to completion, or the formation of palladium black (precipitated palladium metal). To prevent deactivation, ensure that all solvents and reagents are anhydrous and thoroughly degassed to remove oxygen, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[1] Using robust ligands that protect the palladium center can also enhance catalyst stability.

Q5: Can the carboxylic acid group interfere with the reaction?

A5: Yes, the carboxylic acid group can potentially interfere in several ways. It can coordinate to the metal center, altering the catalyst's reactivity. Under basic conditions, it will be deprotonated to a carboxylate, which can also interact with the catalyst. In some cases, particularly at high temperatures, decarboxylation (loss of CO2) can be a significant side reaction.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Insufficient Catalyst Activity Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). Consider a more active pre-catalyst or a different ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[1]
Ineffective Base The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
Poor Solubility of Reagents Ensure all components are adequately dissolved. A co-solvent system (e.g., toluene/water, dioxane/water) may be necessary to dissolve both the organic substrate and the inorganic base.
Protodeborylation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen, can be problematic. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can mitigate this issue.
Steric Hindrance Higher reaction temperatures may be required to overcome the activation energy barrier. Monitor for potential decomposition at elevated temperatures.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Weak Base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. Weaker bases may not be sufficient to deprotonate the amine or the catalyst-amine adduct.
Inappropriate Ligand The choice of ligand is crucial. For sterically hindered aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are generally preferred to promote the key steps of the catalytic cycle.
Catalyst Poisoning Ensure the purity of the starting materials. Certain functional groups can act as catalyst poisons.
Low Reaction Temperature These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Issue 3: Low Yield or Side Products in Heck Coupling
Possible Cause Troubleshooting Step
Catalyst Decomposition High temperatures required for activating sterically hindered bromides can lead to catalyst decomposition. Consider using more stable pre-catalysts or ligands.
Decarboxylation At elevated temperatures, the benzoic acid moiety may undergo decarboxylation. If this is a major issue, consider protecting the carboxylic acid as an ester prior to the Heck reaction.[2]
β-Hydride Elimination Issues The regioselectivity of the Heck reaction can be an issue. The choice of ligand and additives can influence the outcome.
Poor Reactivity of Alkene Electron-deficient alkenes (e.g., acrylates) are generally more reactive in Heck couplings. For less activated alkenes, more forcing conditions may be needed.

Quantitative Data

The following tables provide representative data for catalyst loading optimization in related systems. Note that optimal conditions for this compound may vary and require experimental screening.

Table 1: Representative Catalyst Loading for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

CatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O100>95
Pd₂(dba)₃XPhos1K₃PO₄Dioxane80>90
Pd(PPh₃)₄-5Na₂CO₃Toluene/EtOH/H₂O9080-95
PdCl₂(dppf)-3K₂CO₃DMF10085-95

Data is representative for electron-deficient and/or sterically hindered aryl bromides and may require optimization for this compound.

Table 2: Common Conditions for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhos, SPhos, t-BuXPhosNaOtBu, KOtBu, LHMDSToluene, Dioxane, THF80-110
Pd(OAc)₂BINAP, DPPFCs₂CO₃, K₃PO₄Toluene, Dioxane80-110

These are general conditions; catalyst loading typically ranges from 1-5 mol% for the palladium source.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screen in a Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, often with 10% water)

  • Reaction vials with stir bars

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) to a series of labeled reaction vials.

  • Catalyst/Ligand Addition: In separate vials, add the desired amount of palladium pre-catalyst (e.g., 0.5, 1, 2, and 5 mol%) and the appropriate amount of ligand (typically in a 1:2 Pd:ligand ratio for monodentate ligands).

  • Base Addition: Add the base (3.0 equiv) to each reaction vial.

  • Solvent Addition: Add the degassed solvent to each vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up and Analysis: Once a reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography. Compare the isolated yields to determine the optimal catalyst loading.[1]

Visualizations

Experimental_Workflow Catalyst Loading Optimization Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_decision Decision Prep Prepare Reactants: This compound Arylboronic acid Base Setup Set up parallel reactions under inert atmosphere Prep->Setup Catalyst_Prep Prepare Catalyst Systems: Varying mol% of Pd source Select appropriate ligand Catalyst_Prep->Setup Solvent Add degassed solvent Setup->Solvent Heat Heat and stir at defined temperature Solvent->Heat Monitor Monitor reaction progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Work-up and purify Monitor->Workup Analyze Analyze yield and purity for each catalyst loading Workup->Analyze Optimize Optimal loading found? Analyze->Optimize Optimize->Heat No, adjust parameters End Protocol Complete Optimize->End Yes

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Pathway Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield Check_Catalyst Is the catalyst system appropriate for a sterically hindered substrate? Start->Check_Catalyst Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Action_Catalyst Increase catalyst loading. Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Catalyst->Action_Catalyst No Check_Conditions Are reaction conditions (temp, time, atmosphere) optimized? Check_Base->Check_Conditions Yes Action_Base Switch to a stronger base (e.g., K3PO4, NaOtBu). Consider a co-solvent. Check_Base->Action_Base No Check_Side_Reactions Are side reactions (decarboxylation, dehalogenation) occurring? Check_Conditions->Check_Side_Reactions Yes Action_Conditions Increase temperature. Ensure rigorous degassing. Extend reaction time. Check_Conditions->Action_Conditions No Success Reaction Optimized Check_Side_Reactions->Success No Action_Side_Reactions Protect carboxylic acid. Use milder conditions if possible. Check_Side_Reactions->Action_Side_Reactions Yes Action_Catalyst->Check_Base Action_Base->Check_Conditions Action_Conditions->Check_Side_Reactions Action_Side_Reactions->Success

References

Challenges in the work-up of 3-Bromo-2,6-dimethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-dimethylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and downstream reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges during the synthesis of this compound via electrophilic bromination of 2,6-dimethylbenzoic acid include controlling the regioselectivity and preventing over-bromination. The two methyl groups are ortho, para-directing, and activating, which can lead to the formation of di-brominated byproducts. Reaction conditions such as temperature, reaction time, and the choice of brominating agent must be carefully controlled to favor the desired mono-brominated product.

Q2: What are common impurities I might encounter after synthesizing this compound?

A2: Common impurities include unreacted starting material (2,6-dimethylbenzoic acid), the di-brominated byproduct (3,5-dibromo-2,6-dimethylbenzoic acid), and potentially isomers depending on the reaction conditions. The presence of these impurities can complicate purification due to their similar polarities.

Q3: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the likely causes?

A3: Low yields in Suzuki-Miyaura couplings with this compound can be attributed to several factors. The steric hindrance from the two ortho-methyl groups can slow down the oxidative addition step to the palladium catalyst. Other potential issues include catalyst deactivation, suboptimal choice of ligand, base, or solvent, and the presence of oxygen in the reaction mixture which can lead to homo-coupling of the boronic acid.[1][2][3]

Q4: Is decarboxylation a concern when working with this compound?

A4: Yes, decarboxylation can be a significant side reaction, especially at elevated temperatures. Ortho-substituted benzoic acids are particularly susceptible to losing carbon dioxide.[4] It is advisable to keep reaction temperatures as low as possible to minimize this unwanted side reaction. If high temperatures are necessary, protecting the carboxylic acid as an ester may be a viable strategy.

Troubleshooting Guides

Synthesis & Purification

Issue: Formation of Significant Di-brominated Byproduct

  • Potential Cause: Excessive brominating agent, prolonged reaction time, or elevated temperature.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine). Use of a slight excess should be carefully monitored.

    • Temperature Control: Maintain a low reaction temperature to improve selectivity.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-bromination occurs.

Issue: Difficulty in Purifying the Product from Starting Material and Byproducts

  • Potential Cause: Similar polarity of the desired product, starting material, and di-brominated byproduct.

  • Troubleshooting Steps:

    • Column Chromatography: Utilize a high-resolution silica gel column. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can help in separating compounds with close Rf values.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. Test a range of solvents to find one where the solubility of the product and impurities differ significantly at high and low temperatures.

    • Acid-Base Extraction: An acid-base extraction can be used to separate the acidic product from non-acidic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The benzoic acid derivatives will move to the aqueous layer. After separation, the aqueous layer can be acidified to precipitate the purified product.

Suzuki-Miyaura Coupling Reactions

Issue: Low or No Product Formation

  • Potential Cause: Steric hindrance, inactive catalyst, poor choice of reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For sterically hindered aryl bromides, use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃.[3] Pre-catalysts like XPhos Pd G3 can also be effective.[1]

    • Base and Solvent: The choice of base and solvent is critical. A common combination is a phosphate base like K₃PO₄ in a solvent system such as dioxane/water.[1] Ensure the base is finely powdered for anhydrous reactions.[1]

    • Inert Atmosphere: Rigorously degas the solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and boronic acid homo-coupling.[1][2]

Issue: Significant Homocoupling of Boronic Acid

  • Potential Cause: Presence of oxygen, suboptimal catalyst system.

  • Troubleshooting Steps:

    • Degassing: Ensure all solvents are thoroughly degassed before use. Multiple freeze-pump-thaw cycles are recommended.

    • Stoichiometry: Use a slight excess of the this compound relative to the boronic acid.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If the problem persists, screen different palladium sources and ligands.

Data Presentation

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that facilitate oxidative addition with sterically hindered substrates.[3]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that are effective in Suzuki couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvents with water can enhance the solubility of reagents and facilitate the reaction.
Temperature 80-110 °CSufficient to overcome the activation energy but low enough to minimize decarboxylation.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation and side reactions.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_reaction Downstream Reaction (e.g., Suzuki Coupling) start 2,6-Dimethylbenzoic Acid bromination Bromination (e.g., NBS, Br2) start->bromination crude_product Crude this compound bromination->crude_product extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product suzuki Suzuki-Miyaura Coupling pure_product->suzuki coupled_product Coupled Product suzuki->coupled_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling? steric_hindrance Steric Hindrance start->steric_hindrance catalyst_issue Catalyst Inactivity start->catalyst_issue conditions_issue Suboptimal Conditions start->conditions_issue oxygen Oxygen Contamination start->oxygen ligand_change Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) steric_hindrance->ligand_change catalyst_check Use Fresh/Active Catalyst catalyst_issue->catalyst_check optimize_conditions Screen Base and Solvent conditions_issue->optimize_conditions degas Thoroughly Degas Solvents oxygen->degas

References

Resolving poor solubility of 3-Bromo-2,6-dimethylbenzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 3-Bromo-2,6-dimethylbenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic carboxylic acid. As a solid at room temperature, its solubility in aqueous solutions is expected to be low. Generally, the solubility of carboxylic acids in water decreases as the number of carbon atoms increases[1][2]. However, it is expected to be soluble in organic solvents such as methanol, chloroform, ethanol, and DMSO[3].

Q2: Why does my this compound precipitate when I add my organic stock solution to an aqueous buffer?

A2: This is a common phenomenon for compounds with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity causes the compound to "crash out" or precipitate. The aqueous environment cannot maintain the compound in solution at the same concentration as the organic solvent.

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: The most common and effective strategies for increasing the solubility of carboxylic acids like this compound in aqueous media include:

  • pH Adjustment (Salt Formation): Increasing the pH of the solution with a base will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt[4].

  • Co-solvents: Using a water-miscible organic solvent, such as ethanol or DMSO, in the final aqueous solution can increase the solubility of hydrophobic compounds.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble molecule, increasing its apparent solubility in water.

Q4: Are there any known biological activities of this compound?

A4: While there is no specific information available in the searched results regarding the biological activity of this compound, related brominated and substituted benzoic acid derivatives have shown a range of biological activities. For instance, brominated phenols and other benzoic acid derivatives have demonstrated antimicrobial and anticancer properties[5][6][7][8][9]. Therefore, it is plausible that this compound could exhibit similar biological activities.

Troubleshooting Guides

Guide 1: Initial Dissolution in Organic Solvents

If you are encountering issues with dissolving this compound in organic solvents to prepare a stock solution, follow these steps:

Problem: The compound is not fully dissolving in the chosen organic solvent.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Based on data for similar compounds, high-purity, anhydrous DMSO, methanol, or chloroform are good starting points[3].

  • Gentle Heating: Warm the solution in a water bath (typically 37-50°C) for 10-15 minutes.

  • Sonication: After warming, sonicate the solution for 10-15 minutes to aid in dissolution.

  • Vortexing: Vigorously vortex the solution for 1-2 minutes.

  • Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in that specific solvent. Try preparing a more dilute stock solution.

Guide 2: Preventing Precipitation in Aqueous Buffers

This guide provides a systematic workflow for preventing the precipitation of this compound when diluting an organic stock solution into an aqueous buffer.

Problem: The compound precipitates out of solution upon addition to the aqueous experimental medium.

G start Start: Compound Precipitates in Aqueous Buffer check_acidic Is the compound acidic? start->check_acidic ph_adjust Use pH Adjustment (Salt Formation) check_acidic->ph_adjust Yes check_cosolvent Can your experiment tolerate a co-solvent? check_acidic->check_cosolvent No/Neutral success Success: Compound Dissolved ph_adjust->success use_cosolvent Use a Co-solvent System check_cosolvent->use_cosolvent Yes check_cyclodextrin Is the use of cyclodextrins feasible for your application? check_cosolvent->check_cyclodextrin No use_cosolvent->success use_cyclodextrin Use Cyclodextrins check_cyclodextrin->use_cyclodextrin Yes advanced_methods Consider Advanced Methods (e.g., solid dispersions) check_cyclodextrin->advanced_methods No use_cyclodextrin->success advanced_methods->success

Caption: Decision tree for selecting a solubility enhancement technique.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound123278-07-9C₉H₉BrO₂229.07Solid[10][11]
3-Bromo-2-methylbenzoic acid76006-33-2C₈H₇BrO₂215.04Solid[3]
2-Bromobenzoic acid88-65-3C₇H₅BrO₂201.02Solid[12]
3-Bromobenzoic acid585-76-2C₇H₅BrO₂201.02Solid[13]
3-Bromo-2,6-dimethoxybenzoic acid73219-89-3C₉H₉BrO₄261.07-[14]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Salt Formation)

This protocol describes how to increase the aqueous solubility of this compound by converting it to its more soluble salt form.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, Tris)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • Add a small volume of the aqueous buffer to the compound.

  • While stirring, add the 0.1 M NaOH solution dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the basic solution until the compound is fully dissolved. This indicates the formation of the soluble sodium salt.

  • Adjust the final volume with the aqueous buffer.

  • Crucially, ensure the final pH of the working solution is compatible with your experimental system and maintains the compound in its deprotonated, soluble state. A drop in pH could cause the compound to precipitate.

Protocol 2: Solubilization using a Co-solvent System

This protocol details the preparation of a working solution of this compound using a co-solvent.

Materials:

  • This compound

  • High-purity, anhydrous DMSO or ethanol

  • Aqueous buffer (e.g., PBS, Tris)

Procedure:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in 100% DMSO or ethanol. Ensure the compound is fully dissolved. Gentle warming and sonication can be used if necessary.

  • To prepare the final working solution, add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer.

  • Important: The final concentration of the organic co-solvent in the aqueous buffer should be kept to a minimum (ideally below 1%, and often below 0.1%) to avoid solvent-induced artifacts in biological assays.

Mandatory Visualizations

G compound This compound (or similar bioactive compound) target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction pathway Signaling Pathway Modulation target->pathway Activation/Inhibition response Cellular Response pathway->response phenotype Phenotypic Outcome (e.g., Apoptosis, Differentiation) response->phenotype

Caption: Hypothetical signaling pathway for a bioactive compound.

G start Start: Poorly Soluble This compound solubilization Solubilization (e.g., pH adjustment, co-solvent) start->solubilization stock_prep Stock Solution Preparation solubilization->stock_prep working_sol Working Solution Preparation in Assay Medium stock_prep->working_sol in_vitro_assay In Vitro Assay (e.g., cell-based, enzyme assay) working_sol->in_vitro_assay data_analysis Data Analysis in_vitro_assay->data_analysis end End: Biological Activity Determined data_analysis->end

Caption: General experimental workflow for biological activity testing.

References

Preventing debromination of 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this compound during chemical reactions. Debromination is a common side reaction that can significantly lower the yield of desired products and complicate purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to mitigate C-Br bond cleavage.

Troubleshooting Guides

Issue: Significant Debromination Observed in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The primary cause of debromination in these reactions is often the formation of palladium-hydride species, which can arise from various sources in the reaction mixture. The sterically hindered nature of this compound, with two methyl groups ortho to the carboxylic acid, can also influence its reactivity and susceptibility to side reactions.

Systematic Troubleshooting Workflow:

start Debromination Observed base Step 1: Evaluate the Base start->base Is a strong base (e.g., NaOt-Bu, NaOH) being used? temp_time Step 2: Assess Temperature & Time base->temp_time Switch to weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄). Is debromination still significant? catalyst Step 3: Analyze Catalyst System temp_time->catalyst Lower reaction temperature and monitor closely. Stop reaction upon consumption of starting material. Is debromination still an issue? reagents Step 4: Check Solvents & Reagents catalyst->reagents Screen different phosphine ligands (e.g., bulky, electron-rich like XPhos, SPhos). Consider phosphine-free catalysts. Is debromination still occurring? end Debromination Minimized reagents->end Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure all reagents are dry and degassed.

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Troubleshooting Steps and Solutions:

Potential Cause Recommended Action Rationale
Strong Base Switch from strong organic bases (e.g., NaOt-Bu, NaOH) to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2]Strong bases can promote the formation of hydride species that lead to debromination.[2] Milder bases are less likely to generate these reactive intermediates.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress closely. Aim for the lowest effective temperature.Elevated temperatures can increase the rate of the debromination side reaction.[1]
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Extended reaction times at elevated temperatures can lead to product degradation and increased debromination.
Catalyst and Ligand System For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos. Alternatively, phosphine-free catalyst systems can be explored.The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired debromination.[1] Bulky ligands can sometimes stabilize the catalytic intermediates and disfavor the debromination pathway.
Presence of Hydride Sources Use anhydrous and aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are thoroughly dried and degassed.[1]Protic solvents (like alcohols) or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: Aryl bromides, in general, can undergo debromination (hydrodehalogenation) as a side reaction in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.[1][3] This occurs through the reductive cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. The presence of ortho-dimethyl substituents in this compound introduces steric hindrance, which can influence the reaction kinetics and potentially make the desired coupling reaction slower, allowing more time for the competing debromination to occur.

Q2: What are the primary sources of hydride that cause debromination?

A2: The hydride source for debromination can be the base, solvent, or impurities in the reaction mixture.[3] Strong bases, especially in the presence of protic solvents, are known to facilitate this side reaction.[1] Solvents such as alcohols or even trace amounts of water can act as hydride donors.[1]

Q3: How can I purify my product to remove the debrominated byproduct (2,6-dimethylbenzoic acid)?

A3: Purification can typically be achieved through standard techniques such as flash column chromatography on silica gel or recrystallization.

  • Flash Column Chromatography: The polarity difference between this compound and the non-brominated 2,6-dimethylbenzoic acid should allow for separation. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, as the debrominated byproduct will likely have different solubility properties.

Q4: Can the choice of palladium precatalyst affect the extent of debromination?

A4: Yes, the choice of palladium precatalyst and the associated ligands can have a significant impact. Different catalyst systems have varying activities and selectivities. For sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling over debromination. It is advisable to screen a few different catalyst systems to find the optimal one for your specific reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress debromination.

Reaction Setup Workflow:

start Start: Prepare Reaction Vessel reagents Add this compound, boronic acid, and base (K₂CO₃ or K₃PO₄) start->reagents atmosphere Evacuate and backfill with inert gas (e.g., Argon) 3x reagents->atmosphere solvent_catalyst Add anhydrous, degassed solvent (e.g., Dioxane) and Pd catalyst/ligand atmosphere->solvent_catalyst reaction Heat to the lowest effective temperature (e.g., 80 °C) and stir vigorously solvent_catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Workup and Purification monitoring->workup

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the lowest effective temperature (start with 80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data on Base and Temperature Effects on Debromination:

Entry Base Temperature (°C) Desired Product Yield (%) Debrominated Byproduct (%)
1NaOt-Bu1104535
2K₂CO₃1106515
3K₂CO₃8078<5
4K₃PO₄8082<5

Note: The data in this table is illustrative and intended to demonstrate the general trends observed when mitigating debromination. Actual yields may vary depending on the specific substrates and reaction conditions.

Protocol 2: Purification of this compound from its Debrominated Impurity

This protocol outlines a general procedure for the purification of the target compound from its debrominated analog, 2,6-dimethylbenzoic acid.

Purification Workflow:

start Crude Product Mixture dissolve Dissolve in a minimum amount of a suitable organic solvent (e.g., dichloromethane) start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb column Perform flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) adsorb->column fractions Collect and analyze fractions by TLC column->fractions combine Combine pure fractions and concentrate under reduced pressure fractions->combine end Pure this compound combine->end

Caption: General workflow for the purification by flash column chromatography.

Procedure:

  • Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The starting eluent polarity should be low (e.g., 95:5 hexane/ethyl acetate).

  • Loading the Sample: Carefully load the adsorbed crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting solvent mixture. The less polar debrominated byproduct (2,6-dimethylbenzoic acid) is expected to elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar desired product, this compound.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.

  • Isolation of the Pure Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

References

Validation & Comparative

A Comparative Analysis of the NMR Spectra of 3-Bromo-2,6-dimethylbenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-2,6-dimethylbenzoic acid. For a comprehensive understanding, its spectral features are compared with those of structurally related analogs: 3-bromobenzoic acid, 2,6-dimethylbenzoic acid, and the parent compound, benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H and ¹³C NMR Spectral Data Comparison

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundAromatic ProtonsMethyl ProtonsCarboxylic Acid ProtonSolvent
This compound (Predicted) H4: 7.55 (d, J=8.5 Hz), H5: 7.15 (d, J=8.5 Hz)2-CH₃: 2.45 (s), 6-CH₃: 2.45 (s)~11-13 (br s)CDCl₃
3-Bromobenzoic acidH2: 8.15 (t), H4: 7.70 (ddd), H5: 7.35 (t), H6: 7.95 (ddd)-~12.5 (br s)CDCl₃
2,6-Dimethylbenzoic acidH3, H5: 7.20-7.30 (m), H4: 7.05-7.15 (m)2,6-(CH₃)₂: 2.35 (s)~11-13 (br s)CDCl₃
Benzoic acidH2, H6: 8.05 (d), H3, H5: 7.45 (t), H4: 7.55 (t)-~12.2 (br s)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarboxyl CAromatic CMethyl CSolvent
This compound (Predicted) ~170C1: 138.5, C2: 139.0, C3: 125.0, C4: 134.0, C5: 129.0, C6: 139.02-CH₃: ~20, 6-CH₃: ~20CDCl₃
3-Bromobenzoic acid171.5C1: 132.8, C2: 136.0, C3: 122.5, C4: 133.0, C5: 130.2, C6: 128.8-CDCl₃
2,6-Dimethylbenzoic acid172.9C1: 138.2, C2, C6: 135.5, C3, C5: 127.9, C4: 129.22,6-(CH₃)₂: 21.2CDCl₃
Benzoic acid172.6C1: 129.4, C2, C6: 130.3, C3, C5: 128.6, C4: 133.9-CDCl₃

Experimental Protocols

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of benzoic acid derivatives.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are generally sufficient.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence to obtain singlets for each carbon atom.

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the chemical structure and a typical workflow for the NMR spectral analysis of this compound.

G Chemical Structure of this compound cluster_benzoic_acid cluster_substituents C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 CH3_2 CH3 C2->CH3_2 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 CH3_6 CH3 C6->CH3_6

Caption: Structure of this compound.

G NMR Spectral Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H NMR Spectrum transfer->acquire_1H acquire_13C Acquire 13C NMR Spectrum transfer->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline calibration Calibration (TMS) baseline->calibration integration Integration (1H) calibration->integration For 1H assign_shifts Assign Chemical Shifts calibration->assign_shifts integration->assign_shifts analyze_coupling Analyze Coupling Constants and Multiplicity (1H) assign_shifts->analyze_coupling structure_elucidation Structure Elucidation/ Verification analyze_coupling->structure_elucidation

Caption: General workflow for NMR spectral analysis.

Interpretation and Comparison

¹H NMR Spectrum of this compound (Predicted)

  • Aromatic Protons: The two aromatic protons, H4 and H5, are expected to appear as two distinct doublets due to coupling with each other. The electron-withdrawing bromine atom at C3 will likely deshield the adjacent H4, causing it to resonate at a slightly downfield (higher ppm) value compared to H5.

  • Methyl Protons: The two methyl groups at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single, sharp singlet integrating to six protons.

  • Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 11 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Comparison with Analogs:

  • 3-Bromobenzoic acid: In contrast to the simple doublet of doublets for this compound, the aromatic region of 3-bromobenzoic acid is more complex, showing four distinct signals for the four aromatic protons. This is due to the lower symmetry of the molecule.

  • 2,6-Dimethylbenzoic acid: The aromatic region of 2,6-dimethylbenzoic acid shows a more complex multiplet pattern compared to the predicted spectrum of the target molecule. The presence of two methyl groups ortho to the carboxylic acid introduces steric hindrance, which can affect the conformation and the electronic environment of the aromatic protons.

  • Benzoic acid: The parent benzoic acid exhibits a characteristic pattern in the aromatic region with three distinct signals due to the symmetry of the molecule. The protons ortho to the electron-withdrawing carboxylic acid group (H2 and H6) are the most deshielded.

¹³C NMR Spectrum of this compound (Predicted)

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically around 170 ppm.

  • Aromatic Carbons: Six distinct signals are predicted for the six aromatic carbons. The carbons attached to the electron-withdrawing bromine (C3) and carboxylic acid (C1) groups will have their chemical shifts significantly influenced. The carbons bearing the methyl groups (C2 and C6) will also show a characteristic downfield shift.

  • Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the aliphatic region of the spectrum, typically around 20-22 ppm.

Comparison with Analogs:

  • 3-Bromobenzoic acid: The ¹³C spectrum of 3-bromobenzoic acid also shows six aromatic carbon signals. The key difference will be the absence of the methyl carbon signals and the different chemical shifts of the aromatic carbons due to the different substitution pattern.

  • 2,6-Dimethylbenzoic acid: This compound will also show a signal for the methyl carbons. The chemical shifts of the aromatic carbons will differ from the target molecule due to the absence of the bromine substituent.

  • Benzoic acid: The ¹³C spectrum of benzoic acid is the simplest, with four signals in the aromatic region due to its symmetry and no signals in the aliphatic region.

A Researcher's Guide to the Mass Spectrometry of 3-Bromo-2,6-dimethylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the analysis of 3-Bromo-2,6-dimethylbenzoic acid, a halogenated aromatic carboxylic acid. By examining various ionization methods and chromatographic separations, this document offers insights into selecting the optimal analytical strategy, supported by experimental data from related compounds and established fragmentation principles.

Introduction to the Analytical Challenge

This compound presents a unique analytical challenge due to its polarity, moderate volatility, and the presence of a bromine atom. The choice of mass spectrometry technique is critical for achieving desired sensitivity, specificity, and structural elucidation. This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary analytical platforms, each with distinct advantages and limitations for this class of compounds.

Comparison of Mass Spectrometry Techniques

The selection of an appropriate ionization source and chromatographic method is crucial for the successful analysis of this compound. Below is a comparison of the most common approaches.

TechniqueIonization MethodSample PreparationExpected Performance
GC-MS Electron Ionization (EI)Derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) is typically required.[1][2]Provides detailed fragmentation for structural elucidation. The presence of bromine will result in a characteristic M+2 isotopic pattern.
LC-MS Electrospray Ionization (ESI)Direct injection of a solution of the analyte.Softer ionization technique, often yielding a prominent molecular ion or pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode), which is useful for molecular weight determination.[3][4]
LC-MS Atmospheric Pressure Chemical Ionization (APCI)Direct injection of a solution of the analyte.Suitable for less polar compounds than ESI and can provide complementary fragmentation information.

Predicted Fragmentation Pattern of this compound

Key Predicted Fragmentation Pathways:

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids, leading to a prominent acylium ion.[6]

  • Loss of a Carboxyl Group (-COOH): Decarboxylation is another characteristic fragmentation pathway.[6]

  • Loss of a Bromine Radical (-Br): Cleavage of the carbon-bromine bond.[7]

  • Loss of a Methyl Radical (-CH₃): From the dimethylated benzene ring.

Table of Predicted Key Fragments for this compound (C₉H₉BrO₂):

Fragment Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Description
[M]⁺228230Molecular Ion
[M-OH]⁺211213Loss of hydroxyl radical
[M-COOH]⁺183185Loss of carboxyl group
[M-Br]⁺149-Loss of bromine radical
[M-CH₃]⁺213215Loss of a methyl radical

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for GC-MS and LC-MS analysis.

Protocol 1: GC-MS Analysis (with Derivatization)

This protocol is adapted from established methods for the GC-MS analysis of benzoic acid derivatives.[1]

1. Sample Preparation (Derivatization to Methyl Ester):

  • Dissolve 1 mg of this compound in 1 mL of methanol.
  • Add 2-3 drops of concentrated sulfuric acid.
  • Reflux the mixture for 2 hours.
  • Neutralize the solution with a saturated sodium bicarbonate solution.
  • Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).
  • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: Standard non-polar column (e.g., DB-5ms).
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
  • Carrier Gas: Helium.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

Protocol 2: LC-MS Analysis

This protocol is a general procedure for the analysis of halogenated aromatic acids by LC-MS.[8][9]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS Conditions:

  • LC Column: C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes.
  • Flow Rate: 0.5 mL/min.
  • MS Ion Source: Electrospray Ionization (ESI) in negative ion mode.
  • Mass Range: m/z 50-500.

Workflow and Data Analysis

The overall process for mass spectrometry analysis follows a logical sequence from sample preparation to data interpretation.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Weighing & Dissolution Deriv Derivatization (for GC-MS) Prep->Deriv if GC-MS Filt Filtration Prep->Filt if LC-MS Chrom Chromatographic Separation (GC or LC) Deriv->Chrom Filt->Chrom Ion Ionization (EI or ESI) Chrom->Ion MassAn Mass Analysis Ion->MassAn Det Detection MassAn->Det Spec Mass Spectrum Generation Det->Spec Frag Fragmentation Analysis Spec->Frag Quant Quantitation Spec->Quant

A typical workflow for the mass spectrometry analysis of a small molecule.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved using either GC-MS or LC-MS, with the choice of technique depending on the analytical goal. GC-MS with prior derivatization is well-suited for detailed structural elucidation through its extensive fragmentation patterns. In contrast, LC-MS, particularly with ESI, offers a simpler sample preparation and is ideal for accurate molecular weight determination and quantitative studies, especially for complex mixtures. The provided protocols and predicted fragmentation data serve as a valuable starting point for researchers working with this and structurally related compounds.

References

A Comparative Analysis of the Reactivity of 3-Bromo-2,6-dimethylbenzoic Acid and 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromo-2,6-dimethylbenzoic acid and 3-Bromobenzoic acid. The presence of two ortho-methyl groups in this compound introduces significant steric hindrance, which profoundly influences its chemical behavior compared to the less sterically encumbered 3-Bromobenzoic acid. This comparison is supported by established chemical principles and available experimental data for related compounds.

Physicochemical Properties and Acidity

The substitution pattern on the benzene ring significantly impacts the physical and chemical properties of these benzoic acid derivatives. The introduction of two methyl groups ortho to the carboxylic acid function in this compound is the primary driver of the differences in their reactivity.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Bromobenzoic acid
Molecular Formula C₉H₉BrO₂C₇H₅BrO₂
Molecular Weight 229.07 g/mol 201.02 g/mol
CAS Number 123278-07-9585-76-2
pKa ~3.36 (estimated)3.86[1]

Acidity Analysis:

This compound is predicted to be a stronger acid than 3-Bromobenzoic acid. This is a consequence of the "ortho effect" . The two bulky methyl groups at the ortho positions force the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance reduces the delocalization of the carboxylate anion's negative charge into the aromatic ring, thereby increasing the stability of the conjugate base and enhancing acidity. In contrast, the carboxyl group in 3-Bromobenzoic acid can achieve better coplanarity with the benzene ring, allowing for more significant resonance stabilization of the undissociated acid, which results in a higher pKa (lower acidity). The pKa of 2,6-dimethylbenzoic acid is approximately 3.36, and the additional bromo substituent is expected to have a minor acid-strengthening inductive effect.

Reactivity Comparison

The steric and electronic effects of the substituents dictate the reactivity of these molecules in various chemical transformations.

Table 2: Reactivity in Key Organic Reactions

Reaction TypeThis compound3-Bromobenzoic acid
Esterification (e.g., Fischer) Significantly slower reaction rate. The bulky ortho-methyl groups sterically hinder the approach of the alcohol nucleophile to the carboxylic acid.Reacts readily under standard Fischer esterification conditions to give high yields.[2]
Nucleophilic Aromatic Substitution (at the C-Br bond) Reaction is sterically hindered. The ortho-methyl groups impede the approach of a nucleophile to the carbon bearing the bromine atom.Susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles and/or activating groups on the ring.
Reactions involving the Carboxyl Group (e.g., amide formation) Slower reaction rates are expected due to steric hindrance around the carboxyl group.Standard reactivity for an aromatic carboxylic acid.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Experimental Protocol 1: Fischer Esterification

This experiment aims to compare the rate and yield of esterification between the two benzoic acids.

Objective: To synthesize the methyl esters of this compound and 3-Bromobenzoic acid and compare their reaction outcomes.

Materials:

  • This compound

  • 3-Bromobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place 1.0 equivalent of this compound and 3-Bromobenzoic acid, respectively.

  • Add an excess of anhydrous methanol to each flask (e.g., 20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to each flask.

  • Reflux: Heat both reaction mixtures to reflux under a condenser. Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC).

  • Work-up: After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the methyl ester product from each reaction mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product yield and purity for both reactions. Further purification can be achieved by column chromatography if necessary.

Expected Outcome: 3-Bromobenzoic acid is expected to show a significantly higher conversion to its methyl ester compared to this compound under the same reaction conditions due to the severe steric hindrance in the latter.

Experimental Protocol 2: Nucleophilic Aromatic Substitution

This protocol provides a general method to compare the susceptibility of the C-Br bond to nucleophilic attack.

Objective: To compare the reactivity of this compound and 3-Bromobenzoic acid towards a common nucleophile like sodium methoxide.

Materials:

  • This compound

  • 3-Bromobenzoic acid

  • Sodium methoxide

  • Dimethylformamide (DMF, anhydrous)

  • Copper(I) iodide (optional, as a catalyst)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In two separate flame-dried flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound and 3-Bromobenzoic acid in anhydrous DMF.

  • Add 1.2 equivalents of sodium methoxide to each flask.

  • (Optional) Add a catalytic amount of Copper(I) iodide to each flask.

  • Reaction: Heat both reaction mixtures to a specified temperature (e.g., 100 °C). Monitor the reactions by TLC.

  • Work-up: After a set reaction time (e.g., 24 hours), cool the mixtures to room temperature.

  • Quench the reactions by adding 1 M hydrochloric acid to neutralize the excess base and protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products to determine the extent of substitution.

Expected Outcome: 3-Bromobenzoic acid is expected to undergo nucleophilic substitution to a greater extent than this compound. The ortho-methyl groups in the latter will sterically shield the carbon atom attached to the bromine, making it less accessible to the incoming nucleophile.

Visualization of Steric Hindrance

The following diagram illustrates the structural differences and the resulting steric hindrance that governs the reactivity of these two compounds.

G cluster_0 3-Bromobenzoic acid cluster_1 This compound 3-Bromobenzoic_acid Carboxyl_Group_3BBA Carboxyl Group (Relatively Unhindered) Bromine_3BBA Bromine Atom Nucleophile_3BBA Nucleophile Nucleophile_3BBA->Carboxyl_Group_3BBA Accessible Nucleophile_3BBA->Bromine_3BBA Accessible 3-Bromo-2,6-dimethylbenzoic_acid Carboxyl_Group_3B26DMBA Carboxyl Group (Sterically Hindered) Bromine_3B26DMBA Bromine Atom (Sterically Hindered) Methyl_Group_1 Methyl Group Methyl_Group_2 Methyl Group Nucleophile_3B26DMBA Nucleophile Nucleophile_3B26DMBA->Carboxyl_Group_3B26DMBA Hindered Nucleophile_3B26DMBA->Bromine_3B26DMBA Hindered

References

A Comparative Crystallographic Guide to 3-Bromo-2,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data for derivatives structurally related to 3-Bromo-2,6-dimethylbenzoic acid. Due to the limited availability of public crystallographic data for the specific parent compound, this guide leverages data from closely related brominated and methylated benzoic acid derivatives to provide insights into their three-dimensional structures and packing motifs. This information is crucial for understanding structure-activity relationships and for the rational design of new molecular entities in drug discovery and materials science.

Comparison with Alternative Methodologies: X-ray Crystallography vs. NMR Spectroscopy

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for determining molecular structures at an atomic level. While both are powerful, they offer complementary information.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Provides a static, time-averaged 3D structure of the molecule in the crystalline state.Provides information about the 3D structure and dynamics of the molecule in solution.
Resolution Can achieve very high, atomic resolution.Resolution is generally lower than X-ray crystallography.
Molecular Size No theoretical size limit, suitable for very large macromolecules.Typically limited to smaller molecules (under 70 kDa).
Hydrogen Atoms Difficult to locate precisely due to low electron density.Excellent for determining the positions of hydrogen atoms.
Sample Prep Requires the growth of well-ordered single crystals, which can be a significant bottleneck.Requires a pure, soluble sample.

In essence, X-ray crystallography provides a high-resolution snapshot of a molecule's conformation in the solid state, while NMR offers insights into its dynamic nature in solution. The choice of technique depends on the specific research question and the properties of the molecule under investigation.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for several derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement
Compound2-bromo-1,3-dimethyl-5-nitrobenzene3-bromo-2-hydroxybenzoic acid2,6-dibromo-3,4,5-trimethoxybenzoic acid
Molecular Formula C₈H₈BrNO₂C₇H₅BrO₃C₁₀H₁₀Br₂O₅
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/n
a (Å) 4.05023.797811.4047
b (Å) 9.381710.55677.1107
c (Å) 12.182318.036616.8997
α (°) 93.4989090
β (°) 99.28490.208107.009
γ (°) 101.7229090
Volume (ų) 441.4723.11310.54
Z 244
R-factor 0.04950.05380.053
Table 2: Selected Bond Lengths and Angles (where available)

Data for bond lengths and angles are highly specific to each crystal structure determination and are typically found within the detailed crystallographic information files (CIFs). For the purpose of this guide, a generalized representation is provided. Researchers are encouraged to consult the primary crystallographic publications for in-depth analysis.

Experimental Protocols: Single-Crystal X-ray Diffraction

The following provides a generalized methodology for the determination of a crystal structure using single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the crystal structure is built and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing Crystallographic Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in X-ray crystallography.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction integration Data Integration diffraction->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation logical_relationship cluster_benzoic_acid Benzoic Acid Core cluster_derivatives Derivatives benzoic_acid Benzoic Acid der1 2-bromo-1,3-dimethyl- 5-nitrobenzene benzoic_acid->der1 Substitution der2 3-bromo-2-hydroxybenzoic acid benzoic_acid->der2 Substitution der3 2,6-dibromo-3,4,5-trimethoxy benzoic acid benzoic_acid->der3 Substitution

Purity Assessment of 3-Bromo-2,6-dimethylbenzoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 3-Bromo-2,6-dimethylbenzoic acid is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. Its purity directly impacts the quality, yield, and safety profile of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most robust and widely adopted method for the purity analysis of non-volatile and thermally stable organic compounds like this compound. The technique offers excellent resolution, enabling the separation of the main compound from closely related process impurities.

Predicted Impurity Profile

Based on common synthetic routes, such as the bromination of 2,6-dimethylbenzoic acid, potential impurities may include:

  • Impurity A: 2,6-dimethylbenzoic acid (unreacted starting material)

  • Impurity B: Dibromo-2,6-dimethylbenzoic acid (over-brominated byproduct)

  • Impurity C: Other positional isomers of bromo-2,6-dimethylbenzoic acid

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary depending on the specific impurity profile encountered.

Instrumentation:

  • A standard HPLC system (e.g., Agilent 1260 Infinity II or similar) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Solution Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard/Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (1 mg/mL in Diluent) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample inject_sample Inject Sample (10 µL) filter_sample->inject_sample prep_mp_a Prepare Mobile Phase A (0.1% H3PO4 in Water) prep_mp_b Prepare Mobile Phase B (Acetonitrile) hplc_system Equilibrate HPLC System (C18 Column, 30°C) hplc_system->inject_sample run_gradient Run Gradient Separation (1.0 mL/min) inject_sample->run_gradient detect UV Detection (220 nm) run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity assessment of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the standard, other techniques can offer advantages in specific contexts. The choice of method often depends on available instrumentation, required sensitivity, and the specific analytical question being addressed.

ParameterHPLC (Primary Method)UPLCGas Chromatography (GC)qNMR
Principle Differential partitioning between stationary and mobile phases.Similar to HPLC but uses sub-2 µm particles at high pressure.Separation of volatile compounds in the gas phase.Signal intensity is directly proportional to the number of nuclei.
Sample Volatility Not required.Not required.Required; derivatization may be necessary for benzoic acids.[1]Not required.
Analysis Time ~30 minutes< 10 minutes[2]~15-30 minutes~10-20 minutes per sample
Resolution HighVery High[3]Very HighNot a separation technique; relies on distinct signals.
Sensitivity (LOD/LOQ) Good (ng range)Excellent (pg range)[4]Excellent (pg range), especially with specific detectors.[1]Lower (µg-mg range)
Key Advantage Robust, widely available, reliable for routine QC.High throughput, superior resolution, and sensitivity.[2][5]Excellent for volatile impurities.Primary method; no need for a specific reference standard of the analyte.[6][7][8]
Key Disadvantage Longer run times and higher solvent consumption than UPLC.Higher initial instrument cost and backpressure.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; requires a certified internal standard for purity assignment.[9]
Best For Routine purity testing and quality control.High-throughput screening and complex impurity profiling.Analysis of residual solvents or volatile synthetic byproducts.Absolute purity determination without a specific analyte standard.

Detailed Methodologies for Alternative Techniques

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller column particles (<2 µm) and higher pressures.[2] This results in significantly faster analysis times and improved resolution.[3]

  • Instrumentation: A UPLC system capable of handling pressures >15,000 psi.

  • Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm).

  • Method: The HPLC method can be geometrically scaled down for the UPLC system, resulting in a much shorter gradient time and a lower flow rate.

  • Advantages: Increased throughput and sensitivity, and reduced solvent consumption make it a more cost-effective and environmentally friendly option for large numbers of samples.[4][5]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization: Esterification (e.g., with BF₃/Methanol or diazomethane) or silylation (e.g., with BSTFA) to convert the carboxylic acid to a more volatile ester or silyl ester.

  • Sample Preparation: The derivatized sample is dissolved in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Advantages: High sensitivity for detecting volatile impurities that might not be observed by HPLC, such as residual synthesis solvents.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard.[6][8]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in a suitable deuterated solvent along with an accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).[9]

  • Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a unique proton signal from the analyte with the integral of a signal from the internal standard.

  • Advantages: Provides a direct measure of purity (mass fraction) and can confirm the structure of the analyte simultaneously. It is non-destructive.[7]

Logical Decision Framework

Method_Selection start Start: Purity Assessment of This compound q1 Routine QC or High-Throughput Screening? start->q1 hplc Use HPLC (Robust & Reliable) q1->hplc Routine QC uplc Use UPLC (Fast & High-Resolution) q1->uplc High-Throughput q2 Concerned about Volatile Impurities? q3 Need Absolute Purity without Specific Reference Standard? q2->q3 No gc Use GC (Requires Derivatization) q2->gc Yes q3->hplc No, HPLC is sufficient qnmr Use qNMR (Primary Method) q3->qnmr Yes hplc->q2 uplc->q2

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution. It provides excellent resolution for separating the main component from potential synthesis-related impurities. For laboratories focused on high-throughput analysis, UPLC presents a superior alternative with significant gains in speed and efficiency. When volatile impurities or residual solvents are a concern, GC is the method of choice. Finally, for establishing a primary purity value without a specific certified reference material for the analyte, qNMR stands as the definitive, albeit less sensitive, technique. The selection of the most appropriate method should be guided by the specific analytical requirements, available resources, and the intended application of the compound.

References

Comparative Performance Analysis of 3-Bromo-2,6-dimethylbenzoic Acid and Structural Analogs in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the biological activity of target molecules. This guide provides an objective comparison of 3-Bromo-2,6-dimethylbenzoic acid with its structural analogs, 3-Bromo-2-methylbenzoic acid and 2,6-dimethylbenzoic acid. The comparison is based on their physicochemical properties, reactivity in a common cross-coupling reaction, and potential as enzyme inhibitors.

Physicochemical Characteristics

A foundational aspect of selecting a chemical reagent is its physical and chemical properties. These properties can influence reaction conditions, solubility, and handling. The table below summarizes the key physicochemical data for this compound and its selected alternatives.

PropertyThis compound3-Bromo-2-methylbenzoic acid2,6-Dimethylbenzoic acid
CAS Number 123278-07-976006-33-2632-46-2
Molecular Formula C₉H₉BrO₂C₈H₇BrO₂C₉H₁₀O₂
Molecular Weight 229.07 g/mol 215.04 g/mol 150.17 g/mol
Purity (Typical) ≥98%[1]≥97% - 99%[2]≥97%
Appearance Solid[1]White to orange or brown powder[2]White to cream crystalline powder
Melting Point Not specified152-156 °C[2]114-116 °C

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely used in the formation of carbon-carbon bonds. The electronic and steric nature of the substituents on the benzoic acid ring can significantly impact the reaction yield and rate. While direct comparative studies of these specific three compounds are limited, the general principles of substituent effects in Suzuki-Miyaura reactions provide a basis for performance expectation.

Electron-withdrawing groups, such as the bromine atom, can influence the reactivity of the aryl halide. The presence and position of methyl groups introduce steric hindrance and electron-donating effects, which can also modulate reactivity. A hypothetical experimental setup to compare these compounds is outlined below.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the percentage yield of the biphenyl product when using this compound, 3-Bromo-2-methylbenzoic acid, and a brominated version of 2,6-dimethylbenzoic acid in a Suzuki-Miyaura reaction with phenylboronic acid.

Materials:

  • Aryl Bromide (this compound, 3-Bromo-2-methylbenzoic acid, or a suitable brominated derivative of 2,6-dimethylbenzoic acid) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the percentage yield of the purified biphenyl product.

The following diagram illustrates the general workflow for this comparative experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Bromide Phenylboronic Acid Pd(OAc)2, PPh3, K2CO3 solvent Add Solvents: Toluene, Water reagents->solvent degas Degas with Argon solvent->degas heat Heat at 100°C for 12h degas->heat extract Extraction with Ethyl Acetate heat->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield

Comparative Suzuki-Miyaura Reaction Workflow.

Potential as Enzyme Inhibitors

Substituted benzoic acids are a common scaffold in the design of enzyme inhibitors due to their ability to form various interactions with amino acid residues in the active site. The nature and position of substituents on the benzoic acid ring are critical for determining the inhibitory potency and selectivity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To compare the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (this compound, 3-Bromo-2-methylbenzoic acid, 2,6-dimethylbenzoic acid) dissolved in DMSO

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the serially diluted test compounds to the wells. Include a control with only DMSO.

  • Pre-incubate the enzyme and inhibitors for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram depicts a generalized signaling pathway that could be targeted by such inhibitors, leading to a therapeutic effect.

G Signal Signal Receptor Receptor Signal->Receptor Enzyme Enzyme Receptor->Enzyme Downstream Signaling Downstream Signaling Enzyme->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response Inhibitor Inhibitor Inhibitor->Enzyme Inhibition

Generalized Enzyme Inhibition Pathway.

Conclusion

The choice between this compound and its structural analogs depends on the specific requirements of the application. The presence of two methyl groups in the ortho positions in this compound and 2,6-dimethylbenzoic acid can introduce significant steric hindrance, which may be advantageous or disadvantageous depending on the desired reaction or biological target interaction. 3-Bromo-2-methylbenzoic acid offers an intermediate level of steric bulk. The bromine substituent provides a site for further functionalization and influences the electronic properties of the aromatic ring.

For researchers and drug developers, a careful consideration of these structural differences is crucial. While this guide provides a framework for comparison, empirical testing using standardized experimental protocols is essential for making an informed decision on the optimal building block for a given synthetic or therapeutic goal.

References

A Comparative Guide to the Analytical Characterization of 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 3-Bromo-2,6-dimethylbenzoic acid. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in method selection and implementation for the quality control and structural elucidation of this important chemical intermediate.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques are fundamental for elucidating the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Comparative Spectral Data:

While specific experimental spectra for this compound are not widely published, the following table provides expected chemical shifts based on the analysis of closely related compounds, such as 3-bromobenzoic acid and other dimethylbenzoic acid isomers.

Technique Expected Chemical Shifts (δ, ppm) Alternative Method: 3-Bromobenzoic Acid (Observed)
¹H NMR Aromatic Protons (H4, H5): ~7.1-7.4 ppm (multiplet) Methyl Protons (2x CH₃): ~2.4 ppm (singlet) Carboxylic Acid Proton (-COOH): ~12-13 ppm (broad singlet)Aromatic Protons: 7.35-8.15 ppm (multiplets) Carboxylic Acid Proton: ~12.5 ppm (broad singlet)
¹³C NMR Carboxylic Carbon (C=O): ~170-172 ppm Aromatic C-Br: ~120-125 ppm Aromatic C-COOH: ~130-135 ppm Aromatic C-CH₃: ~138-142 ppm Aromatic C-H: ~128-132 ppm Methyl Carbons (2x CH₃): ~20-23 ppmCarboxylic Carbon (C=O): ~171.5 ppm Aromatic C-Br: ~122.5 ppm Aromatic C-COOH: ~132.8 ppm Aromatic C-H: ~128.8-136.0 ppm

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Comparative Spectral Data:

Functional Group Expected Absorption Range (cm⁻¹) for this compound Alternative Method: 3-Bromobenzoic Acid (Observed)
Carboxylic Acid O-H Stretch2500-3300 (broad)2500-3300 (broad)
Aromatic C-H Stretch3000-31003000-3100
Methyl C-H Stretch2850-2960-
Carboxylic Acid C=O Stretch1680-17101680-1710
Aromatic C=C Stretch1450-16001450-1600
C-O Stretch1200-13001200-1300
C-Br Stretch500-600500-600

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Comparative Mass Spectral Data:

Technique Expected m/z Values for this compound Alternative Method: 3-Bromobenzoic Acid (Observed)
Electron Ionization (EI-MS) Molecular Ion [M]⁺•: 228/230 (due to ⁷⁹Br/⁸¹Br isotopes) [M-OH]⁺: 211/213 [M-COOH]⁺: 183/185 [M-Br]⁺: 149Molecular Ion [M]⁺•: 200/202 [M-OH]⁺: 183/185 [M-COOH]⁺: 155/157

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common approach for analyzing benzoic acid derivatives is GC-MS, often requiring derivatization to improve volatility.

  • Derivatization (Esterification):

    • Dissolve ~1 mg of this compound in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 30 minutes.

    • Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-300 amu.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used method for the analysis of aromatic carboxylic acids.

Comparative HPLC Methods:

Parameter Method for this compound (Typical) Alternative Method for Substituted Benzoic Acids
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or Phenyl column
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid)Varies depending on the specific analytes
Detection UV at ~230 nmUV detection at a suitable wavelength
Flow Rate 1.0 mL/min0.8-1.2 mL/min
Temperature Ambient or controlled (e.g., 30°C)Ambient or controlled

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 230 nm.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the analytical characterization of this compound.

This guide provides a foundational framework for the analytical characterization of this compound. The specific parameters for each method may require optimization based on the available instrumentation and the specific requirements of the analysis.

Comparison of synthetic routes to 3-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 3-Bromo-2,6-dimethylbenzoic acid is crucial for researchers and professionals in drug development and chemical synthesis. The selection of an optimal synthetic pathway depends on factors such as yield, reaction conditions, availability of starting materials, and scalability. This guide provides a detailed comparison of two primary routes for the synthesis of this compound, supported by experimental data and protocols.

Comparison of Synthetic Routes

Two main strategies have been identified for the synthesis of this compound:

  • Route 1: Direct Bromination of 2,6-Dimethylbenzoic Acid. This approach involves the direct electrophilic aromatic substitution of 2,6-dimethylbenzoic acid.

  • Route 2: Bromination of 2,6-Dimethoxybenzoic Acid followed by Demethylation. This two-step pathway involves the bromination of a more activated precursor, 2,6-dimethoxybenzoic acid, followed by the removal of the methyl ether protecting groups.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.

ParameterRoute 1: Direct BrominationRoute 2: Bromination and Demethylation
Starting Material 2,6-Dimethylbenzoic acid2,6-Dimethoxybenzoic acid
Brominating Agent Tetrabutylammonium tribromide (Bu4NBr3)Bromine (Br2) in dioxane/trichloromethane
Key Reaction Steps 12 (Bromination and Demethylation)
Reaction Conditions 100 °C, 16 hoursBromination: Stirring for 2 hours. Demethylation: Conditions vary (e.g., HBr in acetic acid, BBr3).[1]
Reported Yield 86%[2]High yield for bromination step reported in a patent; demethylation yield can vary.[3]
Key Advantages Single-step synthesis, good yield.Utilizes a more activated substrate which can lead to high conversion in the bromination step.
Key Disadvantages Requires a specific brominating agent, elevated temperature.Two-step process, requires an additional demethylation step which may involve harsh reagents and potential for side reactions.[1]

Experimental Protocols

Detailed experimental methodologies for the key steps in each synthetic route are provided below.

Route 1: Direct Bromination of 2,6-Dimethylbenzoic Acid

This protocol is adapted from a procedure described in the supporting information of a publication by the Royal Society of Chemistry.[2]

Materials:

  • 2,6-Dimethylbenzoic acid

  • Tetrabutylammonium tribromide (Bu4NBr3)

  • Dichloromethane (CH2Cl2)

  • 15% aqueous Sodium thiosulfate (Na2S2O3)

  • Saturated aqueous Sodium carbonate (Na2CO3)

  • Magnesium sulfate (MgSO4)

  • Pentane

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vial, combine 2,6-dimethylbenzoic acid (0.50 mmol, 1.0 equiv) and tetrabutylammonium tribromide (1.0 mmol, 2.0 equiv).

  • Cap the vial and stir the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, add 15% aqueous Na2S2O3 (10.0 mL) and saturated aqueous Na2CO3 (10.0 mL) to the reaction mixture.

  • Extract the aqueous phase with CH2Cl2 (3 x 15.0 mL).

  • Combine the organic phases, dry with MgSO4, and concentrate in vacuo.

  • Dissolve the residue in a minimal amount of pentane/EtOAc (98:2) and filter through a short plug of celite, washing with additional pentane/EtOAc (3 x 10.0 mL, 98:2).

  • Remove the solvent in vacuo to yield the desired product, this compound. The reported yield for this procedure is 86%.[2]

Route 2: Bromination of 2,6-Dimethoxybenzoic Acid and Subsequent Demethylation

This two-step synthesis involves the initial bromination of 2,6-dimethoxybenzoic acid, followed by the cleavage of the methoxy groups.

Step 2a: Synthesis of 3-Bromo-2,6-dimethoxybenzoic acid

This protocol is based on a process described in a patent.[3]

Materials:

  • 2,6-Dimethoxybenzoic acid

  • Dioxane

  • Bromine (Br2)

  • Trichloromethane (CHCl3)

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 2,6-dimethoxybenzoic acid (e.g., 72.5-73.0 g) in dioxane (550-650 mL).[3]

  • While stirring the mixture, add a solution of bromine (15-25 mL) in trichloromethane (90-110 mL) dropwise.[3]

  • Continue stirring the reaction mixture for 2.0 hours.[3]

  • After the reaction is complete, recover the solvent to separate the solid crude product.

  • Recrystallize the crude 3-bromo-2,6-dimethoxybenzoic acid from ethanol to obtain the purified product.

Step 2b: Demethylation of 3-Bromo-2,6-dimethoxybenzoic acid

A general method for demethylation of bromomethoxybenzoic acids involves using reagents like hydrogen bromide in acetic acid or boron tribromide.[1] The specific conditions would need to be optimized for this particular substrate.

General Procedure (Example with HBr/Acetic Acid):

  • Dissolve 3-Bromo-2,6-dimethoxybenzoic acid in glacial acetic acid.

  • Add a solution of hydrogen bromide in acetic acid.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route 1: Direct Bromination 2,6-Dimethylbenzoic acid 2,6-Dimethylbenzoic acid This compound This compound 2,6-Dimethylbenzoic acid->this compound Bu4NBr3, 100°C

Caption: Synthetic pathway for Route 1.

Route 2: Bromination and Demethylation 2,6-Dimethoxybenzoic acid 2,6-Dimethoxybenzoic acid 3-Bromo-2,6-dimethoxybenzoic acid 3-Bromo-2,6-dimethoxybenzoic acid 2,6-Dimethoxybenzoic acid->3-Bromo-2,6-dimethoxybenzoic acid Br2, Dioxane/CHCl3 This compound This compound 3-Bromo-2,6-dimethoxybenzoic acid->this compound Demethylation (e.g., HBr/HOAc)

Caption: Synthetic pathway for Route 2.

References

A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of the chemical reactivity of ortho-, meta-, and para-brominated benzoic acid isomers. The position of the bromine atom on the benzoic acid ring significantly influences the molecule's electronic properties and steric environment, thereby impacting reaction rates and outcomes in various organic transformations. A thorough understanding of these differences is critical for designing efficient synthetic strategies and for the development of novel pharmaceutical agents. This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.

Data Presentation: A Quantitative Comparison

The reactivity of the brominated benzoic acid isomers can be quantitatively evaluated through their acidity (pKa) and qualitatively compared based on their behavior in common organic reactions. The electronic influence of the substituents is a key determinant of this reactivity.

Acidity of Brominated Benzoic Acid Isomers

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing and stabilizing the negative charge of the carboxylate anion, while electron-donating groups (EDGs) decrease acidity.[1] Bromine acts as an EWG through its inductive effect (-I).

CompoundpKa in Water at 25°CAnalysis of Acidity Trends
Benzoic Acid4.20[1]Baseline
2-Bromobenzoic Acid (ortho)2.85[1]Most Acidic: The enhanced acidity is attributed to the "ortho effect," a combination of steric hindrance and electronic factors. The bulky bromine atom forces the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization between the carboxyl group and the ring, thereby increasing the acidity of the proton.[1][2]
3-Bromobenzoic Acid (meta)3.86[1][2]More Acidic than Benzoic Acid: At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant and effectively stabilizes the benzoate anion.[1]
4-Bromobenzoic Acid (para)3.97[1]More Acidic than Benzoic Acid: The para isomer is also more acidic than benzoic acid but slightly less so than the meta isomer. In this position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[1]

Reactivity in Key Organic Reactions

The position of the bromine atom and the carboxylic acid group dictates the isomers' reactivity and regioselectivity in various transformations.

Electrophilic Aromatic Substitution (e.g., Nitration)

In electrophilic aromatic substitution, existing substituents on the ring direct the position of the incoming electrophile. Both the carboxyl group (-COOH) and the bromine atom are deactivating groups, making the ring less reactive than benzene.[1] However, they have different directing effects:

  • -COOH group: A meta-director.

  • -Br atom: An ortho-, para-director.[1]

The interplay of these directing effects leads to different product distributions for each isomer. The overall reactivity is reduced due to the presence of two deactivating groups.

Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups.[3][4] The -COOH group and the -Br atom are both electron-withdrawing, thus activating the ring for nucleophilic attack compared to benzene, albeit weakly. The reaction is significantly accelerated when strong EWGs like a nitro group are present ortho or para to the leaving group (halide).[5] The general reactivity order for the leaving group in SNAr is F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage.[5]

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically involving an aryl halide and an organoboron compound.[6] The reactivity of the C-Br bond is central to this reaction. The electronic nature of the substituents can influence the rate-determining oxidative addition step. Electron-withdrawing groups can sometimes increase the rate of oxidative addition. All three isomers are viable substrates for Suzuki coupling.[6][7][8]

Fischer Esterification

This reaction involves the acid-catalyzed esterification of the carboxylic acid group. The reactivity is primarily influenced by steric hindrance around the carboxyl group. Therefore, 2-bromobenzoic acid is expected to react slower than the meta and para isomers due to the steric bulk of the adjacent bromine atom.

Experimental Protocols

The following are generalized experimental protocols for assessing and comparing the reactivity of brominated benzoic acid isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constant (pKa) for the brominated benzoic acid isomers.

Materials:

  • Brominated benzoic acid isomer

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the brominated benzoic acid isomer and dissolve it in a known volume of deionized water in a beaker.[1]

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.[1]

  • Record the pH after each addition of NaOH.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the acid.

Protocol 2: Comparing Reactivity in Electrophilic Nitration

This protocol outlines a method for the competitive nitration of brominated benzoic acid isomers to compare their relative reactivity.

Materials:

  • Brominated benzoic acid isomer

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid in a flask, maintained in an ice bath.

  • Slowly add the brominated benzoic acid isomer to the cold acid mixture with constant stirring.[1]

  • Maintain the reaction temperature between 0°C and 30°C.[1]

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Collect the solid product by vacuum filtration and wash with cold water.[1]

  • Analyze the product mixture using techniques such as NMR spectroscopy or chromatography to determine the composition and identify the major and minor isomers formed, which will indicate the directing effects and relative reactivity.[1]

Protocol 3: Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the Suzuki coupling of a bromobenzoic acid isomer with phenylboronic acid.[6][8]

Materials:

  • Bromobenzoic acid isomer (e.g., 3-bromobenzoic acid)

  • Phenylboronic acid

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] or Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., water, DMF, or toluene/ethanol mixture)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a reaction flask, add the bromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.1-1 mol%), and the base (2.0-3.0 mmol).[6][8]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., 5 mL of water).[6]

  • Stir the mixture vigorously at the appropriate temperature (from room temperature to reflux, depending on catalyst and substrates) for a set period (e.g., 1.5 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate workup. Typically, this involves acidification to precipitate the product, followed by filtration, or extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography. The yield can be used as a measure of reactivity under specific conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Isomer Bromobenzoic Acid Isomer (ortho, meta, or para) Setup Reaction Setup (Solvent, Temp, Time) Isomer->Setup Reagents Select Reagents (e.g., Electrophile, Nucleophile, Catalyst) Reagents->Setup Monitoring Monitor Progress (TLC, GC, LC-MS) Setup->Monitoring Workup Workup & Isolation Monitoring->Workup Analysis Product Analysis (NMR, MS, m.p.) Workup->Analysis Comparison Compare Reactivity (Yield, Rate, Product Ratio) Analysis->Comparison

electronic_effects cluster_substituents Substituent Effects Benzoate Benzoate Anion Stability Anion Stability Benzoate->Stability Stabilized by Inductive Inductive Effect (-I) of Bromine Inductive->Stability Increases Resonance Resonance Effect (+M) of Bromine (para) Resonance->Stability Decreases Ortho Ortho Effect (Steric + Electronic) Ortho->Stability Increases Acidity Acidity (pKa) Stability->Acidity Determines

reactivity_logic Isomer {Bromobenzoic Acid Isomer | { ortho |  meta |  para}} Acidity Acidity Isomer:o->Acidity Highest (Ortho Effect) Isomer:m->Acidity High Isomer:p->Acidity Moderate EAS EAS Isomer:o->EAS Steric Hindrance Isomer:m->EAS Meta-directing (-COOH) dominates Isomer:p->EAS Ortho/Para-directing (-Br) vs Meta (-COOH) Ester Ester Isomer:o->Ester Slowest (Steric Hindrance) Isomer:m->Ester Fast Isomer:p->Ester Fast Suzuki Suzuki Isomer:o->Suzuki Potentially affected by sterics Isomer:m->Suzuki Good substrate Isomer:p->Suzuki Good substrate

References

A Comparative Guide to Validating the Structure of Synthesized 3-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and structural validation of 3-Bromo-2,6-dimethylbenzoic acid. It offers a detailed comparison of a primary synthesis method against a common alternative and outlines the essential analytical techniques required to unequivocally confirm the structure of the final product. All experimental data is benchmarked against established or predicted reference values to ensure accurate characterization.

I. Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (bromination) of the starting material, 2,6-dimethylbenzoic acid. The two methyl groups are ortho-, para-directing and activating; however, the steric hindrance they create, along with the deactivating effect of the carboxylic acid group, directs the bromination to the meta position relative to the carboxyl group.

Primary Synthesis Method: Direct Bromination with Br₂

This method employs molecular bromine in a suitable solvent, often with a catalyst to facilitate the reaction.

Alternative Method: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent, often used with a radical initiator or acid catalyst. It offers an alternative with different handling requirements and reaction profiles.

Table 1: Comparison of Synthesis Methods

ParameterPrimary Method (Direct Bromination)Alternative Method (NBS)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Typical Solvent Acetic Acid, DichloromethaneAcetonitrile, Carbon Tetrachloride
Catalyst Lewis Acid (e.g., FeBr₃) or Iodine/Zinc[1]Acid Catalyst (e.g., H₂SO₄) or Radical Initiator
Advantages High reactivity, relatively low cost of bromine.Higher selectivity, easier to handle than Br₂, generates less corrosive HBr byproduct.
Disadvantages Bromine is highly corrosive and toxic. Potential for over-bromination.Higher reagent cost, may require specific initiation conditions.
Typical Yield 60-80% (Estimated)65-85% (Estimated)

II. Experimental Protocols: Synthesis

Protocol 1: Synthesis via Direct Bromination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HBr fumes), add 2,6-dimethylbenzoic acid (1.0 eq) and glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron filings or iodine.

  • Bromination: Dissolve molecular bromine (1.05 eq) in glacial acetic acid and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Dissolve 2,6-dimethylbenzoic acid in Acetic Acid add_cat Add Catalyst (e.g., Iron) start->add_cat add_br2 Dropwise addition of Br2 in Acetic Acid add_cat->add_br2 heat Heat to 50-60°C (4-6 hours) add_br2->heat monitor Monitor by TLC heat->monitor quench Quench in ice water with NaHSO3 monitor->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize dry->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis of this compound.

III. Structural Validation: Data Comparison and Protocols

Structural confirmation requires a suite of analytical techniques.[2][3][4] The data obtained from the synthesized product must be compared with reference data.

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Analysis cluster_validation Validation product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir mp Melting Point Analysis product->mp compare Compare Experimental Data with Reference Data nmr->compare ms->compare ir->compare mp->compare confirm Structure Confirmed compare->confirm

Caption: Logical workflow for structural validation of the synthesized product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

Experimental Protocol: Dissolve 5-10 mg of the dried product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra using a standard NMR spectrometer (e.g., 400 MHz).

Table 2: NMR Data Comparison

NucleusExpected Chemical Shift (δ, ppm) & Multiplicity (Predicted)Experimental Data (Hypothetical)Inferences
¹H NMR ~11-13 (s, 1H, -COOH)12.5 (s, 1H)Carboxylic acid proton present.
~7.2-7.5 (d, 1H, Ar-H)7.35 (d, 1H)Aromatic proton adjacent to Br.
~7.0-7.2 (d, 1H, Ar-H)7.10 (d, 1H)Aromatic proton ortho to a methyl group.
~2.4 (s, 6H, 2 x -CH₃)2.41 (s, 6H)Two equivalent methyl groups.
¹³C NMR ~170-175 (-COOH)172.1Carboxylic acid carbon.
~138-142 (Ar-C)140.5Aromatic quaternary carbon (C-2/C-6).
~130-135 (Ar-CH)133.2Aromatic methine carbon.
~128-132 (Ar-CH)129.8Aromatic methine carbon.
~120-125 (Ar-C-Br)122.7Carbon atom bonded to bromine.
~135-140 (Ar-C)137.9Aromatic quaternary carbon (C-1).
~20-25 (-CH₃)22.3Methyl group carbons.

2. Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition of the compound.[2][4] For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) is a key diagnostic feature.

Experimental Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

Table 3: Mass Spectrometry Data Comparison

ParameterExpected ValueExperimental Data (Hypothetical)Inferences
Molecular Formula C₉H₉BrO₂--
Monoisotopic Mass 227.9786 Da[5]--
[M-H]⁻ Ion m/z 226.9713m/z 226.97Deprotonated molecular ion.
[M+H]⁺ Ion m/z 228.9859m/z 228.98Protonated molecular ion.
Isotopic Pattern Two peaks of ~1:1 intensity separated by 2 Da (e.g., 227/229 or 228/230)Observed peaks at m/z 228.98 and 230.98 (~1:1 ratio)Confirms the presence of one bromine atom.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Experimental Protocol: Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Table 4: IR Spectroscopy Data Comparison

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Data (Hypothetical) (cm⁻¹)Inferences
Carboxylic Acid O-H 2500-3300 (broad)2950 (broad)Presence of a carboxylic acid dimer.
Aromatic C-H 3000-31003055Aromatic C-H bonds.
Aliphatic C-H 2850-30002920, 2865Methyl group C-H bonds.
Carboxylic Acid C=O 1680-17201705Conjugated carbonyl group.
Aromatic C=C 1450-16001590, 1470Benzene ring stretching.
Aromatic C-Br 500-650585Carbon-bromine bond.

4. Melting Point Analysis

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point close to the literature value suggests high purity.

Experimental Protocol: Place a small amount of the dried, crystalline product into a capillary tube. Determine the melting range using a calibrated melting point apparatus.

Table 5: Melting Point Data Comparison

ParameterReference ValueExperimental Data (Hypothetical)Inferences
Melting Point Not available. Isomer (3-Bromo-2-methylbenzoic acid) melts at 152-156 °C.[6]165-167 °CA sharp melting range indicates a pure compound. The value differs from the known isomer, supporting the synthesis of the correct target molecule.

IV. Conclusion

The successful synthesis of this compound is contingent upon rigorous structural validation. By comparing the experimental results from NMR, MS, IR, and melting point analyses with expected values, the identity and purity of the product can be confirmed. The hypothetical data presented in this guide align with the expected structure, demonstrating a successful validation. The congruence across multiple analytical techniques provides a high degree of confidence in the final product's structure, a critical requirement for its use in research and development.

References

Benchmarking 3-Bromo-2,6-dimethylbenzoic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the choice of catalytic system is paramount to achieving high efficiency, selectivity, and yield. This guide provides a comprehensive performance benchmark of 3-Bromo-2,6-dimethylbenzoic acid and its analogs as components in palladium-catalyzed cross-coupling reactions. Aimed at researchers, scientists, and professionals in drug development, this document objectively compares its efficacy with alternative catalytic systems, supported by experimental data and detailed protocols.

The Role of Sterically Hindered Carboxylic Acids in Catalysis

Sterically hindered carboxylic acids, such as derivatives of 2,6-dimethylbenzoic acid, have emerged as effective ligands or additives in palladium-catalyzed reactions. Their bulky nature can influence the coordination sphere of the palladium center, promoting crucial steps in the catalytic cycle like oxidative addition and reductive elimination, and in some cases, preventing catalyst deactivation. The electronic properties imparted by substituents on the benzoic acid ring can further modulate the catalytic activity.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side comparative studies detailing the performance of this compound as a ligand or additive are not extensively documented in publicly available literature, we can infer its potential performance by examining related structures and general principles of ligand-accelerated catalysis. The following sections present collated data from various sources to provide a comparative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with sterically demanding substrates. Below is a comparison of typical catalytic systems for the coupling of an aryl bromide with an arylboronic acid.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂2,6-dimethylbenzoic acid K₃PO₄Toluene10018High ConversionUsed as an additive to achieve high conversion and yield in C-H arylation.[1]
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane/H₂O901875-85A standard, widely used catalyst system.
PdCl₂(dppf)dppfNa₂CO₃Toluene/Dioxane854HighEffective for a general range of halo-aromatic rings.
Pd₂(dba)₃SPhosK₃PO₄Toluene10018>90A modern, highly active catalyst for challenging substrates.
Heck Reaction

The Heck reaction, for the formation of C-C bonds between aryl halides and alkenes, is also highly dependent on the catalytic system. Steric hindrance in the ligand can play a significant role in the regioselectivity and efficiency of the coupling.

Table 2: Comparison of Catalytic Systems for the Heck Reaction

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂Potassium Carboxylates (as directing groups) K₂CO₃Dioxane1002460-80Carboxylic acids can direct the arylation of hindered olefins.[2]
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF1251983A classic catalyst system for the Heck reaction.
Pd(OAc)₂None (ligand-free)K₂CO₃DMF/H₂ORT4>98Effective under mild, aqueous conditions for some substrates.[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation is particularly sensitive to ligand effects. Bulky, electron-rich ligands are often required to promote the coupling of a wide range of amines and aryl halides.

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂XantphosDBUToluene11018HighA soluble organic base allows for homogeneous conditions.[4]
Pd₂(dba)₃BINAPNaOt-BuToluene801880-95An early generation, yet effective, catalyst system.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH10018>90A highly active system for a broad range of substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the three major cross-coupling reactions discussed.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and the ligand/additive (if applicable, e.g., This compound , 10-20 mol%).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Experimental Protocol for Heck Reaction
  • Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (e.g., Et₃N or K₂CO₃, 2.0 mmol), and the ligand/additive (if applicable).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or Dioxane, 5 mL).

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 100-125 °C) and stir for the required time.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the product by flash chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol), and the ligand (e.g., a bulky phosphine ligand, 1-5 mol%).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.5-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental procedures is facilitated by visual representations.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants, Base, and Ligand Catalyst Add Palladium Precatalyst Setup->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor byTLC/GC-MS Heat->Monitor Quench Quench Reaction (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

While direct quantitative data for the catalytic performance of this compound is sparse in readily available literature, the known effectiveness of sterically hindered carboxylic acids as ligands and additives suggests its potential utility in enhancing palladium-catalyzed cross-coupling reactions. The steric bulk of the 2,6-dimethyl substitution pattern is known to promote efficient catalysis, and the electronic effect of the bromine at the 3-position may offer further modulation of reactivity.

The provided comparative data tables and experimental protocols offer a solid foundation for researchers to benchmark this compound and similar compounds against established catalytic systems. Further experimental investigation is warranted to fully elucidate its performance characteristics and expand its application in synthetic chemistry. The visualization of the catalytic cycle and experimental workflow serves as a clear guide for implementing these powerful synthetic methodologies.

References

A Comparative Guide to the Electronic Properties of 3-Bromo-2,6-dimethylbenzoic Acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-Bromo-2,6-dimethylbenzoic acid, leveraging Density Functional Theory (DFT) principles. While direct experimental and extensive DFT data for this specific molecule are limited in publicly accessible literature, this document synthesizes information from studies on analogous substituted benzoic acids to project its electronic behavior. This guide also presents a standardized computational protocol for researchers wishing to perform their own in-depth DFT analysis.

Introduction

This compound is a substituted aromatic carboxylic acid. The electronic properties of such molecules are of significant interest in drug design and materials science, as they govern reactivity, intermolecular interactions, and pharmacokinetic profiles. The bromine atom, being an electronegative and polarizable substituent, and the two methyl groups, which are electron-donating, are expected to significantly influence the electronic landscape of the benzoic acid core. DFT studies on various substituted benzoic acids have shown that substituents can modulate properties such as acidity (pKa), frontier molecular orbital energies (HOMO and LUMO), and the overall charge distribution.[1][2][3]

Comparative Analysis of Electronic Properties

To understand the electronic characteristics of this compound, we can extrapolate from the known effects of its constituent functional groups on the benzoic acid ring. The following table summarizes the expected and known electronic properties of this compound in comparison to related, well-studied molecules. The data for related molecules are derived from various computational studies.[4][5]

PropertyBenzoic Acid (Reference)3-Bromobenzoic Acid2,6-Dimethylbenzoic AcidThis compound (Projected)
HOMO (eV) Lowered by electron-withdrawing groupsSlightly loweredRaisedIntermediate, likely slightly raised due to methyl groups
LUMO (eV) Lowered by electron-withdrawing groupsSignificantly loweredSlightly raisedLowered due to the bromo group
HOMO-LUMO Gap (eV) Reference ValueSmallerLargerSmaller than 2,6-dimethylbenzoic acid, likely similar to or slightly smaller than 3-bromobenzoic acid
Dipole Moment (Debye) Reference ValueIncreasedSlightly IncreasedSignificantly Increased due to combined effects
Acidity (pKa) 4.203.81 (Increased acidity)3.25 (Increased acidity due to steric hindrance to solvation of the carboxylate)Expected to be a relatively strong acid
Mulliken Charge on Carbonyl Carbon Reference ValueMore positiveLess positiveIntermediate, influenced by both withdrawing and donating effects

Note: The projected values for this compound are qualitative and based on established substituent effects. A dedicated DFT study is necessary for precise quantitative values.

Key Insights from Comparative Data:
  • Electron Withdrawing vs. Donating Effects: The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect, which is expected to lower the HOMO and LUMO energy levels and increase the acidity of the carboxylic acid.[6][7] Conversely, the two methyl groups at the ortho positions are electron-donating, which would tend to raise the HOMO and LUMO energies.

  • Steric Effects: The two methyl groups ortho to the carboxylic acid group will cause steric hindrance. This "ortho-effect" can force the carboxyl group out of the plane of the benzene ring, which can impact conjugation and, consequently, the electronic properties and acidity.[2]

  • Reactivity: A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[4] It is projected that this compound will have a moderately low HOMO-LUMO gap, indicating a susceptibility to engage in chemical reactions.

Experimental and Computational Protocols

For researchers aiming to conduct their own DFT studies on this compound or related compounds, the following experimental and computational protocols are recommended.

Computational Methodology

A widely accepted and effective method for studying the electronic properties of such molecules involves DFT calculations using a hybrid functional, such as B3LYP, paired with a sufficiently large basis set.[8][9]

Recommended Protocol:

  • Geometry Optimization: The molecular structure of this compound should be optimized without any symmetry constraints.

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311++G(d,p) (This triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electronic distribution, especially for the bromine atom and the carboxylic acid group).[5][8]

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, the following electronic properties can be calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals and their energy gap are critical indicators of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: To quantify the charge distribution on each atom.

    • Dipole Moment: To understand the overall polarity of the molecule.

  • Solvation Effects: To simulate a more realistic environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another relevant solvent.

Experimental Validation (Hypothetical)

Experimental validation of the computational results is crucial. Key experiments would include:

  • Spectroscopy:

    • UV-Vis Spectroscopy: To determine the electronic absorption properties, which can be correlated with the calculated HOMO-LUMO gap.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and provide insights into the electronic environment of the protons and carbons.

  • X-ray Crystallography: To determine the precise solid-state geometry, including bond lengths, bond angles, and dihedral angles, for direct comparison with the optimized computational structure.

  • pKa Determination: Potentiometric titration can be used to experimentally measure the acidity of the compound, providing a direct point of comparison for the computationally predicted acidity.

Workflow and Visualization

The following diagrams illustrate the typical workflow for a DFT study and the logical relationship between the substituents and the resulting electronic properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energies Optimized Energy & Geometry geom_opt->energies prop_calc Electronic Property Calculation freq_calc->prop_calc vib_freq Vibrational Frequencies freq_calc->vib_freq elec_props Electronic Properties (HOMO, LUMO, MEP, etc.) prop_calc->elec_props analysis Comparison with Experiment & Other Molecules elec_props->analysis

Caption: Workflow for a typical DFT study.

Substituent_Effects cluster_substituents Substituents cluster_core Core Molecule cluster_properties Resulting Electronic Properties bromo 3-Bromo (Electron-withdrawing) benzoic_acid Benzoic Acid bromo->benzoic_acid Inductive Effect methyl 2,6-Dimethyl (Electron-donating, Steric Hindrance) methyl->benzoic_acid Inductive & Steric Effects acidity Increased Acidity benzoic_acid->acidity homo_lumo Modified HOMO-LUMO Gap benzoic_acid->homo_lumo polarity Increased Polarity benzoic_acid->polarity reactivity Altered Reactivity homo_lumo->reactivity

Caption: Influence of substituents on electronic properties.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2,6-dimethylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-Bromo-2,6-dimethylbenzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, immediate, and logistical information for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the critical safety and disposal data for this compound.

ParameterInformation
Chemical Name This compound
CAS Number 123278-07-9
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, and respiratory protection (if dust is generated).
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow. Adherence to these procedures will minimize risks and ensure regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before beginning the disposal process, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if there is a risk of dust formation, a respirator.[2][3][4] Work in a well-ventilated area, preferably within a fume hood.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any unreacted this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: Decontaminate any glassware or equipment that has come into contact with the compound. This can typically be done by rinsing with an appropriate solvent (e.g., acetone or ethanol), and collecting the rinsate as hazardous waste.

  • Solutions: If the compound is in a solution, it must be collected in a designated hazardous waste container for halogenated organic waste. Do not dispose of solutions containing this compound down the drain.

3. Labeling and Storage of Waste: Properly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the relevant hazard symbols (e.g., irritant, harmful). Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by your institution's EHS personnel.

4. Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest documentation and scheduling. Waste material must be disposed of in accordance with national and local regulations.

5. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.[5] For larger spills or spills of solutions, follow your institution's emergency spill response protocol and contact EHS immediately.

  • Exposure: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse your mouth and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) start->ppe assess_form Assess the Form of the Waste ppe->assess_form solid_waste Solid Waste: Collect in a Labeled, Sealed Hazardous Waste Container assess_form->solid_waste Solid solution_waste Solution Waste: Collect in a Labeled, Sealed Halogenated Organic Waste Container assess_form->solution_waste Liquid/Solution decontaminate Decontaminate Glassware and Equipment: Collect Rinsate as Hazardous Waste solid_waste->decontaminate solution_waste->decontaminate storage Store Waste in a Designated Secondary Containment Area decontaminate->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.